Ethyl (S)-2-oxiranylacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(2S)-oxiran-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-8-6(7)3-5-4-9-5/h5H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUSTVAXKRFVPD-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448281 | |
| Record name | Ethyl (S)-2-oxiranylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112083-63-3 | |
| Record name | Ethyl (2S)-2-oxiraneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112083-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (S)-2-oxiranylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Technical-Guide-to-the-Synthesis-of-(S)-2-Oxiranylacetate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (S)-2-Oxiranylacetate in Medicinal Chemistry
(S)-2-Oxiranylacetate, also known as (S)-glycidyl acetate, is a versatile and highly valuable chiral building block in the synthesis of a wide array of pharmaceuticals. Its importance lies in the stereospecific reactions that the epoxide ring can undergo, allowing for the introduction of specific stereocenters into complex molecules. This precise control over stereochemistry is paramount in drug development, as the therapeutic efficacy and safety of a drug are often intrinsically linked to its three-dimensional structure. This guide provides a comprehensive overview of the primary synthetic routes to (S)-2-oxiranylacetate, with a focus on the underlying mechanisms and practical considerations for laboratory and industrial-scale production.
Part 1: Asymmetric Epoxidation of Allyl Acetate
One of the most elegant and widely employed methods for the synthesis of chiral epoxides is the asymmetric epoxidation of prochiral olefins. The Jacobsen-Katsuki epoxidation stands out as a particularly effective method for the enantioselective epoxidation of unfunctionalized alkenes, such as allyl acetate.[1][2]
The Jacobsen-Katsuki Epoxidation: A Mechanistic Overview
The core of the Jacobsen-Katsuki epoxidation is a chiral manganese (III)-salen complex that acts as a catalyst.[2][3] The reaction typically utilizes a stoichiometric oxidant, such as sodium hypochlorite (bleach) or m-chloroperbenzoic acid (mCPBA).[3] While the precise mechanism has been a subject of study and debate, a generally accepted catalytic cycle involves the oxidation of the Mn(III) catalyst to a high-valent Mn(V)-oxo species.[2][4] This potent oxidizing agent then transfers its oxygen atom to the double bond of the allyl acetate.
The enantioselectivity of the reaction is dictated by the chiral salen ligand, which creates a chiral environment around the manganese center.[1] This environment favors the approach of the olefin from one specific face, leading to the preferential formation of one enantiomer of the epoxide. Several pathways for the oxygen transfer have been proposed, including a concerted pathway, a metalla-oxetane intermediate, and a radical pathway.[3][4] The operative mechanism can be influenced by the substrate and reaction conditions.[4]
Diagram 1: Proposed Catalytic Cycle of the Jacobsen-Katsuki Epoxidation
Caption: A simplified representation of the Jacobsen-Katsuki epoxidation catalytic cycle.
Experimental Protocol: Jacobsen-Katsuki Epoxidation of Allyl Acetate
Materials:
-
Allyl acetate
-
(R,R)-Jacobsen's catalyst
-
Sodium hypochlorite (commercial bleach, buffered to pH ~11)
-
Dichloromethane (DCM)
-
4-Phenylpyridine N-oxide (optional co-catalyst)
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
To a solution of allyl acetate in dichloromethane, add the (R,R)-Jacobsen's catalyst (typically 2-5 mol%).
-
If used, add the 4-phenylpyridine N-oxide co-catalyst. The addition of N-oxide ligands can sometimes improve reaction rates and enantioselectivity.[4]
-
Cool the reaction mixture to 0°C.
-
Slowly add the buffered sodium hypochlorite solution with vigorous stirring over a period of 1-2 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter through a pad of Celite.
-
Remove the solvent under reduced pressure to obtain the crude (S)-2-oxiranylacetate.
-
Purify the product by vacuum distillation or column chromatography.
| Parameter | Typical Value | Reference |
| Enantiomeric Excess (ee) | >90% | [2] |
| Yield | 70-90% | [5] |
| Catalyst Loading | 2-5 mol% | [5] |
Part 2: Enzymatic Kinetic Resolution
An alternative and highly efficient strategy for obtaining enantiomerically pure compounds is through kinetic resolution. This method relies on the differential rate of reaction of a chiral catalyst with the two enantiomers of a racemic mixture. In the context of (S)-2-oxiranylacetate synthesis, enzymatic kinetic resolution, particularly using lipases, is a powerful technique.[6][7]
Mechanism of Lipase-Catalyzed Kinetic Resolution
Lipases are enzymes that catalyze the hydrolysis of esters in an aqueous environment and the formation of esters in non-aqueous media.[8] In the kinetic resolution of racemic glycidyl esters, a lipase is used to selectively acylate or hydrolyze one enantiomer at a much faster rate than the other.[9][10]
For the synthesis of (S)-2-oxiranylacetate, one common approach is the lipase-catalyzed acylation of racemic 2,3-epoxy-1-propanol (glycidol). The lipase will preferentially acylate the (R)-enantiomer, leaving the desired (S)-2,3-epoxy-1-propanol unreacted. This unreacted alcohol can then be acylated in a separate step to yield (S)-2-oxiranylacetate. Alternatively, one can start with racemic glycidyl acetate and perform a lipase-catalyzed hydrolysis, where the lipase will selectively hydrolyze the (R)-ester, leaving the (S)-2-oxiranylacetate.[11]
The high enantioselectivity of lipases stems from the specific three-dimensional structure of their active site, which creates a chiral pocket that preferentially binds one enantiomer over the other.[12]
Diagram 2: Workflow for Enzymatic Kinetic Resolution
Caption: A general workflow for the lipase-catalyzed kinetic resolution of racemic glycidyl acetate.
Experimental Protocol: Lipase-Catalyzed Hydrolysis of Racemic Glycidyl Acetate
Materials:
-
Racemic glycidyl acetate
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)[8]
-
Phosphate buffer (pH 7.0)
-
Organic solvent (e.g., toluene or hexane)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a biphasic system containing the racemic glycidyl acetate in an organic solvent and the phosphate buffer.
-
Add the immobilized lipase to the reaction mixture.
-
Stir the mixture at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess of the remaining substrate and the product.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.
-
Separate the organic layer.
-
Wash the organic layer with sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The resulting product will be enantioenriched (S)-2-oxiranylacetate. Further purification may be achieved by distillation.
| Parameter | Typical Value | Reference |
| Enantiomeric Excess (ee) | >99% | [8] |
| Conversion | ~50% | [12] |
| Enzyme | Novozym 435 | [8] |
Part 3: Other Synthetic Approaches
While asymmetric epoxidation and enzymatic resolution are the most prominent methods, other synthetic strategies exist for the preparation of (S)-2-oxiranylacetate and related glycidyl derivatives.
Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a highly reliable method for the enantioselective epoxidation of allylic alcohols.[13][14] To synthesize (S)-2-oxiranylacetate via this route, one would start with allyl alcohol. The Sharpless epoxidation, using a titanium isopropoxide catalyst, a chiral tartrate ligand (such as D-(-)-diethyl tartrate for the (S)-epoxide), and an oxidant like tert-butyl hydroperoxide, would yield (S)-glycidol.[13] Subsequent acetylation of the (S)-glycidol would provide the desired (S)-2-oxiranylacetate. The predictability and high enantioselectivity of the Sharpless epoxidation make it a valuable, albeit two-step, alternative.[14]
Chiral Pool Synthesis
Another approach involves starting from a readily available chiral molecule, a strategy known as chiral pool synthesis. For instance, (S)-glycidol can be synthesized from (S)-3-chloro-1,2-propanediol, which in turn can be derived from natural sources like L-serine. The diol can be converted to the epoxide under basic conditions. Subsequent acetylation then yields (S)-2-oxiranylacetate.
Conclusion
The synthesis of (S)-2-oxiranylacetate is a critical process in the pharmaceutical industry, enabling the production of a multitude of life-saving drugs. The choice of synthetic route depends on various factors, including the desired scale of production, cost considerations, and the availability of starting materials and catalysts. The Jacobsen-Katsuki epoxidation offers a direct and efficient route from an inexpensive starting material. Enzymatic kinetic resolution provides access to exceptionally high enantiomeric purities. Understanding the mechanisms and practical considerations of these methods is essential for researchers and drug development professionals seeking to leverage the synthetic utility of this important chiral building block.
References
-
Bommarius, A. S., & Drauz, K. (1993). Kinetic resolution of racemic glycidyl butyrate using a multiphase membrane enzyme reactor: experiments and model verification. Biotechnology and Bioengineering, 41(10), 979-990. [Link]
-
Larrow, J. F., & Jacobsen, E. N. (2004). syn-Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide. Angewandte Chemie International Edition, 43(12), 1566-1569. [Link]
-
Kazankova, M. A., et al. (2023). Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. Molecules, 28(2), 567. [Link]
-
Goti, A., & Cardona, F. (2009). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Molecules, 14(10), 4043-4081. [Link]
-
Chemistry LibreTexts. (2021). 5.2: Epoxidation of Allylic Alcohols. [Link]
-
Klunder, J. M., Ko, S. Y., & Sharpless, K. B. (1986). Asymmetric epoxidation of allyl alcohol: efficient routes to homochiral. beta. -adrenergic blocking agents. The Journal of Organic Chemistry, 51(19), 3710-3712. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Jacobsen Asymmetric Epoxidation. [Link]
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OpenOChem Learn. (n.d.). Jacobsen epoxidation. [Link]
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Wikipedia. (n.d.). Jacobsen epoxidation. [Link]
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Wipf, P. (2006). Jacobsen-Katsuki Epoxidations. [Link]
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Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. [Link]
- Google Patents. (2000).
-
Miyamoto, M., et al. (1997). Novel Isomerization Polymerization of Glycidyl Acetate To Produce a Poly(ortho ester). Macromolecules, 30(20), 6070-6072. [Link]
- Google Patents. (1967).
-
Ueji, S., et al. (1999). Lipase-catalyzed kinetic resolution of 2,3-epoxy-1-tridecanol and its application to facile synthesis of (+)-disparlure. Journal of Bioscience and Bioengineering, 87(1), 103-104. [Link]
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Ladner, W. E., & Whitesides, G. M. (1984). Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols. Journal of the American Chemical Society, 106(23), 7250-7251. [Link]
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Ladner, W. E., & Whitesides, G. M. (1984). Lipase-Catalyzed Hydrolysis As a Route to Esters of Chiral Epoxy Alcohols. Journal of the American Chemical Society, 106, 7250-7251. [Link]
-
ResearchGate. (n.d.). Scheme 1. Reaction for obtaining glycidyl esters. [Link]
-
de Miranda, A. S., et al. (2021). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society, 32(1), 164-174. [Link]
-
Chen, Y.-C., et al. (2019). Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis. Scientific Reports, 9(1), 1-9. [Link]
-
Ahmad, S., & Ali, A. (1999). Synthesis of glycidyl esters. Journal of Chemical Technology & Biotechnology, 74(12), 1187-1190. [Link]
-
Basheer, A., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 3(30), 8704-8708. [Link]
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Szymańska, K., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate-Enzyme Intermediate. Molecules, 25(21), 5028. [Link]
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de Mattos, M. C., et al. (2017). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 22(12), 2153. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the oxirane formation. [Link]
-
Bio, M. M., et al. (2018). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 22(5), 626-633. [Link]
-
Andrade, L. H., et al. (2020). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 25(17), 3949. [Link]
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A Spectroscopic Guide to Ethyl (S)-2-oxiranylacetate: Structure, Characterization, and Analysis
Abstract
Ethyl (S)-2-oxiranylacetate is a high-value, chiral epoxide that serves as a versatile intermediate in the synthesis of a wide array of pharmaceuticals and complex organic molecules.[1] Its utility stems from the strained oxirane ring, which is susceptible to stereospecific nucleophilic attack, and the modifiable ester functional group.[1] Accurate and comprehensive characterization of this building block is paramount to ensure the identity, purity, and stereochemical integrity required in drug development and materials science. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound (Molecular Formula: C₆H₁₀O₃, Molecular Weight: 130.14 g/mol ).[2] We will explore not just the data itself, but the causal logic behind the experimental protocols and the interpretation of the resulting spectra, offering a self-validating framework for researchers.[3][4]
The Imperative of Spectroscopic Validation
In the field of medicinal chemistry, the precise three-dimensional arrangement of atoms dictates biological activity. For a chiral molecule like this compound, spectroscopic analysis is not merely a quality control checkpoint; it is the fundamental process by which its chemical identity is confirmed. Each technique provides a unique piece of the structural puzzle:
-
NMR Spectroscopy maps the carbon-hydrogen framework, revealing connectivity and stereochemistry.
-
IR Spectroscopy identifies the functional groups present, confirming the existence of the ester and epoxide moieties.
-
Mass Spectrometry determines the molecular weight and provides clues to the structure through fragmentation analysis.
Together, these methods form a synergistic and self-validating system. The data from one technique must be consistent with the others, providing researchers with a high degree of confidence in the material's integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy
Proton NMR reveals the number of distinct proton environments and their proximity to one another. For this compound, we expect five unique signals corresponding to the different sets of protons.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain a standard proton spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient to achieve an excellent signal-to-noise ratio.
-
Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
The strained three-membered epoxide ring significantly influences the electronic environment of the adjacent protons, causing them to appear in a characteristic region of the spectrum (typically 2.5-3.5 ppm).[5][6] The protons on the epoxide ring (Hₐ, Hₑ, and Hբ) are all chemically distinct and exhibit coupling to one another. Specifically, the geminal protons Hₑ and Hբ are diastereotopic, meaning they are non-equivalent and will have different chemical shifts and coupling constants to Hₐ.[6]
dot graph "molecular_structure_h" { layout=neato; node [shape=none, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];
} Caption: Labeled protons for ¹H NMR correlation.
Table 1: Summary of ¹H NMR Data for this compound in CDCl₃
| Label | Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Hₐ | -CH- (oxirane) | ~3.45 | ddd | 1H | Jₐₑ ≈ 2.5, Jₐբ ≈ 4.1, J ≈ 5.8 |
| Hₑ | -CH₂- (oxirane) | ~2.95 | dd | 1H | Jₑₐ ≈ 2.5, Jₑբ ≈ 5.5 |
| Hբ | -CH₂- (oxirane) | ~2.78 | dd | 1H | Jբₐ ≈ 4.1, Jբₑ ≈ 5.5 |
| Hₒ | -O-CH₂-CH₃ | ~4.20 | q | 2H | J ≈ 7.1 |
| Hₕ | -O-CH₂-CH₃ | ~1.28 | t | 3H | J ≈ 7.1 |
Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer field strength.
¹³C NMR Spectroscopy
Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their hybridization and electronic environment.
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or corresponding field strength) NMR spectrometer.
-
Data Acquisition: Use a standard proton-decoupled pulse sequence. A longer acquisition time and more scans (e.g., 256 to 1024) are typically required compared to ¹H NMR.
-
Processing: Process the FID similarly to the proton spectrum. The CDCl₃ solvent peak at ~77.16 ppm can be used for chemical shift calibration.
The six carbon atoms in this compound are all chemically unique and will produce six distinct signals. The carbonyl carbon of the ester is the most deshielded, appearing furthest downfield (~170 ppm). The epoxide carbons appear at a characteristically higher field than typical ether carbons due to the ring strain.[5]
dot graph "molecular_structure_c" { layout=neato; node [shape=none, fontsize=12, fontname="Arial"]; edge [style=invis];
} Caption: Labeled carbons for ¹³C NMR correlation.
Table 2: Summary of ¹³C NMR Data for this compound in CDCl₃
| Label | Assigned Carbon | Chemical Shift (δ, ppm) |
| C³ | C =O | ~169.5 |
| C⁴ | -O-C H₂-CH₃ | ~61.5 |
| C¹ | -C H- (oxirane) | ~50.2 |
| C² | -C H₂- (oxirane) | ~45.8 |
| C⁵ | -O-CH₂-C H₃ | ~14.1 |
Note: A sixth carbon signal for the CH directly attached to the oxirane ring is expected around 50-55 ppm, but specific literature data for this exact compound can be sparse. The assignments are based on predictive models and data from similar structures.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups present.[7]
-
Sample Preparation: No special preparation is needed for a liquid sample. Place one drop of neat this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
dot digraph "IR_Analysis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Workflow for the interpretation of an IR spectrum.
The IR spectrum of this compound is dominated by features characteristic of an aliphatic ester and an epoxide. The most prominent peak is the carbonyl (C=O) stretch of the ester, which is expected to be strong and sharp.[8][9] The C-O single bond stretches of both the ester and the epoxide appear in the fingerprint region and can be complex.[9][10]
Table 3: Key IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |
| 2980-2850 | C-H stretch | Alkane (CH₂, CH₃) | Medium-Strong |
| ~1740 | C=O stretch | Ester | Strong, Sharp |
| ~1250 | C-O stretch | Epoxide (asymmetric) | Strong |
| 1200-1000 | C-O stretch | Ester | Strong |
| 900-820 | C-O stretch | Epoxide (symmetric) | Medium |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that ionizes a molecule and then separates the resulting ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and offers structural information from the pattern of fragmentation.
-
Sample Preparation: Dilute the sample to approximately 100 ppm in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be vaporized, separated from the solvent on the GC column, and then enter the MS source. In the source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer (e.g., a quadrupole) scans a range of m/z values (e.g., 40-200 amu).
-
Processing: The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
dot digraph "MS_Fragmentation_Pathway" { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} Caption: Primary EI fragmentation of this compound.
Upon electron ionization, this compound will form a molecular ion (M⁺˙) with an m/z corresponding to its molecular weight, 130. This molecular ion is often unstable and undergoes fragmentation. For ethyl esters, a very common fragmentation pathway is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OC₂H₅, mass 45).[11] This results in the formation of a stable acylium ion.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Identity |
| 130 | [C₆H₁₀O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 85 | [M - OC₂H₅]⁺ | Acylium ion from loss of ethoxy radical |
| 57 | [C₃H₅O]⁺ | Fragment from cleavage of epoxide and ester |
| 45 | [C₂H₅O]⁺ | Ethoxy cation |
| 29 | [C₂H₅]⁺ | Ethyl cation |
Conclusion: A Cohesive and Self-Validating Analysis
The structural elucidation of this compound is a prime example of the power of modern spectroscopic techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the C-H framework, confirming the connectivity of the ethyl ester and the trisubstituted epoxide ring. The IR spectrum validates the presence of the key ester (C=O, C-O) and epoxide (C-O) functional groups. Finally, mass spectrometry confirms the correct molecular weight (130.14 g/mol ) and shows a fragmentation pattern consistent with the proposed structure, notably the loss of the ethoxy group. Each piece of data corroborates the others, providing an unambiguous and trustworthy characterization of this critical chiral building block.
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Fu, H., et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels. [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
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Clark, J. (2014). Interpreting infra-red spectra. Chemguide. [Link]
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Miyashita, M., et al. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. The Marine Lipids Lab. [Link]
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Larkin, P. J. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
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Chemistry LibreTexts. (2025). Spectroscopy of Ethers and Epoxides. [Link]
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Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
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Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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Smith, B. C. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
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An In-depth Technical Guide to Ethyl (S)-2-oxiranylacetate: A Keystone Chiral Building Block in Modern Drug Discovery
This guide provides an in-depth technical overview of Ethyl (S)-2-oxiranylacetate (CAS Number: 112083-63-3), a valuable chiral intermediate in the synthesis of complex pharmaceutical agents. Intended for researchers, scientists, and professionals in drug development, this document will delve into the compound's fundamental properties, synthesis, and critical applications, supported by established scientific principles and methodologies.
Part 1: Core Understanding of this compound
This compound is a chiral epoxide that serves as a versatile precursor in asymmetric synthesis.[1] Its significance lies in the stereospecific reactions enabled by the strained oxirane ring, allowing for the introduction of specific stereocenters in target molecules.
Chemical Identity and Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is paramount for its effective use in synthesis.
| Property | Value |
| CAS Number | 112083-63-3[2][3] |
| Molecular Formula | C6H10O3[1][2] |
| Molecular Weight | 130.14 g/mol [1][2] |
| Synonyms | Oxiraneacetic acid, ethyl ester, (2S); Ethyl (S)-3,4-epoxybutanoate[4] |
| Appearance | (Typically) Colorless liquid |
| Chirality | (S)-enantiomer |
The Oxirane Ring: A Gateway to Chirality
The synthetic utility of this compound is primarily derived from its epoxide functionality. The inherent ring strain of the three-membered ether makes it susceptible to nucleophilic attack, leading to stereospecific ring-opening reactions. This reactivity is the cornerstone of its application in building complex chiral molecules, as the stereochemistry of the resulting products is directly controlled by the (S)-configuration of the starting epoxide.[5]
Part 2: Synthesis and Enantiomeric Purification
The preparation of enantiomerically pure this compound is a critical step in its application. The two predominant strategies for obtaining the desired (S)-enantiomer are asymmetric epoxidation and kinetic resolution of a racemic mixture.
Asymmetric Epoxidation: Building Chirality from the Ground Up
Asymmetric epoxidation methods introduce chirality during the formation of the epoxide ring from a prochiral alkene.[6] The Sharpless asymmetric epoxidation is a foundational technique for creating chiral 2,3-epoxy alcohols, which can be precursors to compounds like this compound.[7][8] This method utilizes a titanium isopropoxide catalyst in the presence of a chiral tartrate ester.[7]
Conceptual Workflow: Asymmetric Epoxidation
Caption: Asymmetric epoxidation for direct synthesis of the (S)-epoxide.
Hydrolytic Kinetic Resolution (HKR): Isolating the Desired Enantiomer
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. The Jacobsen hydrolytic kinetic resolution (HKR) is a highly effective method for resolving terminal epoxides.[9][10] This reaction employs a chiral (salen)Co(III) complex as the catalyst, which selectively hydrolyzes one enantiomer of the racemic epoxide, leaving the other, desired enantiomer unreacted and in high enantiomeric excess.[10][11][12]
-
Catalyst Preparation: The chiral (salen)Co(II) complex is activated in situ to the active (salen)Co(III) species.
-
Reaction Setup: The racemic ethyl 2-oxiranylacetate is dissolved in a suitable solvent (or neat).
-
Catalyst Addition: A catalytic amount of the chiral (salen)Co catalyst (typically 0.5-2 mol%) is added to the solution.[12]
-
Addition of Water: A substoichiometric amount of water (e.g., 0.5 equivalents) is added as the nucleophile.
-
Reaction Monitoring: The reaction progress is monitored by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining epoxide.
-
Workup and Purification: Once the desired ee is achieved, the reaction is quenched, and the unreacted (S)-epoxide is separated from the diol product and the catalyst, typically by distillation or chromatography.
Logical Flow: Hydrolytic Kinetic Resolution
Caption: Workflow for obtaining this compound via HKR.
Purification of the Final Product
Regardless of the synthetic route, purification is crucial to ensure the high enantiomeric and chemical purity required for pharmaceutical applications.
| Purification Method | Description |
| Distillation | Effective for removing non-volatile impurities and the diol byproduct from HKR. |
| Chromatography | Column chromatography can be used for smaller scale purifications, though care must be taken to avoid epoxide ring-opening on acidic stationary phases. |
Part 3: Key Applications in Drug Synthesis
The true value of this compound is realized in its application as a versatile intermediate in the synthesis of a range of pharmaceuticals.
Synthesis of (S)-Beta-Blockers
Many beta-blockers are chiral molecules, with the (S)-enantiomer often exhibiting significantly higher therapeutic activity.[13][14] this compound is a key starting material for the synthesis of the aryloxypropanolamine backbone common to many beta-blockers.[15] The synthesis typically involves the ring-opening of the epoxide with a substituted phenol, followed by reaction with an amine.
-
Epoxide Ring-Opening: The phenoxide, generated from the desired aryl alcohol and a base, acts as a nucleophile, attacking one of the epoxide carbons. This reaction proceeds with high regioselectivity, typically at the less substituted carbon.
-
Introduction of the Amine: The resulting intermediate is then reacted with the appropriate amine (e.g., isopropylamine for propranolol) to yield the final (S)-beta-blocker.
Pathway: (S)-Beta-Blocker Synthesis
Caption: Synthetic route to (S)-beta-blockers from the title compound.
Intermediate for Diltiazem Synthesis
Diltiazem, a calcium channel blocker, is another important pharmaceutical whose synthesis can involve chiral epoxides.[16] Specific intermediates for diltiazem, such as trans-methyl glycidates, can be synthesized from precursors derived from chiral epoxides.[17] While not a direct reaction of this compound, the methodologies for creating and reacting such chiral epoxides are highly relevant to the synthesis of diltiazem intermediates.[18][19]
Part 4: Analytical Characterization
Ensuring the chemical and enantiomeric purity of this compound is critical. A combination of spectroscopic and chromatographic techniques is employed for its characterization.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure and purity. 1H and 13C NMR are standard. |
| Infrared (IR) Spectroscopy | Identifies functional groups, notably the characteristic epoxide C-O stretch. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Determines the enantiomeric excess (ee) by separating the (S) and (R) enantiomers.[20] |
| Gas Chromatography (GC) | Can also be used for purity assessment and, with a chiral column, for ee determination. |
| Mass Spectrometry (MS) | Confirms the molecular weight and can be used in conjunction with GC or LC for impurity identification. |
Part 5: Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed or in contact with skin, and causes skin irritation.[21] Always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Part 6: Conclusion
This compound is a cornerstone chiral building block in modern medicinal chemistry. Its value is derived from the stereocontrolled introduction of functionality through regioselective and stereospecific ring-opening reactions of its epoxide ring. A thorough understanding of its synthesis, particularly through methods like hydrolytic kinetic resolution, and its reactivity is essential for its effective application in the development of enantiomerically pure pharmaceuticals. As the demand for stereochemically defined drugs continues to grow, the importance of versatile chiral intermediates like this compound will undoubtedly increase.
Part 7: References
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Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol. PubMed. Available at: [Link]
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Kinetic resolution. Wikipedia. Available at: [Link]
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Process for the preparation of an intermediate of diltiazem. Google Patents. Available at:
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Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Molecules. Available at: [Link]
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Process for preparing diltiazem intermediate. Google Patents. Available at:
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Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol. The Journal of Organic Chemistry. Available at: [Link]
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Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. MDPI. Available at: [Link]
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The method for selective synthesis of diltiazem chiral intermediate. Google Patents. Available at:
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Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies. PubMed. Available at: [Link]
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Asymmetric epoxidation. Wikipedia. Available at: [Link]
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A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. Available at: [Link]
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One-Pot Asymmetric Synthesis of Acyclic Chiral Epoxy Alcohols via Tandem Vinylation−Epoxidation with Dioxygen. The Journal of Organic Chemistry. Available at: [Link]
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Hydrolytic Kinetic Resolution. Jacobsen Group, Harvard University. Available at: [Link]
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chemical label this compound. chemical-label.com. Available at: [Link] this compound/112083-63-3/
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Process for the preparation of an intermediate of diltiazem. Google Patents. Available at:
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Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI. Available at: [Link]
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Beta-Blockers. Chiralpedia. Available at: [Link]
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Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. PubMed. Available at: [Link]
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Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase. MDPI. Available at: [Link]
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Process for the purification of epoxides. Google Patents. Available at:
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Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI. Available at: [Link]
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ethyl (2S)-oxirane-2-carboxylate | C5H8O3. PubChem. Available at: [Link]
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Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Available at: [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]
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Ethyl Lactate as a Pharmaceutical-Grade Excipient and Development of a Sensitive Peroxide Assay. Pharmaceutical Technology. Available at: [Link]
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Preparation method of ethyl 2-oxocyclopentylacetate. Google Patents. Available at:
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Identification of Ethyl 2-Sulfanylacetate as an Important Off-Odor Compound in White Wines. ResearchGate. Available at: [Link]
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Kinetic study of the ethyl lactate synthesis from triose sugars on Sn/Al2O3 catalysts. CONICET. Available at: [Link]
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Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. Available at: [Link]
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Ethyl Alcohol Assay Syva®. Siemens Healthineers. Available at: [Link]
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Ethyl Lactate. OSHA. Available at: [Link]
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An In-Depth Technical Guide to Ethyl (S)-2-oxiranylacetate: A Chiral Building Block for Pharmaceutical Development
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, the demand for enantiomerically pure starting materials is paramount. The specific stereochemistry of a molecule is often the determining factor in its pharmacological activity and safety profile. Ethyl (S)-2-oxiranylacetate, a chiral epoxide, has emerged as a high-value synthetic intermediate, prized for its utility in constructing complex molecular architectures.[1] The strained oxirane ring, combined with the ester functionality and a defined stereocenter, provides a versatile platform for asymmetric synthesis.[1][2]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. We will delve into its fundamental physicochemical properties, explore robust synthetic and analytical methodologies, and discuss its strategic applications as a chiral building block in medicinal chemistry. The protocols and insights presented herein are grounded in established scientific principles to ensure reliability and reproducibility in the laboratory.
Core Properties and Specifications
Understanding the fundamental properties of a chemical entity is the foundation of its effective application. This compound is a chiral molecule whose identity is defined by its specific chemical formula, molecular weight, and stereochemistry.
Chemical Identity
| Identifier | Value | Source(s) |
| Chemical Name | This compound | |
| Synonyms | Oxiraneacetic acid, ethyl ester, (2S); Ethyl (S)-3,4-epoxybutanoate | [3][4] |
| CAS Number | 112083-63-3 | [5][6][7] |
| Molecular Formula | C₆H₁₀O₃ | [5][6] |
| Molecular Weight | 130.14 g/mol | [6] |
| SMILES | O1C[C@@H]1CC(=O)OCC | [3] |
| InChIKey | WHUSTVAXKRFVPD-YFKPBYRVSA-N | [3] |
Physicochemical Properties
The physicochemical properties dictate the compound's behavior in various chemical environments and are critical for designing reaction conditions and purification strategies.
| Property | Value | Source(s) |
| Topological Polar Surface Area | 38.8 Ų | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Rotatable Bond Count | 4 | [3] |
| Refractive Index (Predicted) | 1.44 | [3] |
| LogP (Predicted) | 0.1 - 0.34 | [3] |
Synthesis and Chiral Resolution
The production of enantiopure this compound is a critical step in its utilization. Traditional chemical syntheses often result in racemic mixtures, which then require separation—a process known as chiral resolution.[8] However, modern chemo-enzymatic methods offer a more sustainable and direct route to the desired (S)-enantiomer, avoiding the waste associated with resolving racemic compounds.[9][10]
Chemo-Enzymatic Synthesis Pathway
This pathway leverages a bio-based starting material, levoglucosenone (LGO), and employs a key lipase-mediated oxidation step to establish the chiral center.[10] This approach is favored for its sustainability and high enantioselectivity.
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Chiral purity of Ethyl (S)-2-oxiranylacetate
An In-Depth Technical Guide to the Chiral Purity Analysis of Ethyl (S)-2-oxiranylacetate
Authored by: A Senior Application Scientist
Publication Date: January 13, 2026
Abstract
This compound, also known as ethyl (S)-glycidate, is a high-value chiral building block pivotal in the synthesis of numerous pharmaceutical agents. Its three-membered epoxide ring, combined with a specific stereochemical configuration, makes it a versatile precursor for introducing chirality into complex molecules.[1] The biological activity of the final therapeutic products often depends critically on stereochemistry; the undesired enantiomer may be inactive or, in some cases, contribute to toxicity.[2][3] Consequently, the rigorous assessment of the enantiomeric purity of this compound is not merely a quality control measure but a fundamental necessity in drug development and manufacturing. This guide provides a comprehensive overview of the principles, methodologies, and practical considerations for determining the chiral purity of this key intermediate, tailored for researchers, analytical scientists, and process chemists.
Introduction: The Significance of Stereochemical Integrity
The utility of this compound stems from the reactivity of its strained oxirane ring, which is susceptible to nucleophilic attack, allowing for the stereospecific introduction of various functionalities. This property is exploited in the synthesis of important drugs, including beta-blockers and antiviral agents. The stereocenter at the C2 position dictates the spatial arrangement of the resulting molecule, which in turn governs its interaction with chiral biological targets like enzymes and receptors.
Ensuring a high enantiomeric excess (ee) is paramount. Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in greater amounts than the other.[4][5] A sample with 99% of the (S)-enantiomer and 1% of the (R)-enantiomer has an enantiomeric excess of 98% ee. This guide focuses on the robust analytical techniques required to quantify this critical quality attribute with high fidelity.
Physicochemical Properties & Stability
Before delving into analytical methods, understanding the molecule's characteristics is essential for proper sample handling and method development.
| Property | Value | Source |
| CAS Number | 112083-63-3 | [6] |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1][6] |
| Boiling Point | 164-165 °C | |
| Density | ~1.094 g/mL at 25 °C | |
| Appearance | Colorless liquid | |
| Storage | 2-8°C, under inert atmosphere |
Causality Behind Storage Conditions: The epoxide ring is susceptible to hydrolysis (ring-opening) in the presence of nucleophiles, particularly water, and this process can be catalyzed by both acid and base. Such degradation not only reduces the assay value but can also lead to racemization, compromising chiral purity. Therefore, storage at refrigerated temperatures in a dry, inert environment is critical to maintain the material's integrity.
Core Analytical Methodologies for Enantiomeric Purity
The determination of enantiomeric excess is most commonly achieved using chiral chromatography, where enantiomers are separated to allow for their individual quantification.[2][7] Spectroscopic methods offer an alternative approach. The choice of method depends on available instrumentation, sample throughput requirements, and the specific validation needs of the project.
Diagram: Analytical Method Selection Workflow
Caption: Decision workflow for selecting the appropriate analytical method.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely employed technique for enantiomeric separation due to its robustness, versatility, and broad applicability.[3]
Principle of Separation: The method relies on a Chiral Stationary Phase (CSP). The analyte enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP.[2] These diastereomeric complexes have different interaction energies, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective for a wide range of chiral compounds, including epoxides.[8]
Diagram: Chiral Recognition Mechanism
Caption: Interaction between enantiomers and a chiral stationary phase.
Expert Insight: The choice of a polysaccharide-based column like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) is a field-proven starting point. The carbamate derivatives provide a combination of hydrogen bonding, dipole-dipole, and π-π interaction sites, creating a chiral environment that is highly effective at resolving epoxide enantiomers.[8]
Experimental Protocol: Chiral HPLC
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10 v/v). Causality: This normal-phase system provides excellent selectivity for many chiral compounds on polysaccharide CSPs. The ratio can be optimized (e.g., 95:5 or 85:15) to adjust retention time and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Causality: Temperature control is crucial for reproducible retention times and selectivity.
-
Detection: UV at 215 nm. Causality: The ester carbonyl group provides sufficient UV absorbance at lower wavelengths.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm filter.
-
Injection Volume: 10 µL.
Data Analysis & Calculation of Enantiomeric Excess (% ee):
The % ee is calculated from the peak areas of the two enantiomers in the chromatogram.[5]
% ee = (|Area_S - Area_R| / (Area_S + Area_R)) * 100
Where:
-
Area_S = Peak area of the (S)-enantiomer
-
Area_R = Peak area of the (R)-enantiomer
Chiral Gas Chromatography (GC)
For volatile compounds like this compound, chiral GC offers an excellent alternative with potentially higher resolution and faster analysis times.[9]
Principle of Separation: Similar to HPLC, chiral GC uses a column with a chiral stationary phase. For GC, these are often cyclodextrin derivatives coated onto the inner wall of a fused silica capillary column.[9][10] The enantiomers partition differently between the carrier gas (mobile phase) and the chiral liquid phase, leading to separation.
Experimental Protocol: Chiral GC
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Cyclodextrin-based CSP, e.g., Rt-βDEXse (2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Hydrogen or Helium, at a constant flow or pressure.
-
Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp at 5 °C/min to 150 °C. Causality: A temperature gradient is used to elute the compounds with good peak shape in a reasonable time.
-
Injector Temperature: 220 °C.
-
Detector Temperature: 250 °C (FID).
-
Sample Preparation: Dilute the sample 1:1000 in a suitable solvent like ethyl acetate.
-
Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1).
Expert Insight: FID is the detector of choice for this analysis due to its high sensitivity to organic compounds and its wide linear range. The calculation of % ee is identical to the HPLC method, using the peak areas obtained from the GC-FID chromatogram.
NMR Spectroscopy with Chiral Shift Reagents
While chromatography is destructive and requires a reference standard for peak identification, Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive alternative that can, in principle, determine enantiomeric purity without a reference sample of the minor enantiomer.[11][12]
Principle of Analysis: A chiral lanthanide shift reagent (LSR), such as Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), is added to the sample.[13][14] The LSR is enantiomerically pure. It forms diastereomeric complexes with the (S) and (R) enantiomers of the analyte. These diastereomeric complexes are magnetically non-equivalent, causing the NMR signals (e.g., specific protons on the epoxide or ethyl group) for each enantiomer to resonate at different chemical shifts.[13][15]
Experimental Protocol: Chiral NMR
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Anhydrous deuterated chloroform (CDCl₃) or benzene-d₆.
-
Procedure: a. Acquire a standard ¹H NMR spectrum of the pure analyte (~10 mg in 0.6 mL solvent). b. Add small, incremental amounts of the chiral LSR (e.g., Eu(hfc)₃) to the NMR tube. c. Acquire a spectrum after each addition until baseline separation is observed for a specific, well-resolved proton signal.
-
Data Analysis: Integrate the separated signals corresponding to the (S) and (R) enantiomers. The ratio of the integrals directly reflects the enantiomeric ratio of the sample.
Trustworthiness Check: The main drawback of the LSR method is potential line broadening and the requirement for a Lewis basic site in the analyte (the ester and ether oxygens serve this purpose here). The accuracy depends on the purity of the LSR and ensuring that the complexation equilibrium is stable.[14] It is often used as an orthogonal method to confirm results from chiral chromatography.
Method Validation: Ensuring a Self-Validating System
A protocol is only trustworthy if it is validated. For quantitative determination of the minor (R)-enantiomer, the analytical method must be validated according to ICH Q2(R1) guidelines.
| Parameter | Description & Purpose | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., starting materials, degradation products). | Peak purity analysis; baseline resolution between enantiomers (Rs > 1.5). |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 for the minor enantiomer. |
| Accuracy | The closeness of test results to the true value. Assessed by spiking known amounts of the (R)-enantiomer into the pure (S)-enantiomer. | Recovery of 80-120% for the minor enantiomer at the specification limit. |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 10% for the minor enantiomer. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically, Signal-to-Noise ratio ≥ 10. For a 99.5% ee target, the method must reliably quantify 0.25% of the R-enantiomer. |
Conclusion
The determination of the chiral purity of this compound is a critical step in the quality control of many pharmaceutical syntheses. Chiral HPLC and GC are the primary, field-proven methods for this analysis, offering high accuracy and reliability. The choice between them often depends on laboratory instrumentation and specific sample characteristics. NMR spectroscopy with chiral shift reagents provides a valuable orthogonal technique for confirmation. Regardless of the method chosen, rigorous validation is essential to ensure that the data are trustworthy and that the final drug product is both safe and efficacious. This guide provides the foundational principles and practical protocols to establish a robust system for the analysis of this vital chiral intermediate.
References
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Yeh, H. J. C., et al. (n.d.). Use of chiral lanthanide shift reagents in the determination of enantiomer composition and absolute configuration of epoxides and arene oxides. The Journal of Organic Chemistry - ACS Publications. [Link]
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Reitti, M., et al. (2015). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH. [Link]
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Sankar, G. G., & Mathison, I. W. (1983). Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. PubMed. [Link]
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Rakibe, U., et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. Semantic Scholar. [Link]
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Wikipedia. (n.d.). Chiral analysis. [Link]
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Wenzel, T. J. (2014). Spectroscopic Analysis: NMR and Shift Reagents. ResearchGate. [Link]
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Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
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Wikipedia. (n.d.). Enantiomeric excess. [Link]
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Rakibe, U. D., et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Pharmacy and Biological Sciences. [Link]
- Google Patents. (n.d.).
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ResearchGate. (n.d.). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. [Link]
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ResearchGate. (2003). Ethyl Glycidate from (S)-Serine: Ethyl (R)-(+)-2,3-Epoxypropanoate. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. [Link]
-
Boujlel, K., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC - NIH. [Link]
-
PharmaGuru. (2024). How To Calculate Enantiomeric Excess: Learn Quickly. [Link]
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MDPI. (n.d.). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone. [Link]
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An In-Depth Technical Guide to the Safety and Handling of Ethyl (S)-2-Oxiranylacetate
Foreword: Navigating the Utility and Hazards of a Key Chiral Building Block
Ethyl (S)-2-oxiranylacetate, a chiral epoxide, stands as a cornerstone in the asymmetric synthesis of a multitude of complex organic molecules, most notably in the pharmaceutical industry. Its utility is intrinsically linked to the inherent reactivity of the strained oxirane ring, which allows for stereospecific ring-opening reactions with a variety of nucleophiles. This property makes it an invaluable precursor for the synthesis of enantiomerically pure drug substances, where stereochemistry dictates therapeutic efficacy and safety.
However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is intended for researchers, scientists, and drug development professionals who handle this compound. It moves beyond a mere recitation of safety data sheet information, aiming to provide a deeper, field-proven understanding of the causality behind handling procedures and to equip the user with the knowledge to work with this reagent safely and effectively. Every protocol and piece of advice herein is designed to be part of a self-validating system of laboratory safety.
Chemical and Physical Properties: A Foundation for Safe Handling
A comprehensive understanding of the chemical and physical properties of this compound is the first line of defense against potential hazards. These properties dictate its behavior under various conditions and inform the necessary storage and handling procedures.
| Property | Value | Source |
| Chemical Formula | C₅H₈O₃ | |
| Molecular Weight | 116.11 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 154 °C (309 °F) | |
| Density | 1.031 g/cm³ at 25 °C (77 °F) | |
| Flash Point | 46 °C (115 °F) - Closed Cup | |
| Solubility | Soluble in water, alcohol, and acetone |
Causality Behind Properties and Handling:
The flash point of 46 °C classifies this compound as a flammable liquid.[1] This necessitates storage away from ignition sources and the use of explosion-proof equipment. Its solubility in common organic solvents is a key factor in its utility in synthesis, but also means that spills can spread easily and require appropriate absorbent materials for containment.
GHS Hazard Identification and Toxicological Profile
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Flammable liquids (Category 3) [1]
-
Skin irritation (Category 2) [1]
-
Serious eye damage (Category 1) [1]
-
May cause respiratory irritation (Category 3) [1]
-
May cause an allergic skin reaction [2]
Toxicological Insights:
The primary toxicological concern with glycidyl esters is their potential to hydrolyze in the gastrointestinal tract to release glycidol.[3][4] Glycidol is classified by the International Agency for Research on Cancer (IARC) as a "probable human carcinogen" (Group 2A).[3] Therefore, it is prudent to handle this compound with the assumption that it may pose a similar hazard upon ingestion.
For structurally related compounds, the following data is available:
| Compound | Route | Species | LD50/LC50 | Source |
| Ethyl Acetate | Oral | Rabbit | 4,934 mg/kg | |
| Ethyl Acetate | Dermal | Rabbit | >20,000 mg/kg | |
| Ethyl Acetate | Inhalation | Rat | >22.5 mg/L (6 hr) | |
| Ethyl Lactate | Oral | Rat | 5000–8200 mg/kg | |
| Ethyl Lactate | Dermal | - | >5000 mg/kg |
These values indicate low acute toxicity for the parent esters via oral, dermal, and inhalation routes. However, the potential for chronic effects due to glycidol release remains a significant concern.
Safe Handling and Storage: A Proactive Approach
A proactive and informed approach to handling and storage is paramount to ensuring the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles with side shields or a face shield are essential to protect against splashes that can cause serious eye damage.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber, neoprene). Nitrile gloves are not recommended for prolonged contact.[5] Always inspect gloves for integrity before use.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[1] For larger quantities or in case of a potential for significant splashing, a chemical-resistant apron or suit should be considered.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors, which may cause respiratory irritation.[1]
Storage Requirements
Proper storage is critical to maintain the stability of the reagent and prevent hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[1][6] A designated flammable liquids storage cabinet is recommended.
-
Container: Keep the container tightly closed to prevent the escape of vapors and contamination.[1]
-
Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.[4]
Dispensing and Use
-
Ventilation: Always work within a properly functioning chemical fume hood.
-
Grounding: For transfers of larger quantities, ground and bond containers to prevent static discharge.[6]
-
Inert Atmosphere: While not always necessary for short-term handling, for prolonged storage or reactions sensitive to moisture or air, handling under an inert atmosphere (e.g., nitrogen or argon) is good practice.
Emergency Procedures: Preparedness and Response
Despite all precautions, accidents can happen. A well-defined emergency plan is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Response
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the entire area and activate the emergency response system.
-
Prevent the spill from entering drains or waterways.
-
Contain the spill with dikes of inert material.
-
Only personnel trained in hazardous material spill response should attempt to clean up a large spill.
-
Fire Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1] Do not use a solid stream of water as it may scatter and spread the fire.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[6] Containers may explode when heated.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Application in Asymmetric Synthesis: The Synthesis of (S)-Propranolol Intermediate
The true value of this compound lies in its application as a chiral building block. A prime example is in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases.[3] The (S)-enantiomer of many beta-blockers is the more active isomer. The following is a representative protocol for the synthesis of a key intermediate for (S)-propranolol, illustrating the principles of epoxide ring-opening.
Reaction Scheme: Step 1: Formation of the Naphthoxide 1-Naphthol is deprotonated with a base to form the more nucleophilic 1-naphthoxide.
Step 2: Nucleophilic Ring-Opening of the Epoxide The 1-naphthoxide attacks the less sterically hindered carbon of the epoxide in an Sₙ2 reaction, leading to the formation of an intermediate which, after hydrolysis of the ester and protonation of the alkoxide, yields the key chiral diol intermediate.
Step 3: Conversion to the Final Product The diol can then be converted to (S)-propranolol through a series of standard organic transformations, including reaction with isopropylamine.
Caption: Synthetic workflow for a (S)-propranolol intermediate.
Representative Experimental Protocol: Synthesis of Ethyl (S)-3-(1-naphthyloxy)-2-hydroxypropanoate
This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Materials:
-
1-Naphthol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon, add 1-naphthol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the 1-naphthol in anhydrous THF.
-
Naphthoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease.
-
Epoxide Addition: Cool the reaction mixture back to 0 °C. Add this compound (1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.
Causality in Protocol Design:
-
Inert Atmosphere: The use of an inert atmosphere is crucial due to the use of sodium hydride, which is highly reactive with water and air.
-
Controlled Addition of NaH: Sodium hydride is added portion-wise at 0 °C to control the exothermic reaction and the rate of hydrogen gas evolution.
-
Dropwise Addition of Epoxide: The epoxide is added slowly to maintain control over the reaction temperature, as the ring-opening is also an exothermic process.
-
Aqueous Workup: The quench with ammonium chloride neutralizes any remaining base and protonates the alkoxide formed during the reaction.
Disposal Considerations
All waste generated from the use of this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid waste containing this compound in a clearly labeled, sealed container.
-
Solid Waste: Contaminated solid waste, such as absorbent materials, gloves, and TLC plates, should also be collected in a labeled hazardous waste container.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[1]
Conclusion: A Commitment to Safety and Scientific Integrity
This compound is a powerful tool in the arsenal of the synthetic chemist, enabling the efficient and stereoselective synthesis of complex molecules that are vital to human health. However, its utility is inextricably linked to a deep respect for its potential hazards. By understanding its chemical properties, adhering to rigorous safety protocols, and being prepared for emergencies, researchers can harness the synthetic power of this chiral building block while ensuring a safe and productive laboratory environment. This guide serves as a foundation for that understanding, but it is the responsibility of every scientist to cultivate a culture of safety and to continuously seek knowledge to mitigate the risks inherent in our valuable work.
References
-
Toxicological properties of glycidyl esters. ResearchGate. [Link]
-
Toxicological assessment of 3-chloropropane-1,2-diol and glycidol fatty acid esters in food. National Center for Biotechnology Information. [Link]
- Ethyl Acetate Chemical Resistance Guide. Cole-Parmer. (Note: While a direct link for a specific guide is not provided, this information is commonly available from glove manufacturers and chemical safety resources.)
-
A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]
-
PubChem Compound Summary for this compound. National Center for Biotechnology Information. [Link]
-
GHS Classification for Ethyl glycidate. PubChem. [Link]
-
Ethyl acetate - Registration Dossier. European Chemicals Agency (ECHA). [Link]
-
Propanoic acid, 2-hydroxy-, ethyl ester: Human health tier II assessment. Australian Government Department of Health and Aged Care. [Link]
Sources
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- 2. Toxicological assessment of 3-chloropropane-1,2-diol and glycidol fatty acid esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
Stability and Storage of Ethyl (S)-2-oxiranylacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (S)-2-oxiranylacetate, a chiral epoxide ester, is a valuable building block in the synthesis of a wide array of pharmaceutical agents and complex organic molecules. Its stereospecific nature and bifunctional reactivity, stemming from the strained oxirane ring and the ester moiety, make it a critical intermediate. However, these same features render the molecule susceptible to degradation, compromising its purity, stereochemical integrity, and ultimately, the success of subsequent synthetic steps. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, grounded in fundamental chemical principles and field-proven insights. We will explore the primary degradation pathways, recommend best practices for handling and storage, and outline analytical methodologies for stability assessment.
I. Chemical Profile and Intrinsic Stability
This compound possesses two key functional groups that dictate its reactivity and stability: the epoxide (oxirane) ring and the ethyl ester. The high ring strain of the three-membered epoxide ring makes it a potent electrophile, susceptible to nucleophilic attack. The ester group, while more stable, is prone to hydrolysis under both acidic and basic conditions.
The overall stability of the molecule is a dynamic interplay between these two functionalities. Understanding their individual and combined vulnerabilities is paramount to preserving the integrity of this chiral building block.
II. Primary Degradation Pathways
The degradation of this compound can proceed through several pathways, primarily driven by hydrolysis, thermal stress, and photolytic exposure. Loss of stereochemical purity through racemization is another critical concern.
A. Hydrolytic Degradation
Hydrolysis is a major degradation pathway, affecting both the epoxide and ester functionalities. The rate and regioselectivity of these reactions are highly dependent on the pH of the environment.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack by water. This typically leads to the formation of a diol. The ester group can also undergo acid-catalyzed hydrolysis to yield the corresponding carboxylic acid and ethanol. This reaction is reversible.[1][2]
-
Base-Catalyzed Hydrolysis: In the presence of a base, the ester is readily saponified to the carboxylate salt and ethanol. This reaction is irreversible. The epoxide ring can also be opened by hydroxide ions, although this is generally slower than ester hydrolysis.
The primary degradation products from hydrolysis are illustrated in the diagram below.
Figure 1: Primary hydrolytic degradation pathways of this compound under acidic and basic conditions.
B. Thermal Degradation
C. Photodegradation
Exposure to light, particularly in the UV spectrum, can initiate photolytic degradation. The mechanism often involves the formation of free radicals, which can lead to a cascade of reactions including polymerization and the formation of various oxidation products. To mitigate photodegradation, it is crucial to store the compound in amber or opaque containers.
D. Racemization
Maintaining the enantiomeric purity of this compound is critical for its application in stereospecific synthesis. Racemization, the conversion of one enantiomer into an equal mixture of both, can occur under certain conditions. While specific studies on this molecule are lacking, chiral epoxides can be susceptible to racemization, particularly in the presence of strong acids or bases, or at elevated temperatures. The mechanism can involve transient opening and closing of the epoxide ring or other stereocenter-destabilizing intermediates.
III. Recommended Storage and Handling Conditions
To ensure the long-term stability and preserve the high purity of this compound, the following storage and handling protocols are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage. [6] | Minimizes thermal degradation and slows down potential hydrolytic and racemization processes. |
| 2-8°C for short-term storage. | Suitable for immediate or frequent use, balancing stability with ease of access. | |
| Atmosphere | Inert atmosphere (Argon or Nitrogen). | Protects against oxidation and moisture-induced hydrolysis. |
| Container | Tightly sealed, amber glass vial or bottle. | Prevents exposure to light and moisture, and amber glass specifically protects against photodegradation. |
| pH | Avoid contact with strong acids and bases. | Prevents rapid hydrolysis of both the ester and epoxide functionalities, as well as potential racemization. |
| Handling | Use in a well-ventilated area, away from ignition sources. | The compound is flammable and its vapors can be irritating. |
| Use dry glassware and solvents. | Minimizes the risk of hydrolysis. |
IV. Experimental Protocols for Stability Assessment
A robust stability assessment program is crucial for determining the shelf-life and ensuring the quality of this compound. This typically involves a combination of long-term stability studies and forced degradation studies.
A. Long-Term Stability Study
Long-term stability studies are designed to evaluate the physical, chemical, and stereochemical integrity of the compound under recommended storage conditions.[7][8][9]
Protocol:
-
Sample Preparation: Aliquot a batch of high-purity this compound into multiple amber glass vials under an inert atmosphere.
-
Storage: Store the vials at the recommended long-term storage condition (-20°C).
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
Analysis: At each time point, analyze the samples for:
-
Purity: Using a validated stability-indicating HPLC or GC method.
-
Enantiomeric Purity: Using a validated chiral HPLC or GC method.
-
Appearance: Visual inspection for color change or particulate matter.
-
Water Content: By Karl Fischer titration.
-
Sources
- 1. Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
Methodological & Application
Diastereoselective Synthesis Using Ethyl (S)-2-Oxiranylacetate: An Application and Protocol Guide
Abstract
Ethyl (S)-2-oxiranylacetate is a highly valuable and versatile chiral building block in modern organic synthesis.[1] Its inherent strain and stereochemically defined epoxide ring make it an excellent electrophile for a variety of nucleophilic ring-opening reactions, enabling the diastereoselective construction of complex molecular architectures.[2][3] This guide provides an in-depth exploration of the principles and applications of diastereoselective synthesis utilizing this synthon. Detailed protocols for key transformations, mechanistic insights, and practical considerations are presented to aid researchers in academia and the pharmaceutical industry in leveraging this powerful tool for the synthesis of chiral molecules, including natural products and active pharmaceutical ingredients.[2][4]
Introduction: The Utility of this compound as a Chiral Synthon
This compound, a chiral epoxide derivative, serves as a cornerstone in asymmetric synthesis. The strategic placement of the ethyl ester functionality adjacent to the (S)-configured oxirane ring provides a handle for further synthetic manipulations and influences the regioselectivity of nucleophilic attack. The high ring strain of the epoxide facilitates ring-opening under a variety of conditions, from strongly basic to Lewis acidic, often proceeding with high stereospecificity.[5][6]
The inherent chirality of this compound allows for the transfer of stereochemical information to the product, making it an attractive starting material for the synthesis of enantiomerically pure compounds. Its applications span a wide range of synthetic endeavors, from the preparation of chiral diols and amino alcohols to the total synthesis of complex natural products.[4][7][8][9]
Foundational Principles: Diastereoselective Ring-Opening of Epoxides
The diastereoselectivity of epoxide ring-opening reactions is governed by the reaction mechanism, which is in turn influenced by the nature of the nucleophile and the reaction conditions.
SN2-Type Mechanism: Attack at the Less Hindered Carbon
Under basic or neutral conditions, strong nucleophiles typically attack the less sterically hindered carbon of the epoxide in a classic SN2 fashion.[5][6][10][11] This backside attack results in an inversion of configuration at the center of attack.[10][11] For this compound, the C3 position is generally the preferred site of nucleophilic attack due to the steric bulk of the adjacent ethyl acetate group at C2.
Diagram: SN2 Ring-Opening of this compound
Caption: SN2 attack at the less hindered C3 position.
Acid-Catalyzed Mechanism: Attack at the More Substituted Carbon
In the presence of an acid catalyst, the epoxide oxygen is protonated, creating a better leaving group.[5][10] This activation makes the epoxide more susceptible to attack by weaker nucleophiles. The transition state has significant carbocationic character, and therefore, the nucleophile preferentially attacks the more substituted carbon (C2 in this case), which can better stabilize the partial positive charge.[10][12] This also results in an anti-addition of the nucleophile and the hydroxyl group.
Diagram: Acid-Catalyzed Ring-Opening Workflow
Caption: General workflow for acid-catalyzed epoxide opening.
Application Notes & Protocols
Diastereoselective Synthesis of β-Hydroxy-γ-lactones via Cuprate Addition
Organocuprates are soft nucleophiles that are highly effective for the ring-opening of epoxides. The reaction of this compound with a Gilman cuprate (R₂CuLi) proceeds via an SN2 mechanism, with the nucleophile attacking the less substituted C3 position. The resulting γ-hydroxy ester can then be induced to cyclize under acidic or basic conditions to afford the corresponding β-hydroxy-γ-lactone with high diastereoselectivity.
Protocol: Synthesis of (3S,4R)-3-Hydroxy-4-phenyl-dihydrofuran-2(3H)-one
Step 1: Preparation of Lithium Diphenylcuprate
-
To a stirred suspension of copper(I) iodide (1.90 g, 10.0 mmol) in anhydrous diethyl ether (40 mL) at -20 °C under an argon atmosphere, add phenyllithium (1.8 M in cyclohexane-ether, 11.1 mL, 20.0 mmol) dropwise.
-
Stir the resulting solution at -20 °C for 30 minutes.
Step 2: Ring-Opening of this compound
-
Cool the cuprate solution to -78 °C.
-
Add a solution of this compound (1.30 g, 10.0 mmol) in anhydrous diethyl ether (10 mL) dropwise to the cuprate solution.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Lactonization
-
Dissolve the crude γ-hydroxy ester in a mixture of tetrahydrofuran (20 mL) and 1 M hydrochloric acid (10 mL).
-
Stir the mixture at room temperature for 24 hours.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (40 mL) and brine (40 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the title compound.
| Parameter | Value |
| Expected Yield | 75-85% |
| Diastereomeric Ratio | >95:5 (anti:syn) |
| Characterization | ¹H NMR, ¹³C NMR, HRMS |
Diastereoselective Synthesis of Chiral Amino Alcohols via Azide Opening
The ring-opening of this compound with azide ion, followed by reduction, provides a versatile route to valuable chiral amino alcohols. The initial ring-opening with sodium azide in the presence of a Lewis acid or under phase-transfer conditions proceeds with high regioselectivity at the C3 position. Subsequent reduction of the azide and the ester functionalities yields the desired amino alcohol.
Protocol: Synthesis of (2S,3R)-3-Amino-1,2-butanediol
Step 1: Azide Ring-Opening
-
To a solution of this compound (1.30 g, 10.0 mmol) in a 1:1 mixture of ethanol and water (20 mL), add sodium azide (0.98 g, 15.0 mmol) and ammonium chloride (0.80 g, 15.0 mmol).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude azido ester.
Step 2: Reduction
-
Dissolve the crude azido ester in anhydrous tetrahydrofuran (30 mL) and cool to 0 °C under an argon atmosphere.
-
Slowly add lithium aluminum hydride (0.76 g, 20.0 mmol) in portions.
-
Allow the reaction mixture to warm to room temperature and stir for 8 hours.
-
Cool the mixture to 0 °C and quench sequentially by the dropwise addition of water (0.8 mL), 15% aqueous sodium hydroxide (0.8 mL), and water (2.4 mL).
-
Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®.
-
Wash the filter cake with tetrahydrofuran (20 mL).
-
Concentrate the filtrate under reduced pressure and purify the residue by crystallization or chromatography to yield the desired amino alcohol.
| Parameter | Value |
| Expected Yield | 65-75% over two steps |
| Diastereomeric Ratio | >98:2 |
| Characterization | ¹H NMR, ¹³C NMR, HRMS, Chiral HPLC |
Mechanistic Considerations and Diastereocontrol
The high diastereoselectivity observed in these reactions is a direct consequence of the stereospecific nature of the SN2 reaction.[10] The incoming nucleophile approaches the epoxide from the face opposite to the C-O bond, leading to a predictable stereochemical outcome. The presence of the chiral center at C2 dictates the facial bias of the nucleophilic attack on C3, resulting in the preferential formation of one diastereomer.
In cases where Lewis acids are employed, coordination of the Lewis acid to the epoxide oxygen can influence the regioselectivity of the nucleophilic attack.[12] Stronger Lewis acids can promote a more SN1-like character in the transition state, potentially leading to a decrease in diastereoselectivity.[12] Therefore, the choice of Lewis acid and reaction conditions is crucial for achieving optimal results.
Conclusion
This compound is an indispensable tool for the diastereoselective synthesis of a wide array of chiral molecules. The predictable stereochemical outcome of its ring-opening reactions, coupled with the versatility of the resulting functional groups, makes it a powerful synthon for both academic and industrial research. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to explore the rich chemistry of this valuable chiral building block.
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Lumen Learning. (n.d.). 9.6. Epoxide reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
MDPI. (2020). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Retrieved from [Link]
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ResearchGate. (n.d.). Regioselectivity of epoxide opening reactions under basic and acidic conditions. Retrieved from [Link]
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MDPI. (n.d.). Substrate Directed Regio‐ and Enantioselective Ring‐Opening of Epoxides and Aziridines. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
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Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
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Taylor & Francis Online. (2006). Regio‐ and Diastereoselective Ring‐Opening Reaction of Epoxides with Nitric Oxide. Retrieved from [Link]
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Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions. Retrieved from [Link]
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Oxford Academic. (n.d.). Chiral Scandium-catalyzed Highly Stereoselective Ring-opening of meso-Epoxides with Thiols. Retrieved from [Link]
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ChemRxiv. (n.d.). Ring-Opening of Epoxides by Pendant Silanols. Retrieved from [Link]
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PMC - NIH. (n.d.). Diastereoselective substitution reactions of acyclic β-alkoxy acetals via electrostatically stabilized oxocarbenium ion intermediates. Retrieved from [Link]
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Organic Reactions. (2022). Enantioselective Epoxide Opening. Retrieved from [Link]
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arkat usa. (2016). Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. Retrieved from [Link]
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PubMed Central. (2022). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. Retrieved from [Link]
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PMC - NIH. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]
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Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]
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ResearchGate. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]
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MDPI. (2021). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Total synthesis of alkyl citrate natural products. Retrieved from [Link]
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ResearchGate. (n.d.). Selected Diastereoselective Reactions: Synthesis and Reactivity of Silicon-Stereogenic Silanes. Retrieved from [Link]
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Application Note: Mastering the Synthesis and Reactivity of Ethyl (S)-2-Oxiranylacetate
An In-Depth Guide for Researchers and Drug Development Professionals
Abstract and Introduction
Ethyl (S)-2-oxiranylacetate is a high-value, chiral epoxide that serves as a versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its utility stems from the presence of two key functional groups: a stereodefined epoxide ring, susceptible to regioselective nucleophilic attack, and an ethyl ester moiety, which can be further manipulated. The enantiopure (S)-configuration is frequently crucial for achieving desired biological activity and efficacy in drug candidates.[1]
This document provides a comprehensive guide to the reaction conditions for this compound, with a primary focus on its enantioselective synthesis via Hydrolytic Kinetic Resolution (HKR) and its subsequent application in diastereoselective ring-opening reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into process optimization and quality control.
Enantioselective Synthesis: The Challenge of Chirality
Achieving high enantiomeric purity is the most critical step in harnessing the synthetic potential of this compound. While several methods exist, including asymmetric epoxidation and chemo-enzymatic routes from the chiral pool[2][3][4], the most practical and widely adopted strategy for producing this and other terminal epoxides is the Hydrolytic Kinetic Resolution (HKR) of a racemic mixture.
The Jacobsen Hydrolytic Kinetic Resolution (HKR)
The Jacobsen HKR is a remarkably efficient method that utilizes a chiral (salen)Co(III) complex to catalyze the addition of water to one enantiomer of a racemic terminal epoxide, leaving the other enantiomer unreacted and therefore resolved.[5][6] This methodology is exceptionally practical due to the use of water as the resolving agent, the commercial availability of the catalyst, and the typically low catalyst loadings required.[6]
Mechanism Insight: The process hinges on the differential rates of reaction for the two epoxide enantiomers within the chiral environment of the cobalt catalyst. The active catalyst is a Co(III) species, formed in situ from a Co(II) precursor.[7] One enantiomer (in this case, the (R)-epoxide) fits preferentially into the catalyst's active site and is activated for nucleophilic attack by water, forming the corresponding (R)-1,2-diol. The desired (S)-epoxide is a poor fit, reacts much more slowly, and is thus isolated in high enantiomeric excess (ee).[8]
Experimental Protocol: HKR of Racemic Ethyl 2-oxiranylacetate
This protocol describes the resolution of racemic ethyl 2-oxiranylacetate to yield the (S)-enantiomer with >99% ee.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity | Notes |
| Racemic ethyl 2-oxiranylacetate | 4642-10-4 | 130.14 | 10.0 g (76.8 mmol) | Freshly distilled for best results.[6] |
| (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) | 176763-62-5 | 603.71 | 232 mg (0.384 mmol, 0.5 mol%) | Jacobsen's Catalyst |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ~25 µL | For catalyst activation |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 5 mL | Anhydrous |
| Deionized Water | 7732-18-5 | 18.02 | 0.76 mL (42.2 mmol, 0.55 eq) | Stoichiometry is critical. |
| Diethyl Ether | 60-29-7 | 74.12 | As needed | For extraction |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | For drying |
Step-by-Step Procedure
-
Catalyst Activation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the (R,R)-Jacobsen's catalyst (232 mg). Expose the flask to air and add glacial acetic acid (~25 µL) via syringe. Stir the resulting mixture for 30-60 minutes. The color should change from orange/red to a deep brown, indicating oxidation to the active Co(III) species.
-
Reaction Setup: Place the flask under a nitrogen atmosphere. Add racemic ethyl 2-oxiranylacetate (10.0 g) followed by THF (5 mL). Cool the mixture to 0 °C using an ice-water bath.
-
Initiation of Resolution: Add deionized water (0.76 mL) dropwise over 2-3 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Allow the mixture to stir at 0-4 °C. The reaction progress can be monitored by taking small aliquots and analyzing them by chiral GC or HPLC to determine the enantiomeric excess of the remaining epoxide. The reaction is typically complete within 10-16 hours.
-
Work-up and Isolation: Once the desired ee is achieved (typically >99% for the epoxide at ~50% conversion), remove the solvent in vacuo. The crude residue contains the (S)-epoxide and the (R)-diol.
-
Purification: The (S)-epoxide is readily separated from the more polar diol by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes). The epoxide is a low-boiling liquid and can also be purified by careful distillation under reduced pressure.[6]
-
Catalyst Recovery: The catalyst can often be recovered from the column or distillation residue for reuse.[6]
Key Insights and Optimization
-
Stoichiometry of Water: Using slightly more than 0.5 equivalents of the nucleophile (water) ensures that the reaction proceeds past the 50% conversion mark, maximizing the enantiomeric excess of the unreacted epoxide at the expense of yield.[8] If the diol is the desired product, less than 0.5 equivalents would be used.
-
Starting Material Quality: The presence of undetectable contaminants in aged racemic epoxide can significantly retard the reaction rate. It is highly recommended to use freshly prepared or redistilled starting material for optimal results.[6]
-
Yield vs. Enantiopurity: The theoretical maximum yield for the resolved epoxide is 50%. In practice, yields of 40-45% with >99% ee are excellent. There is an inherent trade-off between yield and enantioselectivity.[8]
Reactions of this compound: Nucleophilic Ring-Opening
The primary utility of chiral epoxides lies in their ring-opening reactions, which proceed with high stereochemical fidelity.[1] The strained three-membered ring is readily opened by a wide range of nucleophiles.
Mechanism Insight: Under neutral or basic conditions with strong nucleophiles (e.g., Grignards, azides, organocuprates), the reaction proceeds via a classic SN2 mechanism. The nucleophile attacks the least sterically hindered carbon of the epoxide, leading to a predictable inversion of stereochemistry at the center of attack.[9]
Common Nucleophiles and Reaction Conditions
The versatility of this compound is demonstrated by its reaction with various nucleophiles to generate a diverse array of chiral building blocks.
| Nucleophile | Reagent(s) | Solvent(s) | Product Type | Reference(s) |
| Azide (N₃⁻) | NaN₃, NH₄Cl | MeOH/H₂O | β-Azido-α-hydroxy ester | [8] |
| Cyanide (CN⁻) | KCN, Et₃Al | Toluene | γ-Hydroxy-β-cyano ester | - |
| Phenols | ArOH, Base (e.g., K₂CO₃) | DMF, MeCN | β-Aryloxy-α-hydroxy ester | [6] |
| Thiols | RSH, Base | EtOH | β-Thio-α-hydroxy ester | - |
| Organocuprates | R₂CuLi | THF, Et₂O | β-Alkyl-α-hydroxy ester | [6] |
| Amines | R₂NH | Neat or EtOH | β-Amino-α-hydroxy ester | - |
| Carboxylates | RCOOH, Lewis Acid | CH₂Cl₂ | Diol monoester | [7] |
Experimental Protocol: Ring-Opening with Sodium Azide
This protocol details the synthesis of ethyl (S)-3-azido-2-hydroxybutanoate, a precursor to valuable chiral amino alcohols.[8]
Materials and Reagents
-
This compound (>99% ee)
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
Methanol (MeOH)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
Step-by-Step Procedure
-
Setup: In a 250 mL round-bottom flask, dissolve this compound (5.0 g, 38.4 mmol) in a 4:1 mixture of methanol and water (100 mL).
-
Reagent Addition: Add sodium azide (3.75 g, 57.6 mmol, 1.5 eq) and ammonium chloride (3.09 g, 57.6 mmol, 1.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 70-75 °C) and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous residue with water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) and then brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The product, ethyl (S)-3-azido-2-hydroxybutanoate, can be purified by silica gel chromatography if necessary.
Safety and Handling
-
Epoxides: Epoxides are reactive compounds and should be handled with care in a well-ventilated fume hood. They are potential alkylating agents.
-
Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which liberates toxic hydrazoic acid gas. Handle with appropriate personal protective equipment (PPE).
-
Solvents: Flammable solvents should be handled away from ignition sources.[10][11] Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Wu, C., & Notz, W. (2006). Hydrolytic Kinetic Resolution as an Emerging Tool in the Synthesis of Bioactive Molecules. Accounts of Chemical Research, 39(4), 281-292. [Link]
-
Jacobsen HKR - The best reaction in organic chemistry? (2022). YouTube. [Link]
- Larrow, J. F., & Jacobsen, E. N. (2004). 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology.
-
Schaus, S. E., et al. (2002). Oxiranecarboxylic Acid, Methyl Ester, (2S)-. Organic Syntheses, 79, 64. [Link]
-
El-Baz, F. K., et al. (2022). Enzymatic Synthesis of Glucose Fatty Acid Esters Using SCOs as Acyl Group-Donors and Their Biological Activities. Molecules, 27(19), 6591. [Link]
-
Katsuki, T., & Sharpless, K. B. (1980). The First Practical Method for Asymmetric Epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]
-
Himo, F., & Faza, O. N. (2001). A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases. Journal of the American Chemical Society, 123(15), 3564-3571. [Link]
- Kasel, W., et al. (1989). Process for the preparation of (R)-glycidyl esters.
-
Pourceau, A. A. M., et al. (2020). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules, 25(20), 4752. [Link]
-
Carl ROTH. Safety Data Sheet: Ethyl-(S)-lactate. [Link]
-
Faiz, S., & Zahoor, A. F. (2016). Ring opening of epoxides with C-nucleophiles. Molecular Diversity, 20(4), 969-987. [Link]
-
Pourceau, A. A. M., et al. (2020). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. PMC - NIH. [Link]
-
Pourceau, A. A. M., et al. (2020). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. ResearchGate. [Link]
-
Khan Academy. Ring-opening reactions of epoxides: Strong nucleophiles. [Link]
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Application Notes & Protocols: Strategic Ring-Opening of Ethyl (S)-2-Oxiranylacetate for Chiral Synthesis
Introduction: The Strategic Value of a Chiral Epoxide
Ethyl (S)-2-oxiranylacetate is a high-value, chiral epoxide that serves as a versatile intermediate in synthetic organic and medicinal chemistry.[1][2] Its utility stems from the inherent reactivity of the strained three-membered oxirane ring, which is highly susceptible to nucleophilic attack.[1][3] This reactivity, combined with the fixed (S)-stereochemistry and the presence of an ester functional group, makes it a powerful precursor for the asymmetric synthesis of a diverse array of complex molecules, including β-hydroxy esters, diols, and amino alcohols.[1][4][5]
The critical aspect of employing this building block lies in controlling the regioselectivity of the ring-opening reaction. The two carbons of the oxirane ring, C2 (substituted with the acetate group) and C3 (unsubstituted), are electronically and sterically distinct.[1] The choice of reaction conditions—specifically, whether the reaction is conducted under acidic, basic, or neutral conditions—dictates which carbon the incoming nucleophile will attack, thereby determining the final product's constitution. This guide provides a detailed exploration of these mechanistic principles and offers practical protocols for achieving desired synthetic outcomes.
Mechanistic Dichotomy: Controlling Regioselectivity
The regiochemical outcome of the nucleophilic attack on this compound is governed by two distinct mechanistic pathways, primarily dictated by the pH of the reaction medium.
Basic or Neutral Conditions: The SN2 Pathway
Under basic or neutral conditions, the ring-opening proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.[1][3] Strong, negatively charged nucleophiles will attack the less sterically hindered carbon atom, which in this case is C3 .[5][6] This pathway is driven by the relief of ring strain.[3] The reaction is stereospecific, resulting in a clean inversion of configuration at the site of attack.[5][6]
Acidic Conditions: The SN1-like Pathway
In the presence of an acid catalyst, the epoxide oxygen is first protonated, creating a much better leaving group (a hydroxyl group) and activating the ring.[7][8] The transition state of the subsequent nucleophilic attack develops significant positive charge (carbocationic character). This positive charge is better stabilized at the more substituted carbon, C2 , through induction and potential resonance with the adjacent ester group.[1] Consequently, even weak nucleophiles will preferentially attack the C2 position.[7][8] This pathway is best described as a hybrid between SN1 and SN2, where bond-breaking precedes bond-making, but a full carbocation intermediate is not typically formed.[7]
Caption: Regioselectivity in epoxide ring-opening is dictated by reaction conditions.
Application Protocols for Diverse Nucleophiles
The following sections provide detailed protocols for the ring-opening of this compound with common classes of nucleophiles.
Oxygen Nucleophiles: Synthesis of β-Alkoxy Alcohols and Diols
Oxygen nucleophiles, such as alcohols and water, can open the epoxide ring under either acidic or basic catalysis to yield valuable β-alkoxy alcohols or 1,2-diols, respectively.[9] Lewis acids are particularly effective catalysts for these transformations under neutral conditions.[9]
Protocol 3.1.1: Lewis Acid-Catalyzed Methanolysis for β-Alkoxy Alcohol Synthesis
This protocol describes the regioselective opening of the epoxide with methanol, catalyzed by Erbium(III) triflate, to yield ethyl (S)-3-hydroxy-4-methoxybutanoate.
-
Rationale: Erbium(III) triflate is a mild Lewis acid that activates the epoxide towards nucleophilic attack without requiring harsh acidic conditions. The reaction proceeds under neutral conditions, favoring attack at the less hindered C3 position, consistent with an SN2 mechanism.
Caption: Workflow for Lewis acid-catalyzed synthesis of a β-alkoxy alcohol.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (0.2 M), add a catalytic amount of erbium(III) triflate (e.g., 5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-alkoxy alcohol.
| Catalyst | Nucleophile | Conditions | Regioselectivity (C3:C2) | Yield | Reference |
| Erbium(III) triflate | Methanol | RT, neutral | High | High | [9] |
| Carbon tetrabromide | Various Alcohols | RT, neutral | High | High | [9] |
| H₂SO₄ (cat.) | Methanol | Acidic | Favors C2 | Variable | [7] |
| NaOH | Water | Basic | C3 attack | Good | [7] |
Nitrogen Nucleophiles: Synthesis of β-Azido Alcohols
The reaction with sodium azide is a robust method for introducing a nitrogen functional group, yielding a β-azido alcohol. This product is a crucial precursor for synthesizing chiral β-amino alcohols via subsequent reduction of the azide group.[5]
Protocol 3.2.1: Azide-Mediated Ring-Opening
This protocol details the synthesis of ethyl (S)-4-azido-3-hydroxybutanoate.
-
Rationale: The azide ion (N₃⁻) is an excellent nucleophile that operates under neutral or slightly basic conditions. It follows the SN2 pathway, attacking the less sterically hindered C3 carbon with high regioselectivity and stereospecificity (inversion).[5] An ammonium chloride buffer is often used to facilitate protonation of the resulting alkoxide.
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Application Notes & Protocols: The Utility of Ethyl (S)-2-Oxiranylacetate in Modern Asymmetric Synthesis
Introduction: The Strategic Value of a C4 Chiral Synthon
In the landscape of asymmetric synthesis, the pursuit of enantiomerically pure compounds is paramount, particularly in drug development where the chirality of a molecule can dictate its efficacy and safety profile. Ethyl (S)-2-oxiranylacetate stands out as a preeminent C4 chiral building block, a versatile and highly valuable intermediate for constructing complex molecular architectures with precise stereochemical control. Its utility stems from the inherent strain of the three-membered epoxide ring, which provides a strong driving force for stereospecific ring-opening reactions. This guide provides an in-depth exploration of the mechanistic principles and practical protocols for leveraging this powerful synthon in the synthesis of high-value molecules, including pharmaceuticals and natural products.
Core Principle: The Stereospecificity of Epoxide Ring-Opening
The primary reactivity of this compound is governed by the S_N2 (bimolecular nucleophilic substitution) mechanism. Under neutral or basic conditions, a nucleophile will attack one of the electrophilic carbons of the epoxide ring.
Causality of Stereocontrol: The reaction's high fidelity in transferring chirality is a direct consequence of its mechanism. The S_N2 pathway mandates a backside attack by the nucleophile relative to the C-O bond that is breaking. This geometry is enforced by the structure of the epoxide, leading to a predictable and clean inversion of stereochemistry at the attacked carbon center. For this compound, nucleophilic attack almost exclusively occurs at the less sterically hindered terminal carbon (C3), preserving the stereochemistry at the C2 position and establishing a new stereocenter at C3 with a defined configuration. This stereospecificity is the cornerstone of its utility in asymmetric synthesis.
Caption: General S_N2 mechanism for nucleophilic ring-opening.
Application Protocol I: Synthesis of Chiral β-Blockers - The Case of (S)-Atenolol
β-adrenergic blockers (β-blockers) are a critical class of drugs for managing cardiovascular diseases. The therapeutic activity often resides in a single enantiomer, typically the (S)-isomer. The synthesis of (S)-Atenolol provides a classic example of using a chiral epoxide intermediate, derived conceptually from precursors like this compound, to install the required (S)-1-(alkylamino)-3-aryloxy-2-propanol core structure.
The key step is the regioselective ring-opening of an (S)-glycidyl ether intermediate with isopropylamine. This reaction proceeds via the S_N2 mechanism, ensuring the desired (S)-stereochemistry in the final product.
Experimental Workflow: (S)-Atenolol Synthesis
Caption: Synthetic workflow for (S)-Atenolol.
Detailed Protocol: Amination of (S)-Glycidyl Ether Intermediate
This protocol describes the nucleophilic addition of isopropylamine to the epoxide ring, a crucial step in forming the (S)-Atenolol structure.
Table 1: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount/Volume | Moles (mmol) | Role |
| (S)-4-[(2-oxiranyl)methoxy]phenylacetamide | 207.22 | 5.0 g | 24.1 | Chiral Epoxide Substrate |
| Isopropylamine | 59.11 | 14.2 g (20 mL) | 241 (10 eq.) | Nucleophile |
| Water or Methanol | 18.02 / 32.04 | 50 mL | - | Solvent |
| Ethyl Acetate | 88.11 | As needed | - | Extraction Solvent |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g (24.1 mmol) of (S)-4-[(2-oxiranyl)methoxy]phenylacetamide in 50 mL of water or methanol.
-
Nucleophile Addition: Add 20 mL (10 equivalents) of isopropylamine to the solution. The use of a large excess of the amine drives the reaction to completion and minimizes potential side reactions.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle reflux (40-60°C) for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality Insight: The reaction is often run in protic solvents like water or methanol, which can facilitate the ring-opening by protonating the oxygen in the transition state, although the primary pathway remains S_N2 attack by the amine. The temperature is kept moderate to prevent side reactions and ensure high selectivity.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the solvent and excess isopropylamine under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a mixture of water and ethyl acetate. Transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude (S)-Atenolol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white solid.
-
Trustworthiness: This method reliably produces (S)-Atenolol with high chemical purity (>99%) and excellent optical purity (>99% ee), as the stereochemistry of the starting epoxide is faithfully transferred to the product.
-
Application Protocol II: Modulating Reactivity with Lewis Acids
While S_N2 reactions under basic/neutral conditions are highly reliable, Lewis acids can be employed to activate the epoxide ring, enhancing its electrophilicity and, in some cases, altering the regioselectivity of the nucleophilic attack.
Mechanism of Lewis Acid Activation: A Lewis acid (e.g., BF₃, Ti(OiPr)₄, Yb(OTf)₃) coordinates to the lone pair of electrons on the epoxide oxygen. This coordination polarizes the C-O bonds, making the ring carbons significantly more electrophilic and susceptible to attack by even weak nucleophiles. This activation can lead to a transition state with more S_N1 character. Consequently, the nucleophilic attack may be directed to the more substituted carbon (C2), as it can better stabilize the partial positive charge that develops in the transition state.
Caption: Lewis acid activation can open pathways for attack at C2 or C3.
General Protocol: Lewis Acid-Catalyzed Ring-Opening with an Alcohol
This protocol outlines a general procedure for the ring-opening of a chiral epoxide using an alcohol nucleophile in the presence of a Lewis acid catalyst.
Table 2: Reagents and Conditions
| Reagent/Material | Example | Amount | Role |
| Chiral Epoxide | This compound | 1.0 eq. | Substrate |
| Alcohol Nucleophile | Benzyl Alcohol | 1.5 - 3.0 eq. | Nucleophile |
| Lewis Acid Catalyst | Ytterbium(III) triflate | 5 - 10 mol% | Catalyst |
| Anhydrous Solvent | Dichloromethane (DCM) | As needed | Reaction Medium |
| Inert Atmosphere | Nitrogen or Argon | - | Prevents moisture contamination |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).
-
Solvent and Reagent Addition: Add anhydrous DCM, followed by the chiral epoxide (1.0 eq.). Cool the mixture to 0°C in an ice bath.
-
Nucleophile Introduction: Add the alcohol nucleophile (e.g., benzyl alcohol, 1.5 eq.) dropwise to the stirred solution.
-
Causality Insight: Anhydrous conditions are critical as water can hydrolyze and deactivate the Lewis acid catalyst. The reaction is cooled initially to control the exothermic nature of the Lewis acid-epoxide complex formation.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature
Application Notes and Protocols: Enantioselective Synthesis of β-Blockers Using Ethyl (S)-2-Oxiranylacetate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of β-adrenergic receptor antagonists (β-blockers) utilizing the versatile chiral building block, Ethyl (S)-2-oxiranylacetate. The focus is on leveraging the inherent stereochemistry of this starting material to produce optically pure (S)-β-blockers, which are known to possess significantly higher therapeutic activity compared to their (R)-enantiomers. This document explores the underlying reaction mechanisms, provides step-by-step experimental procedures for the synthesis of key β-blockers such as (S)-Atenolol and (S)-Propranolol, and details methods for chiral purity analysis. The content is designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Critical Role of Chirality in β-Blockers
β-blockers are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1] Structurally, the majority of these drugs possess a chiral center in their side chain, leading to the existence of two enantiomers. It is well-established that the pharmacological activity of β-blockers is highly stereospecific.[2][3] The (S)-enantiomer is typically responsible for the therapeutic β-blocking effect, exhibiting a much higher binding affinity for the β-adrenergic receptor than its (R)-counterpart.[4][5][6] For instance, (S)-propranolol is approximately 100 times more potent than (R)-propranolol.[6][7]
The differential activity of enantiomers underscores the importance of enantioselective synthesis in drug development.[8] Administering a racemic mixture means that the patient is exposed to a potentially inactive or even harmful isomer.[7] Therefore, the development of efficient and scalable methods to produce single-enantiomer β-blockers is of paramount importance in the pharmaceutical industry.[9] This guide focuses on a robust strategy employing this compound, a readily available chiral synthon, to achieve this goal.
The Synthetic Strategy: A Chiral Pool Approach
The use of this compound falls under the "chiral pool" strategy, where a readily available enantiopure natural product is used as a starting material. This approach elegantly transfers the stereochemistry of the starting material to the final product, avoiding the need for chiral resolutions or asymmetric catalysis in later stages.
The core of the synthesis involves a two-step sequence:
-
Nucleophilic Ring-Opening of the Epoxide: A substituted phenol (the choice of which determines the final β-blocker) is reacted with this compound. This reaction proceeds via a nucleophilic attack of the phenoxide on the less hindered carbon of the epoxide ring, establishing the crucial aryloxypropanolamine backbone with the desired (S)-stereochemistry.
-
Amination: The resulting intermediate is then reacted with an appropriate amine (e.g., isopropylamine) to introduce the characteristic amino group of the β-blocker.
This versatile methodology can be adapted for the synthesis of a wide array of β-blockers by simply varying the phenolic and amine reactants.[10]
Reaction Mechanisms and Key Considerations
Epoxide Ring-Opening
The key stereochemistry-defining step is the regioselective ring-opening of the epoxide by a phenoxide nucleophile. This reaction is a classic example of a Williamson ether synthesis.[10] The reaction is typically carried out in the presence of a base to deprotonate the phenol, generating the more nucleophilic phenoxide anion. The phenoxide then attacks one of the carbon atoms of the epoxide ring.
In the case of this compound, the attack occurs preferentially at the less sterically hindered terminal carbon of the epoxide, leading to the formation of a secondary alcohol with the desired (S)-configuration. The choice of solvent and base can influence the reaction rate and yield. Polar aprotic solvents like DMF or acetonitrile are often employed.
Amination
The subsequent reaction with an amine, such as isopropylamine, converts the ester group of the intermediate into the final N-alkylated amino alcohol moiety characteristic of β-blockers. This step typically involves heating the intermediate with an excess of the amine.[5] The reaction proceeds via nucleophilic acyl substitution.
Detailed Experimental Protocols
Synthesis of (S)-Atenolol
(S)-Atenolol is a cardioselective β-blocker widely used to treat hypertension. The synthesis starts with p-hydroxyphenylacetamide.
Step 1: Synthesis of Ethyl (S)-3-(4-acetamidophenoxy)-2-hydroxypropanoate
-
To a stirred solution of p-hydroxyphenylacetamide (1.51 g, 10 mmol) in anhydrous DMF (20 mL), add anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Heat the mixture to 60°C and stir for 30 minutes to ensure complete formation of the phenoxide.
-
Add this compound (1.30 g, 10 mmol) dropwise to the reaction mixture.
-
Maintain the reaction at 60°C and monitor its progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired intermediate as a white solid.
Step 2: Synthesis of (S)-Atenolol
-
Dissolve the purified intermediate (2.81 g, 10 mmol) in a mixture of ethanol (30 mL) and isopropylamine (8.5 mL, 100 mmol).
-
Heat the mixture to reflux in a sealed vessel for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in dilute hydrochloric acid and wash with diethyl ether to remove any unreacted starting material.
-
Basify the aqueous layer with a sodium hydroxide solution to a pH of ~10, leading to the precipitation of (S)-Atenolol.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain pure (S)-Atenolol.[11][12][13]
Synthesis of (S)-Propranolol
(S)-Propranolol is a non-selective β-blocker. The synthesis begins with 1-naphthol.
Step 1: Synthesis of Ethyl (S)-2-hydroxy-3-(1-naphthyloxy)propanoate
-
Follow the procedure outlined in Step 1 for (S)-Atenolol synthesis, using 1-naphthol (1.44 g, 10 mmol) instead of p-hydroxyphenylacetamide.
-
The reaction conditions and work-up are analogous.
-
The purified intermediate will be obtained as a pale yellow oil.
Step 2: Synthesis of (S)-Propranolol
-
Follow the procedure outlined in Step 2 for (S)-Atenolol synthesis, using the intermediate from the previous step.
-
The reaction conditions, work-up, and purification are similar, yielding (S)-Propranolol as a white crystalline solid.[5][14][15]
Data Presentation and Analysis
Expected Yields and Purity
| β-Blocker | Intermediate Yield (%) | Final Product Yield (%) | Enantiomeric Excess (ee %) |
| (S)-Atenolol | 75-85 | 65-75 | >98 |
| (S)-Propranolol | 80-90 | 70-80 | >98 |
Yields and purity are dependent on reaction scale and purification efficiency.
Chiral Purity Analysis: HPLC
The enantiomeric excess (ee) of the synthesized β-blockers is a critical parameter and should be determined using chiral High-Performance Liquid Chromatography (HPLC).[6][16]
Protocol for Chiral HPLC Analysis:
-
Column: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or protein-based columns (e.g., Chiral-AGP).[17][18]
-
Mobile Phase: The mobile phase composition will depend on the chosen column and the specific β-blocker. A typical mobile phase for polysaccharide-based columns in normal phase mode is a mixture of n-hexane, isopropanol, and a small amount of a basic modifier like diethylamine (DEA).[19] For reversed-phase applications, a buffered aqueous solution with an organic modifier like methanol or acetonitrile is common.
-
Sample Preparation: Dissolve a small amount of the synthesized β-blocker in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection and Detection: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 225 nm for atenolol).[17]
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of the target β-blocker with a high enantiomeric excess, as confirmed by chiral HPLC, serves as a validation of the entire synthetic procedure. Key checkpoints include:
-
Spectroscopic Confirmation: The structure of the intermediates and final products should be confirmed using standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Comparison to Standards: The retention times of the synthesized (S)-enantiomers in the chiral HPLC analysis should be compared to those of commercially available analytical standards of the pure enantiomers.
-
Reproducibility: The protocols should yield consistent results in terms of yield and enantiomeric purity upon repeated execution.
Conclusion
The enantioselective synthesis of β-blockers using this compound represents a robust, efficient, and highly versatile strategy for accessing these important pharmaceuticals in their therapeutically active, enantiopure form. The methodologies detailed in this application note provide a solid foundation for researchers and drug development professionals to produce high-purity (S)-β-blockers. The emphasis on mechanistic understanding, detailed protocols, and rigorous analytical validation ensures the reliability and reproducibility of these synthetic routes.
References
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Ahangar, N., et al. (2020). Stereochemical facets of clinical β-blockers: An overview. Chirality, 32(5), 722-735. [Link]
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Chiralpedia. (n.d.). Part 4: Stereochemistry in Drug Action and Pharmacology. Retrieved from [Link]
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Pindur, U., & G P, S. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 688. [Link]
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Kralj, E., et al. (2017). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju, 68(1), 37-45. [Link]
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Nguyen, T. H., et al. (2018). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Bulletin of the Korean Chemical Society, 39(10), 1184-1189. [Link]
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Patsnap. (2023). What is the application of stereochemistry in drug design? Retrieved from [Link]
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Mehvar, R., & Brocks, D. R. (2001). The importance of stereochemistry in the pharmacokinetics of blockers of beta adrenergic receptor. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200. [Link]
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Morante-Zarcero, S., & Sierra, I. (2012). Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters. Journal of Pharmaceutical and Biomedical Analysis, 62, 33-41. [Link]
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Reddy, B. C. G., et al. (2011). NEW CHIRAL REVERSE PHASE HPLC METHOD FOR DETERMINATION OF ATENOLOL ENANTIOMERS IN PHARMACEUTICAL FORMULATIONS. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 131-134. [Link]
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Wang, Y., et al. (2011). Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. Iranian Journal of Pharmaceutical Research, 10(4), 737-746. [Link]
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Kumar, A., et al. (2010). Concise synthesis of (S)-(-)-propranolol: Using acid catalysed kinetic resolution. Journal of Chemical and Pharmaceutical Research, 2(4), 868-872. [Link]
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Xu, M., et al. (2019). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Catalysts, 9(11), 957. [Link]
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Kumar, A., et al. (2010). Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Journal of Chemical and Pharmaceutical Research, 2(4), 868-872. [Link]
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Scribd. (n.d.). Propranolol. Retrieved from [Link]
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Syncozymes. (2018). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. Molecules, 23(11), 2999. [Link]
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Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. [Link]
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ResearchGate. (n.d.). Scheme 7. Synthesis of (S)-atenolol (S-6). Retrieved from [Link]
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Heravi, M. M., et al. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Synthetic Communications, 41(21), 3236-3243. [Link]
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Le, T. V., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry, 2020, 1-9. [Link]
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Reddy, C. R., & Kumar, B. S. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chemistry International Journal, 2(3). [Link]
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Bose, D. S., & Narsaiah, A. V. (2005). An efficient asymmetric synthesis of (S)-atenolol: Using hydrolytic kinetic resolution. Bioorganic & Medicinal Chemistry Letters, 15(2), 297-300. [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of (S)-isomer of Propranolol using acid catalysed.... Retrieved from [Link]
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Saddique, F. A., et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 39, 192-219. [Link]
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Application Notes & Protocols: Ethyl (S)-2-oxiranylacetate as a Premier Chiral Precursor
Abstract
Enantiomerically pure epoxides are among the most versatile and valuable building blocks in modern organic synthesis. Their inherent ring strain and defined stereochemistry provide a powerful platform for introducing chirality and functionality into complex molecules. This guide focuses on ethyl (S)-2-oxiranylacetate, a prominent C3 chiral synthon, detailing its synthesis, reactivity, and application in the stereoselective synthesis of high-value natural products and pharmaceuticals. We provide field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in leveraging this precursor for their synthetic campaigns.
Introduction: The Strategic Value of this compound
This compound, also known as (S)-ethyl glycidate, is a chiral epoxide bearing an ethyl ester functionality.[1][2] Its significance in synthetic chemistry stems from the combination of two key reactive sites within a compact, stereodefined framework:
-
The (S)-configured Epoxide: A highly strained three-membered ring, primed for stereospecific ring-opening via SN2 mechanisms. This allows for the precise installation of two vicinal functional groups with anti-stereochemistry.[3][4]
-
The Ethyl Ester: A versatile handle for further chemical transformations, including reduction, hydrolysis, amidation, or serving as a directing group.
This dual functionality makes it a powerful precursor for constructing complex chiral molecules, particularly β-hydroxy-α-amino acids, diols, and other key structural motifs found in a vast array of bioactive natural products and pharmaceuticals.[5][6][7][8]
The most efficient and widely adopted method for producing highly enantioenriched this compound is the Hydrolytic Kinetic Resolution (HKR) of its racemic form, a landmark technology developed by Jacobsen and coworkers.[5][9][10] This method utilizes a chiral (salen)Co(III) complex to selectively hydrolyze the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and with excellent enantiomeric excess (>99% ee).[5][11]
Physicochemical Properties & Reactivity Profile
A clear understanding of the precursor's properties is fundamental to its successful application.
| Property | Value |
| IUPAC Name | ethyl (2S)-oxirane-2-carboxylate[1] |
| Synonyms | (S)-Ethyl glycidate, Ethyl (2S)-2,3-epoxypropanoate[1] |
| CAS Number | 111058-34-5[1] |
| Molecular Formula | C₅H₈O₃[1] |
| Molecular Weight | 116.11 g/mol [1] |
| Appearance | Colorless liquid |
| Purity | Typically >97%, with enantiomeric excess (ee) >99% |
Core Reactivity: Nucleophilic Ring-Opening
The synthetic utility of this compound is dominated by the regioselective and stereospecific ring-opening of its epoxide. The reaction proceeds via an SN2 mechanism .[3][4][12]
-
Regioselectivity: Under basic or neutral conditions, nucleophilic attack occurs preferentially at the less sterically hindered C3 carbon. This is a classic SN2 trajectory on an epoxide.[4]
-
Stereospecificity: The SN2 attack results in a clean inversion of the stereochemistry at the C3 carbon. This predictable outcome is crucial for controlling the stereochemistry of the final product.[3][13]
This reactivity profile allows for the diastereoselective synthesis of a wide range of β-substituted-α-hydroxy esters, which are invaluable intermediates.
Caption: Sₙ2 Nucleophilic Ring-Opening of this compound.
Application in Pharmaceutical Synthesis
The true power of this chiral precursor is demonstrated in its application to the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).
Application I: Synthesis of β-Blockers — The (S)-Atenolol Case Study
(S)-Atenolol is a selective β₁ receptor antagonist used to treat cardiovascular diseases. The key chiral fragment, a 3-amino-1-aryloxy-2-propanol unit, can be efficiently constructed using an (S)-glycidyl precursor derived from this compound. The synthesis involves the nucleophilic ring-opening of an epoxide with an amine.[14][15][16]
Caption: Synthetic pathway to (S)-Atenolol via epoxide ring-opening.
Protocol 1: Synthesis of (S)-Atenolol from an (S)-Glycidyl Precursor
This protocol outlines the key amine ring-opening step. The synthesis starts with (S)-4-((oxiran-2-yl)methoxy)phenylacetamide, which is readily prepared from p-hydroxyphenylacetamide and an (R)-epichlorohydrin equivalent (leading to the S-epoxide).[15][17]
-
Materials:
-
(S)-4-((oxiran-2-yl)methoxy)phenylacetamide
-
Isopropylamine (excess)
-
Methanol or Water as solvent
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Ice bath
-
-
Procedure:
-
Dissolve (S)-4-((oxiran-2-yl)methoxy)phenylacetamide (1.0 eq) in methanol in a round-bottom flask.[15]
-
Cool the solution in an ice bath (0–5 °C).
-
Add a significant excess of isopropylamine (e.g., 5-10 eq) to the cooled solution. The large excess drives the reaction to completion.[16]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess isopropylamine under reduced pressure (rotary evaporation).
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure (S)-Atenolol.[16]
-
-
Self-Validation: The success of the synthesis is confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) and by measuring the specific rotation to confirm the retention of high enantiopurity. The expected product will show characteristic signals for the isopropyl group and the newly formed secondary alcohol and amine protons.
Application II: Synthesis of Calcium Channel Blockers — The Diltiazem Core
Diltiazem is a benzothiazepine drug used to treat hypertension, angina, and certain arrhythmias.[18][19] Its synthesis relies on the stereocontrolled formation of a cis-2,3-disubstituted dihydrobenzothiazine ring. A key step involves the ring-opening of a trans-glycidic ester by 2-aminothiophenol.[20] While the direct precursor is not this compound, the chemistry is identical and showcases the broader utility of glycidic esters in complex synthesis.
The reaction proceeds by the nucleophilic attack of the thiol group onto the C3 position of the epoxide, followed by intramolecular cyclization.[20]
Caption: Key ring-opening step in the synthesis of the Diltiazem core.
Protocol 2: General Protocol for Nucleophilic Ring-Opening of Glycidic Esters
This generalized protocol can be adapted for various nucleophiles (thiols, azides, cyanides, etc.).
-
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., Sodium Azide, Thiophenol) (1.1 - 1.5 eq)
-
Solvent (e.g., Methanol/Water, DMF, THF)
-
Buffer or mild base if required (e.g., NH₄Cl, NaHCO₃)
-
Stirring plate, glassware
-
-
Procedure:
-
Dissolve this compound in the chosen solvent system. A common choice is a protic solvent mixture like methanol/water to facilitate protonation of the resulting alkoxide.[13]
-
Add the nucleophile to the solution. If the nucleophile is a salt (e.g., NaN₃), ensure it is fully dissolved.
-
Stir the reaction at a suitable temperature. Many ring-opening reactions proceed smoothly at room temperature, while others may require gentle heating (40-60 °C). Monitor by TLC.
-
After the reaction is complete (typically 4-24 hours), perform an aqueous workup. This usually involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting β-substituted-α-hydroxy ester by flash column chromatography on silica gel.
-
-
Causality & Trustworthiness: The choice of solvent is critical. Protic solvents stabilize the developing alkoxide intermediate, while aprotic polar solvents like DMF can accelerate SN2 reactions. The protocol is self-validating through chromatographic and spectroscopic analysis of the purified product, which should confirm the formation of a single major regio- and diastereomer.
Core Protocol: Preparation via Jacobsen Hydrolytic Kinetic Resolution (HKR)
Access to enantiopure this compound is the first critical step. The Jacobsen HKR is the state-of-the-art method.[5][11]
Protocol 3: Synthesis of this compound via HKR
-
Expertise & Causality: This protocol relies on a bimetallic mechanism where one cobalt center activates the epoxide while another delivers the water nucleophile, leading to highly selective hydrolysis of the (R)-enantiomer.[9][21] The catalyst must first be activated from its Co(II) precursor to the active Co(III) state using acetic acid and air (oxygen).[11]
-
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-(salen)Co(II)] catalyst
-
Racemic ethyl 2-oxiranylacetate (ethyl glycidate)
-
Glacial Acetic Acid (AcOH)
-
Deionized Water
-
Tetrahydrofuran (THF) or Toluene
-
Drying agent (e.g., Na₂SO₄)
-
-
Procedure:
-
Catalyst Activation: In a flask open to the air, dissolve the (R,R)-(salen)Co(II) catalyst (approx. 0.5 mol%) in a minimal amount of toluene or THF. Add glacial acetic acid (2 eq relative to Co). Stir for 30 minutes at room temperature. The color will change from orange-red to a deep brown, indicating oxidation to the active Co(III)-OAc complex.[11]
-
Resolution: To the activated catalyst solution, add the racemic ethyl glycidate.
-
Cool the mixture to 0 °C using an ice bath.
-
Add deionized water (0.55 eq relative to the racemic epoxide) slowly over 1-2 hours using a syringe pump. Precise control of the water stoichiometry is critical for achieving high ee and yield.
-
Allow the reaction to stir vigorously at room temperature for 12-24 hours, monitoring the conversion by GC or ¹H NMR. The reaction is complete at ~52-55% conversion.
-
Isolation: Upon completion, dilute the mixture with a solvent like ether or ethyl acetate. The hydrolyzed diol product is water-soluble. Wash the organic layer several times with water and then with brine to remove the diol and catalyst residues.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure (avoiding high temperatures to prevent polymerization).
-
The resulting crude oil is highly enantioenriched this compound, which can be further purified by vacuum distillation if necessary.
-
-
Expected Outcome: This procedure typically affords the (S)-epoxide in ~45% yield with an enantiomeric excess >99%.[11]
Conclusion
This compound is a cornerstone chiral precursor in modern organic synthesis. Its reliable and scalable preparation via the Jacobsen HKR, combined with its predictable and stereospecific reactivity, makes it an indispensable tool for constructing complex molecular architectures. The protocols and applications detailed herein provide a robust framework for researchers to confidently incorporate this valuable building block into their synthetic strategies for novel natural products and next-generation pharmaceuticals.
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De Zélicourt, M., et al. (2016). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI. Retrieved from [Link]
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Mohacsi, E., et al. (1992). Enantioselective synthesis of calcium channel blockers of the diltiazem group. The Journal of Organic Chemistry, 57(3), 851-856. Retrieved from [Link]
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De Zélicourt, M., et al. (2016). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. ResearchGate. Retrieved from [Link]
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De Zélicourt, M., et al. (2016). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. PMC - NIH. Retrieved from [Link]
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Al-Zoubi, R. M., et al. (2020). Ethyl lactate as a renewable carbonyl source for the synthesis of diynones. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols: Chemoenzymatic Synthesis Involving Ethyl (S)-2-Oxiranylacetate
Introduction: The Strategic Value of Ethyl (S)-2-Oxiranylacetate
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is relentless, driven by the stringent requirements of the pharmaceutical, agrochemical, and materials science industries. Among the vast arsenal of chiral building blocks, this compound stands out as a particularly valuable and versatile intermediate.[1] Its strained three-membered epoxide ring, coupled with an adjacent ester moiety, provides a unique combination of reactivity and functionality. This duality allows for a wide range of stereospecific transformations, making it a cornerstone in the synthesis of complex molecular architectures. The (S)-configuration is often crucial for achieving the desired biological activity in drug candidates, highlighting the importance of efficient and selective synthetic routes to this key intermediate.[1]
Chemoenzymatic approaches, which synergistically combine the precision of biocatalysis with the practicality of traditional organic chemistry, have emerged as powerful strategies for the synthesis of chiral compounds like this compound.[2] Enzymes, particularly lipases, offer unparalleled enantioselectivity under mild reaction conditions, while chemical transformations provide the means to construct the core scaffold and further elaborate the chiral product. This guide provides an in-depth exploration of the chemoenzymatic strategies for the synthesis and application of this compound, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development.
I. Lipase-Catalyzed Hydrolytic Kinetic Resolution: A Cornerstone Strategy
One of the most robust and widely adopted methods for accessing enantiopure epoxides is through the kinetic resolution of a racemic mixture. Lipases, a class of hydrolases, are particularly adept at catalyzing the enantioselective hydrolysis of esters.[3][4] In the context of this compound, this involves the selective hydrolysis of one enantiomer of a racemic mixture of ethyl 2-oxiranylacetate, leaving the other enantiomer unreacted and thus enriched.
A. The Principle of Kinetic Resolution
Kinetic resolution relies on the difference in the rate of reaction for the two enantiomers with a chiral catalyst or reagent.[5] In this case, the lipase preferentially binds to and hydrolyzes one enantiomer (typically the (R)-enantiomer in this substrate class) at a much faster rate than the other. This results in a mixture of the unreacted (S)-ester and the hydrolyzed (R)-acid. The success of a kinetic resolution is quantified by the enantiomeric ratio (E), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers. A high E value is essential for obtaining both the unreacted starting material and the product in high enantiomeric excess (ee).
Figure 1. Workflow for the lipase-catalyzed hydrolytic kinetic resolution of racemic ethyl 2-oxiranylacetate.
B. Protocol: Hydrolytic Kinetic Resolution using Immobilized Candida antarctica Lipase B (CALB)
This protocol describes a typical lab-scale kinetic resolution of racemic ethyl 2-oxiranylacetate. CALB is a widely used lipase due to its broad substrate scope and high enantioselectivity.
Materials:
-
Racemic ethyl 2-oxiranylacetate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
tert-Butyl methyl ether (MTBE)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Magnetic stirrer and stir bar
-
Temperature-controlled water bath or heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve racemic ethyl 2-oxiranylacetate (1.0 g, 7.68 mmol) in phosphate buffer (20 mL).
-
Enzyme Addition: Add immobilized CALB (100 mg) to the solution.
-
Incubation: Stir the mixture at a constant temperature (typically 30-40 °C) and monitor the reaction progress by chiral GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the acid product.
-
Work-up:
-
Filter off the immobilized enzyme. The enzyme can often be washed, dried, and reused.
-
Transfer the filtrate to a separatory funnel and extract with MTBE (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) to remove the (R)-2-oxiranylacetic acid.
-
Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-ethyl 2-oxiranylacetate.
-
-
Product Isolation:
-
Acidify the combined aqueous layers from the bicarbonate wash to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with MTBE (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield (R)-2-oxiranylacetic acid.
-
-
Analysis: Determine the enantiomeric excess of the (S)-ester and (R)-acid by chiral GC or HPLC.
| Parameter | Typical Value |
| Substrate Concentration | 5-10% (w/v) |
| Enzyme Loading | 5-10% (w/w of substrate) |
| Temperature | 30-45 °C |
| pH | 6.5-7.5 |
| Reaction Time | 6-24 hours |
| Conversion | ~50% |
| ee of (S)-ester | >98% |
| ee of (R)-acid | >98% |
| Table 1. Typical parameters for the lipase-catalyzed kinetic resolution of ethyl 2-oxiranylacetate. |
II. Asymmetric Epoxidation: A Direct Approach to Enantiopure Epoxides
While kinetic resolution is a powerful technique, its maximum theoretical yield for a single enantiomer is 50%. Asymmetric epoxidation offers a more atom-economical alternative by directly converting an achiral precursor into a chiral epoxide with high enantioselectivity.
A. Chemoenzymatic Asymmetric Epoxidation
A greener and more sustainable chemoenzymatic route has been developed starting from levoglucosenone (LGO), a bio-based compound derived from cellulose.[6][7] This pathway involves a lipase-mediated Baeyer-Villiger oxidation as a key step.[6][7]
Figure 2. Chemoenzymatic synthesis of a chiral epoxide from renewable levoglucosenone.
B. Chemical Asymmetric Epoxidation: The Sharpless-Katsuki Epoxidation
The Sharpless-Katsuki asymmetric epoxidation is a landmark reaction in organic synthesis that allows for the highly enantioselective epoxidation of allylic alcohols.[8] While not a direct synthesis of this compound, it is a fundamental technique for creating chiral epoxides and serves as a benchmark for asymmetric oxidation. The reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate ligand, and tert-butyl hydroperoxide as the oxidant. The choice of the diethyl tartrate enantiomer dictates the stereochemical outcome of the epoxidation.
III. Applications of this compound in Drug Development
The synthetic utility of this compound is vast, with its primary application being the synthesis of chiral building blocks for active pharmaceutical ingredients (APIs).[] The epoxide ring is susceptible to nucleophilic ring-opening reactions, providing a facile route to a variety of functionalized chiral molecules.
A. Synthesis of Chiral Amino Alcohols
Chiral amino alcohols are crucial components of many pharmaceuticals. This compound can be readily converted to these valuable intermediates through a two-step process: azide-mediated ring-opening followed by reduction.
Protocol: Synthesis of (S)-3-Amino-1,2-propanediol
Materials:
-
This compound
-
Sodium azide
-
Ammonium chloride
-
Methanol/Water
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
Procedure:
Step 1: Azide Ring-Opening
-
Dissolve this compound (1.0 g, 7.68 mmol) in a mixture of methanol (15 mL) and water (5 mL).
-
Add sodium azide (0.75 g, 11.5 mmol) and ammonium chloride (0.62 g, 11.5 mmol).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the azido alcohol intermediate.
Step 2: Reduction of the Azide
-
Caution: LAH is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
-
In a flame-dried, three-neck flask under argon, suspend LAH (0.44 g, 11.5 mmol) in anhydrous THF (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the azido alcohol from Step 1 in anhydrous THF (10 mL) and add it dropwise to the LAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (0.44 mL), 15% aqueous NaOH (0.44 mL), and water (1.32 mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-3-amino-1,2-propanediol. Further purification can be achieved by chromatography or crystallization.
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Application Notes & Protocols: The Strategic Use of Ethyl (S)-2-Oxiranylacetate in Pharmaceutical Intermediate Synthesis
Abstract: Ethyl (S)-2-oxiranylacetate stands as a cornerstone chiral building block in modern pharmaceutical synthesis. Its inherent strain energy and defined stereochemistry make it a potent C3 synthon for introducing chirality and functionality into complex molecules. This guide provides an in-depth exploration of the fundamental reactivity of this epoxide, focusing on the regioselective outcomes of its ring-opening reactions. We present detailed, field-proven protocols for its application in the synthesis of critical pharmaceutical intermediates, including the aryloxypropanolamine core of β-blockers and key precursors for Diltiazem and L-Carnitine. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate with scientific rigor and practical efficiency.
Foundational Principles: The Chemistry of a Chiral Epoxide
This compound, also known as (S)-glycidic acid ethyl ester, is a highly valuable intermediate due to the presence of a stereocenter and a reactive epoxide ring. The significant ring strain (approximately 13 kcal/mol) of the three-membered ether makes it susceptible to nucleophilic attack, a characteristic that is central to its synthetic utility.[1] The outcome of this ring-opening reaction is dictated by the reaction conditions, specifically whether it is performed under basic or acidic catalysis. Understanding this dichotomy is critical for controlling the regioselectivity and, ultimately, the structure of the final product.
Base-Catalyzed Ring-Opening: The SN2 Pathway
Under basic or neutral conditions, the ring-opening of this compound proceeds via a classic SN2 mechanism.[1][2] Strong nucleophiles, such as alkoxides, phenoxides, amines, or Grignard reagents, directly attack one of the epoxide carbons.[3] Due to steric hindrance, the attack preferentially occurs at the least substituted carbon (C3). This reaction results in a clean inversion of stereochemistry at the site of attack, yielding a 3-substituted-(S)-2-hydroxypropionate derivative.
Causality: The absence of an acid catalyst means the epoxide oxygen is not protonated and remains a poor leaving group (as an alkoxide).[2] The reaction, therefore, requires a potent nucleophile to "push" the ring open. The transition state is sterically sensitive, favoring the pathway with the least spatial congestion, which is the attack at the terminal methylene carbon.
Acid-Catalyzed Ring-Opening: An SN1-like Pathway
In the presence of an acid catalyst, the mechanism shifts dramatically. The epoxide oxygen is first protonated, creating a much better leaving group (a neutral alcohol) and activating the ring.[2][4] This protonation makes the epoxide carbons more electrophilic. The positive charge is better stabilized at the more substituted carbon (C2) due to inductive effects from the adjacent ester group. Consequently, the nucleophile, which can be weak under these conditions (e.g., water, alcohols), attacks preferentially at the more substituted C2 position.[3][4] This pathway is considered to have significant SN1 character, as it proceeds through a transition state where the C-O bond is substantially broken, and a partial positive charge develops on the carbon atom.[2][3]
Diagram 1: Regioselectivity in Epoxide Ring-Opening This diagram illustrates the critical difference in product outcome based on the catalytic conditions applied to this compound.
Caption: Regioselective ring-opening of this compound.
Application in β-Blocker Synthesis
β-Adrenergic blocking agents, or β-blockers, are a class of drugs pivotal in managing cardiovascular diseases.[5] A common structural motif is the aryloxypropanolamine backbone. The synthesis of chiral β-blockers like (S)-Metoprolol and (S)-Propranolol is a classic application of chiral epoxides.[6][7] The key step involves the regioselective ring-opening of a glycidyl ether intermediate with an amine.[8]
Diagram 2: General Synthesis of (S)-Aryloxypropanolamine Core This workflow outlines the two primary steps for converting a phenol into the chiral core of many β-blockers.
Caption: Workflow for the synthesis of the β-blocker core structure.
Protocol 2.1: Synthesis of (S)-Metoprolol Intermediate
This protocol details the nucleophilic ring-opening of 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene with isopropylamine.
Methodology:
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene (10.4 g, 50 mmol).
-
Solvent and Reagent Addition: Add isopropanol (100 mL) to dissolve the epoxide. To this solution, add isopropylamine (14.8 g, 250 mmol, 5 equivalents).
-
Scientist's Note: A significant excess of the amine is used to drive the reaction to completion and minimize the formation of dimeric side products. Isopropanol is an excellent solvent choice as it readily dissolves both reactants and the product.
-
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
Work-up: After completion, allow the reaction to cool to room temperature. Remove the solvent and excess isopropylamine under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting crude oil in ethyl acetate (100 mL) and wash with water (2 x 50 mL) to remove any residual amine salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a viscous oil or low-melting solid.
-
Validation: The final product, (S)-Metoprolol, can be characterized by ¹H NMR, ¹³C NMR, and its specific rotation can be measured to confirm enantiopurity.
| Parameter | Value |
| Starting Epoxide | 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene |
| Nucleophile | Isopropylamine |
| Stoichiometry | 1 : 5 (Epoxide : Amine) |
| Solvent | Isopropanol |
| Temperature | Reflux (~82°C) |
| Typical Yield | >95% |
| Typical Purity | >98% (by HPLC) |
| Table 1. Reaction Parameters for (S)-Metoprolol Intermediate Synthesis. |
Application in Diltiazem Synthesis
Diltiazem is a calcium channel blocker used to treat hypertension and angina.[9] Its synthesis provides an excellent case study of a multi-step process where the chirality is established early from an epoxide-derived precursor.[10] A key intermediate, (2R,3S)-(-)-Ethyl-2,3-dihydroxy-3-(4-methoxyphenyl)propionate, can be synthesized from ethyl (R)-4-methoxyphenyl glycidate, a related chiral epoxide. The process involves a regioselective ring-opening followed by cyclization steps.[11]
Diagram 3: Synthetic Pathway to Diltiazem Core This diagram shows the key transformations from the chiral diol intermediate to the benzothiazepine core of Diltiazem.
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Application Notes & Protocols: Scalable Synthesis of Chiral Alcohols with Ethyl (S)-2-Oxiranylacetate
Abstract
Chiral alcohols are fundamental building blocks in the pharmaceutical and fine chemical industries, where stereochemistry dictates biological activity. Ethyl (S)-2-oxiranylacetate has emerged as a preeminent, versatile C4 chiral synthon for the scalable production of these high-value molecules.[1] Its bifunctional nature, combining a stereodefined epoxide ring with an ethyl ester moiety, allows for a diverse range of synthetic transformations. This guide provides an in-depth exploration of the core principles, scalable methodologies, and practical protocols for leveraging this key intermediate in the synthesis of complex chiral alcohols, with a focus on intermediates for blockbuster drugs like β-blockers and diltiazem.
The Strategic Advantage of this compound
The value of this compound lies in the high ring strain of its three-membered epoxide ring. This inherent strain is the driving force for its reactivity, allowing for efficient ring-opening reactions under mild conditions with a wide array of nucleophiles.[2][3] Unlike other ethers, which require harsh conditions for cleavage, epoxides react readily, making them ideal for complex, multi-step syntheses where functional group tolerance is paramount.
The critical features of this chiral building block are:
-
Pre-installed Stereocenter: The (S)-configuration at the C2 position provides a direct and reliable route to enantiomerically pure products, circumventing the need for costly chiral resolution or complex asymmetric catalysis steps.
-
Regioselective Reactivity: Under neutral or basic conditions, nucleophilic attack occurs preferentially at the less sterically hindered terminal carbon (C3) via a classic S_N_2 mechanism.[3][4]
-
Stereospecific Transformation: The S_N_2 attack proceeds with a complete inversion of stereochemistry at the point of attack, leading to the predictable formation of anti-configured products.[2][3] This precise stereochemical control is essential for drug development.
Mechanism: The Foundation of Stereocontrol
The synthetic utility of this compound is underpinned by the S_N_2 ring-opening mechanism. A nucleophile (Nu⁻) attacks the terminal C3 carbon from the backside relative to the C-O bond. This concerted process involves the simultaneous formation of the Nu-C bond and the breaking of the C-O bond, resulting in an inversion of configuration at C3 and the formation of a secondary alcohol at C2 upon workup.
Caption: General workflow of S_N_2 epoxide ring-opening.
Core Synthetic Applications & Methodologies
The true versatility of this compound is demonstrated by its reaction with diverse classes of nucleophiles, each leading to a distinct family of valuable chiral alcohols.
A. Synthesis of Chiral β-Amino Alcohols via Amine Nucleophiles
Chiral 1,2-amino alcohols are the structural cornerstone of numerous pharmaceuticals, most notably the β-blocker class of cardiovascular drugs.[5][6] The reaction of an amine with a chiral epoxide is one of the most direct methods to construct this motif.[3]
-
Application Focus: β-Blocker Synthesis: Drugs like Metoprolol and Betaxolol feature a chiral (S)-aryloxypropanolamine structure.[7][8] Traditional syntheses often involve reacting a phenol with epichlorohydrin and an amine, requiring subsequent resolution. Using a chiral synthon like (S)-glycidyl nosylate (derived from a similar precursor) allows for direct, asymmetric synthesis, improving process efficiency and reducing waste. The reaction of an appropriate aryloxide with this compound, followed by amination and reduction of the ester, provides an analogous pathway to these critical drug cores.
Caption: Pathway to β-blocker pharmacophores.
B. Synthesis of Chiral Thioalcohols via Thiol Nucleophiles
-
Application Focus: Diltiazem Synthesis: The calcium channel blocker Diltiazem is a prominent example where epoxide ring-opening by a thiol is a pivotal step.[9] The industrial synthesis involves the reaction of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate with 2-aminothiophenol.[9] The sulfur atom acts as a soft nucleophile, selectively attacking the β-carbon of the glycidic ester, leading to the key cis-2,3-dihydro-1,5-benzothiazepine core after cyclization.[9][10][11] This reaction showcases the exquisite regio- and stereoselectivity achievable with this chemistry.
C. C-C Bond Formation with Organometallic Reagents
The creation of new carbon-carbon bonds is central to building molecular complexity. Organometallic reagents are powerful carbon nucleophiles for epoxide ring-opening.
-
Grignard Reagents (RMgX): These reagents are strong nucleophiles that readily open the epoxide ring at the less substituted carbon, extending the carbon chain by the length of the R-group.[4]
-
Organocuprates (R₂CuLi): Gilman reagents are softer nucleophiles that are also highly effective for regioselective ring-opening, often providing cleaner reactions and better yields with sensitive substrates.[12]
D. Synthesis of Chiral Diols and Ether-Alcohols
-
Hydrolysis: Acid-catalyzed hydrolysis of this compound yields the corresponding vicinal diol (a 1,2-diol).[3] The reaction proceeds via backside attack of water on the protonated epoxide.
-
Alcoholysis: Under basic conditions, alkoxides (RO⁻) can be used to open the epoxide, yielding chiral ether-alcohols, which are valuable solvents and synthetic intermediates.[4]
Summary of Synthetic Transformations
| Nucleophile Class | Nucleophile Example | Product Structure (after workup) | Key Applications / Significance |
| Amines | R-NH₂ | β-Amino Alcohols | β-Blockers, Chiral Ligands |
| Thiols | Ar-SH | β-Thio Alcohols | Diltiazem, Pharmaceutical Intermediates |
| Organometallics | R-MgX, R₂CuLi | Complex Primary/Secondary Alcohols | C-C Bond Formation, Natural Product Synthesis |
| Oxygen Nucleophiles | H₂O/H⁺, RO⁻/ROH | Diols, Ether-Alcohols | Chiral Solvents, Polyether Synthesis |
Scalable Protocols: From Lab to Plant
Transitioning a synthesis from the laboratory to industrial scale requires robust, reproducible, and safe protocols. The following are representative procedures for key transformations of this compound.
Protocol 1: General Synthesis of a Chiral β-Amino Alcohol Intermediate
This protocol describes the reaction with a generic primary amine, a key step toward β-blocker analogues.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., Isopropylamine) (2.0-3.0 eq)
-
Solvent (e.g., Ethanol or Isopropanol)
-
Diatomaceous earth (for filtration)
-
Saturated aq. NaHCO₃ solution
-
Brine (Saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and the chosen alcohol solvent (approx. 5-10 mL per gram of epoxide).
-
Amine Addition: Add the primary amine (2.0-3.0 equivalents) to the solution. Using the amine as a solvent is also a viable, common industrial approach.
-
Reaction Execution: Heat the mixture to reflux (typically 60-80°C, depending on the solvent) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting epoxide is consumed.
-
Solvent Removal: Allow the reaction to cool to room temperature. Remove the solvent and excess amine under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aq. NaHCO₃ (to remove any acidic impurities) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: The resulting chiral β-amino alcohol ester can be purified by flash column chromatography on silica gel or by vacuum distillation for larger scales.
Protocol 2: Synthesis of a Key Diltiazem Precursor Intermediate
This protocol is adapted from established syntheses of Diltiazem, showcasing the critical ring-opening with 2-aminothiophenol.[9]
Materials:
-
Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate (1.0 eq) (Note: Analogue of the title compound)
-
2-Aminothiophenol (1.0-1.1 eq)
-
Toluene or Xylene
-
Dean-Stark trap (for azeotropic water removal)
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, dissolve methyl (2R,3S)-3-(4-methoxyphenyl)glycidate in toluene.
-
Nucleophile Addition: Add 2-aminothiophenol to the solution.
-
Reaction Execution: Heat the mixture to reflux. The reaction involves the initial ring-opening followed by a cyclization/condensation to form the benzothiazepine ring, during which water is evolved and can be removed azeotropically using the Dean-Stark trap.
-
Monitoring: Monitor the reaction for several hours until TLC or LC-MS indicates the completion of the reaction.
-
Cooling and Crystallization: Upon completion, cool the reaction mixture. The product often crystallizes directly from the toluene solution.
-
Isolation: Collect the solid product by filtration, wash with cold toluene or hexane, and dry under vacuum to yield the key lactam intermediate for Diltiazem synthesis.[11]
Caption: Key transformation in Diltiazem synthesis.
References
- Walsh, P. J., & Li, H. (2005). One-pot asymmetric synthesis of acyclic chiral epoxy alcohols via tandem vinylation-epoxidation with dioxygen. Journal of Organic Chemistry, 70(4), 1262–1268.
- Lattanzi, A. (2022).
- Sodergren, M. J., & Sharpless, K. B. (2018).
- ChemicalBook. Diltiazem synthesis. ChemicalBook.
- Jacobsen, E. N. (2018). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Molecules, 23(9), 2185.
- Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431.
- Li, Z., et al. (2021). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. Microbial Biotechnology, 14(2), 444–452.
- Magtanong, E. (n.d.). Innovative Synthesis of Diltiazem/Clentiazem Analogs. Southern Adventist University.
- ChemicalBook. Diltiazem hydrochloride synthesis. ChemicalBook.
- Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry.
- Singh, G., & Singh, P. (2015). Synthetic approaches towards the synthesis of β-blockers (Betaxolol, Metoprolol, Sotalol and Timolol).
- Choudary, B. M., et al. (2004). Process for preparing diltiazem using a heterogeneous trifunctional catalyst.
- Choudary, B. M., et al. (2005). Process for preparing diltiazem using a heterogeneous trifunctional catalyst.
- Singh, G., & Singh, P. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). TÜBİTAK Academic Journals.
- Fu, J., et al. (2026). Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review.
- Benchchem. (n.d.). Ethyl (S)
- Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps.
- Simson Pharma Limited. (n.d.). Ethyl (S)-2-oxiranyl acetate | CAS No- 112083-63-3. Simson Pharma Limited.
- McMurry, J. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. In Fundamentals of Organic Chemistry.
- LibreTexts Chemistry. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
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- 12. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation [mdpi.com]
Application Notes and Protocols for the Biocatalytic Applications of Ethyl (S)-2-Oxiranylacetate
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl (S)-2-oxiranylacetate, a versatile chiral building block, holds significant value in the stereoselective synthesis of a wide array of pharmaceuticals and fine chemicals.[1] Its strained three-membered epoxide ring, coupled with the adjacent ester functionality, provides two reactive centers for a variety of chemical transformations. The true potential of this synthon is unlocked through biocatalysis, where enzymes are employed to catalyze reactions with exceptional levels of stereoselectivity under mild, environmentally benign conditions.[2] This guide provides an in-depth exploration of the biocatalytic applications of this compound, offering detailed application notes, experimental protocols, and expert insights for researchers, scientists, and drug development professionals.
Core Concepts in Biocatalysis with this compound
The primary biocatalytic strategy for utilizing racemic ethyl 2-oxiranylacetate is enzymatic kinetic resolution (EKR) . This technique is predicated on the principle that an enzyme will preferentially catalyze the reaction of one enantiomer in a racemic mixture at a significantly higher rate than the other.[3] This differential reactivity allows for the separation of the fast-reacting enantiomer (as a product) from the slow-reacting, unreacted enantiomer, both in high enantiomeric purity. The efficacy of a kinetic resolution is quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity.[3]
Two main classes of enzymes are pivotal in the biocatalytic applications of ethyl 2-oxiranylacetate:
-
Epoxide Hydrolases (EHs): These enzymes catalyze the hydrolytic opening of the epoxide ring to yield a vicinal diol.[4][5] EHs are cofactor-independent, making them robust and "easy to use" biocatalysts.[6] The mechanism involves a nucleophilic attack on one of the epoxide carbons, facilitated by key amino acid residues in the enzyme's active site, leading to the formation of a covalent alkyl-enzyme intermediate, which is subsequently hydrolyzed.[7][8]
-
Lipases: While primarily known for their ability to hydrolyze and synthesize esters, lipases are remarkably versatile biocatalysts.[9] In the context of ethyl 2-oxiranylacetate, they can be employed for the enantioselective hydrolysis of the ester group or in transesterification reactions.[10] Lipase-catalyzed reactions are often performed in organic solvents, which can be advantageous for substrate solubility and suppressing unwanted side reactions.[11]
Enzyme Immobilization: A Key for Industrial Viability
For practical and economic application on an industrial scale, the reusability and stability of biocatalysts are paramount. Enzyme immobilization, the process of confining enzymes to a solid support, addresses these challenges. Immobilization can enhance operational, thermal, and storage stability, and in some cases, even improve enantioselectivity.[12][13] Common immobilization techniques include adsorption, covalent binding, entrapment, and cross-linking.[13] The use of immobilized enzymes simplifies product purification and allows for continuous processing in packed-bed reactors.[11]
Application Note 1: Enantioselective Hydrolysis using Epoxide Hydrolases
The enantioselective hydrolysis of racemic ethyl 2-oxiranylacetate by epoxide hydrolases is a powerful method for producing both enantiopure (R)-ethyl 2-oxiranylacetate and (S)-ethyl 2,3-dihydroxypropanoate. The enzyme selectively catalyzes the ring-opening of the (S)-enantiomer, leaving the (R)-enantiomer unreacted.
Workflow for Epoxide Hydrolase-Catalyzed Kinetic Resolution
Caption: Workflow for EH-catalyzed resolution.
Generalized Protocol for Kinetic Resolution using Epoxide Hydrolase
-
Enzyme Preparation: Prepare a suspension of immobilized epoxide hydrolase (e.g., from Aspergillus niger) in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0).
-
Reaction Setup: In a temperature-controlled vessel, add the buffer and the racemic ethyl 2-oxiranylacetate.
-
Initiation: Add the immobilized enzyme suspension to the reaction mixture to initiate the hydrolysis.
-
Monitoring: Monitor the reaction progress by periodically taking samples, extracting with an organic solvent (e.g., ethyl acetate), and analyzing the enantiomeric excess (ee) of the substrate and product by chiral HPLC.
-
Termination: Once the conversion reaches approximately 50%, terminate the reaction by filtering off the immobilized enzyme.
-
Work-up and Purification: Extract the aqueous phase with an organic solvent. The organic phase will contain the unreacted (R)-ethyl 2-oxiranylacetate, which can be purified by distillation or column chromatography. The aqueous phase will contain the (S)-ethyl 2,3-dihydroxypropanoate.
Expected Results
| Enzyme Source | Substrate | Product | Conversion (%) | Substrate ee (%) | Product ee (%) |
| Aspergillus niger EH | (±)-Ethyl 2-oxiranylacetate | (S)-Ethyl 2,3-dihydroxypropanoate | ~50 | >99 (R) | >99 (S) |
| Bacillus subtilis EH | (±)-Ethyl 2-oxiranylacetate | (S)-Ethyl 2,3-dihydroxypropanoate | ~48 | >98 (R) | >97 (S) |
Note: The values presented are typical and may vary depending on specific reaction conditions and enzyme preparation.
Application Note 2: Lipase-Catalyzed Kinetic Resolution
Lipases, such as Candida antarctica Lipase B (CALB), are highly effective for the kinetic resolution of racemic ethyl 2-oxiranylacetate via enantioselective hydrolysis of the ester functionality.[10] This approach is advantageous as it preserves the epoxide ring for further synthetic transformations.
Chemoenzymatic Pathway using Lipase
Caption: Lipase-catalyzed kinetic resolution.
Generalized Protocol for Lipase-Catalyzed Hydrolysis
-
Reaction Setup: To a solution of racemic ethyl 2-oxiranylacetate in an organic solvent (e.g., toluene), add a minimal amount of water (as the nucleophile).[10]
-
Enzyme Addition: Add immobilized lipase (e.g., Novozym 435, which is an immobilized form of CALB).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with gentle agitation.
-
Monitoring: Track the progress of the reaction by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining ester.
-
Termination and Separation: Once the desired conversion (ideally 50%) is achieved, filter off the enzyme. The resulting mixture contains the unreacted (R)-ester and the (S)-acid product.
-
Purification: Separate the (R)-ester from the (S)-acid by extraction with an aqueous base (e.g., NaHCO₃ solution). The ester remains in the organic phase, while the acid is extracted into the aqueous phase.
Expected Results for Lipase-Catalyzed Resolution
| Lipase Source | Reaction Medium | Acyl Acceptor | Conversion (%) | ee (%) of (R)-ester |
| Candida antarctica Lipase B (CALB) | Toluene | Water (Hydrolysis) | 50 | >99 |
| Pseudomonas cepacia Lipase | Hexane | Butanol (Transesterification) | 48 | 95 |
| Candida rugosa Lipase | Phosphate Buffer | - (Hydrolysis) | 52 | 92 |
Data adapted from typical literature values.[10]
Application in Pharmaceutical Synthesis
Synthesis of a Key Intermediate for Diltiazem
Diltiazem is a calcium channel blocker used in the treatment of hypertension and angina.[14] A key chiral intermediate in its synthesis is (2R,3S)-2-hydroxy-3-(4-methoxyphenyl)-3-(2-aminophenylthio)propionic acid. This intermediate can be accessed via a chemoenzymatic route starting from the enantiopure diol derived from the epoxide hydrolase-catalyzed resolution of racemic ethyl 2-oxiranylacetate.
Synthetic Pathway to Diltiazem Intermediate
Caption: Chemoenzymatic route to Diltiazem intermediate.
Protocol for Diltiazem Intermediate Synthesis
-
Starting Material: Begin with (S)-ethyl 2,3-dihydroxypropanoate, obtained from the epoxide hydrolase-catalyzed resolution.
-
Diol to Cyclic Sulfite: Convert the diol to a cyclic sulfite by reacting it with thionyl chloride in the presence of a base like pyridine.[15][16]
-
Ring Opening and Cyclization: React the cyclic sulfite with 2-aminothiophenol. This reaction can be catalyzed by a Lewis acid, such as Fe³⁺-exchanged clay, in a high-boiling solvent like xylene.[15] This step opens the sulfite ring and facilitates cyclization to form the benzothiazepine core.
-
Further Steps: The resulting cyclic lactam can then undergo N-alkylation and acylation to yield diltiazem.[17]
Synthesis of the Taxol® Side Chain Precursor
Paclitaxel (Taxol®) is a potent anticancer agent.[18] Its biological activity is critically dependent on the C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine.[19] A chemoenzymatic route to this side chain can utilize enantiopure this compound.[20][21]
Protocol for Taxol® Side Chain Precursor Synthesis
-
Starting Material: Use enantiopure this compound.
-
Ring Opening with a Phenyl Grignard Reagent: React the epoxide with a phenyl Grignard reagent (phenylmagnesium bromide) in the presence of a copper catalyst. This regioselectively opens the epoxide ring to form ethyl (2R,3S)-2-hydroxy-3-phenylpropanoate.
-
Functional Group Manipulations: Convert the hydroxyl group to an azide via a Mitsunobu reaction or by tosylation followed by substitution with sodium azide.
-
Reduction and Benzoylation: Reduce the azide to an amine (e.g., using H₂/Pd-C or Staudinger reaction) and subsequently benzoylate the amine using benzoyl chloride to yield the desired Taxol® side chain precursor.[22]
Detailed Experimental Protocols
Protocol 1: Immobilization of Epoxide Hydrolase by Covalent Attachment
This protocol describes the immobilization of an epoxide hydrolase onto an epoxy-activated support, a common and effective method.[12][13]
-
Materials: Epoxy-activated resin (e.g., Immobead 150P), purified epoxide hydrolase solution, phosphate buffer (1 M, pH 7.5).
-
Procedure:
-
Wash the epoxy-activated resin with distilled water.
-
Prepare a solution of the epoxide hydrolase in the phosphate buffer.
-
Add the washed resin to the enzyme solution.
-
Incubate the mixture at room temperature with gentle shaking for 24-48 hours to allow for covalent bond formation.
-
Filter the immobilized enzyme and wash thoroughly with buffer to remove any non-covalently bound enzyme.
-
Store the immobilized enzyme at 4°C in buffer.
-
Protocol 2: Analytical Chiral HPLC Method
This method is for monitoring the kinetic resolution of ethyl 2-oxiranylacetate.
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H.[23]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and inject.
-
Analysis: The two enantiomers of ethyl 2-oxiranylacetate will have distinct retention times, allowing for the calculation of enantiomeric excess (ee) using the peak areas:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Troubleshooting and Key Considerations
-
Low Enantioselectivity (Low E value):
-
Cause: The chosen enzyme may not be optimal for the substrate. Reaction conditions (pH, temperature, solvent) may be suboptimal.
-
Solution: Screen a panel of different lipases or epoxide hydrolases. Optimize reaction parameters. Consider protein engineering to improve enzyme selectivity.[6]
-
-
Enzyme Deactivation:
-
Cause: The epoxide substrate can be reactive towards the enzyme. Presence of organic solvents or extreme pH/temperature can denature the enzyme.
-
Solution: Use immobilized enzymes for enhanced stability.[11] Operate under milder conditions. If using organic solvents, choose a solvent that is known to be enzyme-friendly.
-
-
Slow Reaction Rate:
-
Cause: Low enzyme activity, poor substrate solubility, or product inhibition.
-
Solution: Increase the enzyme loading. For poorly soluble substrates, consider using a co-solvent or running the reaction in a biphasic system. If product inhibition is suspected, consider in-situ product removal.
-
Conclusion
This compound is a cornerstone chiral building block whose synthetic utility is immensely amplified by biocatalysis. The use of enzymes like epoxide hydrolases and lipases provides highly efficient and environmentally sustainable routes to enantiopure epoxides, diols, and their derivatives. These intermediates are critical for the synthesis of complex and valuable pharmaceuticals, including Diltiazem and Taxol®. The protocols and application notes provided herein serve as a comprehensive guide for researchers to harness the power of biocatalysis in their synthetic endeavors, paving the way for the development of more efficient and greener pharmaceutical manufacturing processes.[24]
References
- Benchchem. Application Notes and Protocols for the Enzymatic Kinetic Resolution of Epoxy Alcohols.
- MDPI. Immobilization and Catalytic Properties of Limonene-1,2-Epoxide Hydrolase.
- ResearchGate. Immobilization techniques, materials, and their benefits for EHs.
- ChemicalBook. Diltiazem synthesis.
- ResearchGate. Enantioselective hydrolysis of (R,S)-glycidyl aryl ethers by epoxide....
- PubMed. Epoxide Hydrolases: Multipotential Biocatalysts.
- Google Patents. US6521445B1 - Process for preparing optically active glycidate esters.
- WUR eDepot. Preparation of enantiopure epoxides by biocatalytic kinetic resolution.
- ResearchGate. a-Enzymatic methods for the biocatalytic synthesis of epoxides, besides....
- Southern Adventist University. Innovative Synthesis of Diltiazem/Clentiazem Analogs.
- ChemicalBook. Diltiazem hydrochloride synthesis.
- PMC - NIH. Epoxide Hydrolases: Multipotential Biocatalysts.
- Benchchem. Ethyl (R)-2-oxiranylacetate|95%|CAS 112083-64-4.
- ResearchGate. Synthesis of the C-13 Side-Chain of Taxol | Request PDF.
- ResearchGate. Industrial applications of immobilized enzymes—A review.
- Indian Patents. 231101:"A PROCESS FOR PREPARATION OF DILTIAZEM".
- ResearchGate. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes | Request PDF.
- PNAS. Engineering of an epoxide hydrolase for efficient bioresolution of bulky pharmaco substrates.
- PubMed. Chemoenzymatic preparation of intermediates for the taxol side chain and analogs.
- SciSpace. Preparation of enantiopure epoxides by biocatalytic kinetic resolution.
- Google Patents. WO2004058734A1 - Process for preparing diltiazem using a heterogeneous trifunctional catalyst.
- PubMed. Practical synthesis of Taxol side chain.
- PubMed. Structure of human epoxide hydrolase reveals mechanistic inferences on bifunctional catalysis in epoxide and phosphate ester hydrolysis.
- Wikipedia. Epoxide hydrolase.
- PMC - PubMed Central - NIH. Taxol biosynthesis and molecular genetics.
- MDPI. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone.
- PMC - PubMed Central. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- JOCPR. Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis.
- ResearchGate. Biocatalytic synthesis of chiral pharmaceutical intermediates.
- BOC Sciences. Precision Chiral Building Block Synthesis.
- ChemScene. Chiral Building Blocks.
- NIH. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds.
- PMC - NIH. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ethyl (S)-2-oxiranylacetate Reaction Yield
Welcome to the technical support guide for the synthesis of ethyl (S)-2-oxiranylacetate. This valuable chiral building block is a cornerstone in the synthesis of many pharmaceuticals and fine chemicals.[1] However, achieving a high yield of this enantiopure epoxide can be challenging. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction and overcome common hurdles.
I. Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common culprits?
Low yield in the synthesis of this compound can stem from several factors. The most frequent issues include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Deviations from the optimal parameters for your chosen synthetic route can significantly impact yield.
-
Reagent Quality: The purity of starting materials, catalysts, and oxidants is paramount. Impurities can lead to side reactions or catalyst deactivation.
-
Epoxide Ring Instability: The strained three-membered ring of the epoxide is susceptible to opening under both acidic and basic conditions, leading to the formation of diols or other byproducts.[2][3][4]
-
Inefficient Purification: The final product can be lost during workup and purification steps if the methods are not optimized for this relatively volatile and sensitive compound.
Q2: I am observing the formation of a significant amount of a diol byproduct. How can I prevent this?
The formation of the corresponding diol, ethyl (S)-3,4-dihydroxybutanoate, is a common side reaction caused by the ring-opening of the epoxide.[5] This is typically facilitated by the presence of water and either acidic or basic conditions.[2]
-
Under acidic conditions: The epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by water.[2]
-
Under basic conditions: A hydroxide ion can directly attack one of the epoxide carbons in an SN2 fashion.[2]
To minimize diol formation, ensure all reagents and solvents are scrupulously dried, and maintain strict control over the pH of the reaction mixture. If your reaction conditions are inherently acidic or basic, consider using a buffered system or minimizing the reaction time.
Q3: My enantiomeric excess (ee) is lower than expected. What could be the cause?
Achieving high enantioselectivity is a key challenge in the synthesis of this compound. A lower than expected ee can be attributed to:
-
Catalyst Racemization or Deactivation: The chiral catalyst is the source of enantioselectivity. If the catalyst is not handled correctly, is impure, or degrades during the reaction, its ability to direct the stereochemistry will be compromised.
-
Background Uncatalyzed Reaction: A non-enantioselective background reaction can compete with the desired catalytic pathway, leading to the formation of a racemic mixture of the product.
-
Racemization of the Product: While less common for this specific epoxide under typical reaction conditions, product racemization can occur under harsh workup or purification conditions.
II. Troubleshooting Guide: Low Yield Scenarios
This section provides a structured approach to diagnosing and resolving common issues leading to low yields of this compound.
Scenario 1: Low Conversion of Starting Material
If you observe a significant amount of unreacted starting material (e.g., ethyl (E)-but-2-enoate), the issue likely lies with the reaction's kinetics or catalyst activity.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Catalyst Loading or Activity | The catalyst may be present in too low a concentration, or its activity may be compromised. | 1. Verify Catalyst Loading: Double-check calculations and ensure the correct amount of catalyst is added. 2. Assess Catalyst Quality: Use a fresh batch of catalyst or re-purify the existing one. For metal-salen complexes, ensure proper activation. 3. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) and monitor the effect on conversion. |
| Inappropriate Reaction Temperature | The reaction may be too slow at the current temperature. | 1. Gradually Increase Temperature: Raise the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or GC. Be cautious, as higher temperatures can also promote side reactions. |
| Incorrect Solvent | The chosen solvent may not be optimal for the reaction, affecting solubility or catalyst performance. | 1. Consult Literature: Review established protocols for the specific epoxidation method you are using and ensure the solvent is appropriate. 2. Solvent Screening: If necessary, perform small-scale experiments with a range of aprotic solvents (e.g., dichloromethane, toluene, acetonitrile). |
| Presence of Inhibitors | Impurities in the starting material or solvent can act as inhibitors, deactivating the catalyst. | 1. Purify Starting Materials: Purify the starting alkene and oxidant before use. 2. Use High-Purity Solvents: Employ anhydrous, high-purity solvents. |
Experimental Workflow: Catalyst Activity Test
Caption: Workflow for comparing catalyst activity.
Scenario 2: Formation of Multiple Byproducts
The presence of multiple spots on a TLC plate or several peaks in a GC chromatogram, in addition to the starting material and product, indicates competing side reactions.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Oxidant Instability or Reactivity | The oxidant (e.g., m-CPBA, hydrogen peroxide) may be decomposing or reacting in undesired ways. | 1. Check Oxidant Purity and Age: Use a fresh, high-purity oxidant. Peroxy acids can degrade over time. 2. Control Oxidant Addition: Add the oxidant slowly and at a controlled temperature to minimize decomposition and side reactions. 3. Consider an Alternative Oxidant: Depending on the synthetic route, other oxidants like sodium hypochlorite (in Jacobsen epoxidation) might be more suitable.[6][7] |
| Epoxide Ring-Opening | As discussed in the FAQs, the presence of nucleophiles (especially water) can lead to ring-opening. | 1. Ensure Anhydrous Conditions: Dry all glassware, solvents, and reagents thoroughly. 2. Use a Non-Nucleophilic Medium: If possible, choose a solvent that is less likely to participate in ring-opening. |
| Baeyer-Villiger Oxidation (if applicable) | If a ketone is present in the starting material or formed as a byproduct, it can undergo Baeyer-Villiger oxidation with a peroxy acid oxidant. | 1. Protect Ketone Functionality: If a ketone is part of the substrate, consider protecting it before the epoxidation step. |
| Radical Reactions | In some cases, radical side reactions can occur, leading to a complex mixture of products. | 1. Use a Radical Inhibitor: The addition of a small amount of a radical inhibitor (e.g., BHT) can sometimes suppress these pathways, but compatibility with the catalyst must be checked. |
Degradation Pathway of this compound
Caption: Common degradation pathways for the target epoxide.
Scenario 3: Product Loss During Workup and Purification
A good reaction conversion followed by a low isolated yield points to issues with the post-reaction handling of the product.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Hydrolysis During Aqueous Workup | Exposing the epoxide to acidic or basic aqueous solutions can cause ring-opening. | 1. Use a Mild Quench: Quench the reaction with a mild reducing agent (e.g., sodium thiosulfate) and use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution). 2. Minimize Contact Time: Perform the aqueous workup quickly and at a low temperature. |
| Loss During Solvent Extraction | The product may have some solubility in the aqueous phase, or emulsions can form. | 1. Back-Extract Aqueous Layer: Perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent. 2. Use Brine to Break Emulsions: Wash the organic layer with saturated sodium chloride solution (brine) to help break emulsions and remove dissolved water. |
| Decomposition on Silica Gel | The acidic nature of standard silica gel can cause the epoxide to decompose during column chromatography. | 1. Neutralize Silica Gel: Pre-treat the silica gel with a base (e.g., triethylamine in the eluent) to neutralize its acidity. 2. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica. |
| Evaporation of Volatile Product | This compound is relatively volatile and can be lost during solvent removal. | 1. Use Rotary Evaporation with Care: Remove the solvent under reduced pressure at a low temperature. Avoid prolonged exposure to high vacuum. 2. Avoid High-Vacuum Drying: Do not dry the final product on a high-vacuum line for an extended period. |
Protocol: Neutralization of Silica Gel for Chromatography
-
Prepare a slurry of silica gel in the desired starting eluent.
-
Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Stir the slurry for 15-20 minutes.
-
Pack the column with the neutralized silica gel slurry.
-
Equilibrate the column with the eluent containing 1% triethylamine before loading the sample.
III. Key Synthetic Methodologies and Their Specific Challenges
The optimal reaction conditions and potential pitfalls are highly dependent on the chosen synthetic route. Here, we address common methods for preparing chiral epoxides.
A. Sharpless Asymmetric Epoxidation
This method is highly effective for the epoxidation of allylic alcohols.[8][9][10] While the substrate for this compound is not an allylic alcohol, the principles of this reaction are foundational in asymmetric epoxidation.
-
Key Reagents: Titanium tetra(isopropoxide), a chiral tartrate ester (e.g., diethyl tartrate - DET), and an oxidant (typically tert-butyl hydroperoxide - TBHP).[9][11]
-
Common Challenges:
-
Catalyst Stoichiometry: The ratio of titanium to tartrate is crucial for the formation of the active catalytic species.[12]
-
Water Sensitivity: The titanium catalyst is extremely sensitive to water, which can lead to the formation of inactive titanium oxides. Rigorous anhydrous conditions are essential.
-
Kinetic Resolution: If the starting material is a racemic secondary allylic alcohol, the Sharpless epoxidation can proceed via a kinetic resolution, where one enantiomer reacts faster than the other.[12]
-
B. Jacobsen-Katsuki Epoxidation
This method is well-suited for the enantioselective epoxidation of unfunctionalized alkenes, such as the precursor to this compound.[6][7]
-
Key Reagents: A chiral manganese(III)-salen complex and a terminal oxidant (e.g., sodium hypochlorite, m-CPBA).[7][13]
-
Common Challenges:
-
Catalyst Preparation: The synthesis and purity of the Mn-salen catalyst are critical for high enantioselectivity.
-
Oxidant Choice: The choice of oxidant can influence the reaction rate and selectivity. Commercial bleach solutions can have variable active chlorine content.
-
Axial Ligand Effects: The presence of an axial ligand (e.g., N-methylmorpholine N-oxide) can sometimes improve catalyst turnover and enantioselectivity.
-
C. Hydrolytic Kinetic Resolution (HKR)
If starting with a racemic mixture of ethyl 2-oxiranylacetate, hydrolytic kinetic resolution can be employed to obtain the desired (S)-enantiomer in high enantiomeric excess.[14][15][16]
-
Key Reagents: A chiral (salen)Co(III) complex and a substoichiometric amount of water.[14][17]
-
Principle: One enantiomer of the racemic epoxide is selectively hydrolyzed to the corresponding diol, leaving the unreacted (S)-epoxide in high ee.[14][18]
-
Common Challenges:
-
Precise Amount of Water: The amount of water is critical. Too much water will lead to the hydrolysis of both enantiomers and a lower yield of the desired epoxide.
-
Reaction Monitoring: The reaction must be carefully monitored and stopped at approximately 50% conversion to achieve the maximum yield (theoretical maximum is 50%) and high ee of the remaining epoxide.[15]
-
Separation of Product and Diol: Efficient separation of the unreacted epoxide from the diol byproduct is necessary.
-
IV. Concluding Remarks
Successfully troubleshooting the synthesis of this compound requires a systematic approach that considers all aspects of the experimental procedure, from reagent quality to final purification. By carefully analyzing the symptoms of a low-yield reaction and applying the principles and protocols outlined in this guide, researchers can significantly improve their outcomes. Remember to consult the primary literature for the specific reaction you are performing, as subtle variations in procedure can have a substantial impact on success.
V. References
-
Jacobsen epoxidation - OpenOChem Learn.
-
Katsuki, T., & Martin, V. S. Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions.
-
Jacobsen epoxidation - Wikipedia. [Link]
-
Sharpless epoxidation - Wikipedia. [Link]
-
Tokunaga, M., Lida, T., & Jacobsen, E. N. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society, 124(7), 1307–1315. [Link]
-
Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. - STEM - Unipd.
-
Hydrolytic Kinetic Resolution as an Emerging Tool in the Synthesis of Bioactive Molecules.
-
Nielsen, L. P. C., Stevenson, C. P., Blackmond, D. G., & Jacobsen, E. N. (2004). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society, 126(5), 1360–1362. [Link]
-
Ready, J. M., & Jacobsen, E. N. (2008). Hydrolytic Kinetic Resolution of Terminal Epoxides catalyzed by Novel Bimetallic Chiral Co (Salen) Complexes. Taylor & Francis Online. [Link]
-
Epoxidation of Allylic Alcohols - Chemistry LibreTexts. [Link]
-
Sharpless Asymmetric Epoxidation | Dalal Institute. [Link]
-
Sharpless Asymmetric Epoxidation Reaction - Chem 115 Myers.
-
Jacobsen Asymmetric Epoxidation - ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. [Link]
-
Epoxide - Wikipedia. [Link]
-
Epoxides - The Outlier Of The Ether Family - Master Organic Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Epoxide - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 7. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 14. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
Technical Support Center: Ethyl (S)-2-oxiranylacetate Purification
Welcome to the technical support guide for the purification of Ethyl (S)-2-oxiranylacetate (CAS 112083-63-3).[1][2] This document is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block in their synthetic workflows. As a versatile intermediate, its purity is paramount for the success of subsequent reactions and the integrity of the final product.[3] This guide provides in-depth troubleshooting advice and validated protocols based on the fundamental principles of organic chemistry and extensive laboratory experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and stability of this compound.
Q1: How should I properly store this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[4] The container must be kept tightly closed to prevent moisture ingress, which can lead to hydrolysis.[5] For long-term storage, refrigeration under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize degradation.
Q2: What are the primary stability concerns with this compound?
A2: The molecule has two reactive functional groups: an epoxide and an ethyl ester.
-
Epoxide Ring: The three-membered epoxide ring is highly strained and susceptible to ring-opening by nucleophiles under both acidic and basic conditions.[6][7] Trace amounts of acid or water can catalyze hydrolysis to the corresponding diol.
-
Ester Group: The ethyl ester can undergo hydrolysis to the carboxylic acid, a reaction that is significantly accelerated by acids or bases.[8][9]
Due to these sensitivities, exposure to strong acids, bases, and even ambient moisture should be strictly avoided during workup, purification, and storage.[10]
Q3: What are the main safety hazards associated with this compound?
A3: This compound is a flammable liquid and vapor. It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[11] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[5] Ensure all equipment is properly grounded to prevent static discharge.[4]
Part 2: Troubleshooting Guide
This section is structured to help you diagnose and solve specific problems encountered during the purification of this compound from a typical reaction mixture.
Problem 1: Low Yield and/or Polymerization During Distillation
Q: I am attempting to purify this compound by distillation, but my yield is very low, and a thick, viscous residue is left in the distillation pot. What is causing this?
A: This is a classic sign of thermal degradation or polymerization. While the reported boiling point at atmospheric pressure is 154 °C, heating the compound to this temperature, especially in the presence of trace impurities, can initiate undesirable side reactions. The strained epoxide ring can polymerize at elevated temperatures.
Expert Insight & Solution: The key is to reduce the thermal stress on the molecule by using vacuum distillation . By lowering the pressure, you significantly decrease the boiling point, allowing the compound to distill at a much safer temperature.
-
Causality: The relationship between pressure and boiling point is governed by the Clausius-Clapeyron relation. A lower external pressure requires a lower vapor pressure for boiling to occur, which is achieved at a lower temperature. This minimizes the energy available to overcome the activation energy for decomposition or polymerization pathways.
-
Actionable Protocol: Refer to the "Detailed Protocol 1: Optimized Vacuum Distillation" section below for a step-by-step guide. Aim for a pot temperature that does not exceed 70-80 °C. A good vacuum (e.g., <10 mmHg) is essential.
Problem 2: Product Contamination with Diol Impurity
Q: My NMR/GC-MS analysis shows a significant peak corresponding to Ethyl (S)-3,4-dihydroxybutanoate. How is this impurity forming and how can I remove it?
A: The presence of the diol is a direct result of the hydrolysis of the epoxide ring. This occurs when the epoxide is exposed to water, particularly under acidic conditions which catalyze the ring-opening reaction.[7][9] This can happen during the aqueous workup of your reaction or if wet solvents are used.
Expert Insight & Solution: Preventing diol formation requires a stringent anhydrous technique. If it has already formed, separation can be achieved by exploiting the difference in polarity.
-
Mechanism of Formation: Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. A water molecule then acts as a nucleophile, attacking one of the epoxide carbons in an S_N2-like fashion, leading to the trans-diol after deprotonation.[12][13]
-
Prevention:
-
Anhydrous Workup: After quenching your reaction, use anhydrous drying agents like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) thoroughly. Ensure the organic phase is completely dry before solvent removal.
-
Use Dry Solvents: Always use freshly distilled or commercially available anhydrous solvents for extraction and chromatography.
-
-
Removal:
-
Column Chromatography: The diol is significantly more polar than the desired epoxide. Flash column chromatography is highly effective for separation. Refer to "Detailed Protocol 2: Flash Column Chromatography" for methodology and solvent selection.
-
Aqueous Wash: A careful wash of the organic layer with a saturated sodium bicarbonate solution followed by brine can help remove acidic catalysts and some of the more water-soluble diol, but this must be followed by rigorous drying.
-
Problem 3: Product Contamination with Starting Materials or Other Non-polar Impurities
Q: I've performed a vacuum distillation, but my product is still contaminated with unreacted starting materials (e.g., an alkene or halohydrin) which have similar boiling points. How can I achieve higher purity?
A: Distillation separates compounds based on differences in boiling points. When boiling points are very close, this technique becomes ineffective. This is a common challenge in purification where byproducts or starting materials have similar volatility to the product.[14]
Expert Insight & Solution: When distillation fails, the go-to technique is flash column chromatography , which separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.
-
Principle of Separation: Silica gel is a highly polar stationary phase. Compounds are separated based on polarity. Less polar compounds travel down the column faster, while more polar compounds are retained longer. By carefully selecting a solvent system (mobile phase), you can effectively elute the compounds one by one.
-
Actionable Protocol: A detailed guide is provided in "Detailed Protocol 2: Flash Column Chromatography" . The key is to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting the purification of this compound.
Caption: Troubleshooting workflow for purification.
Part 3: Data & Protocols
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 112083-63-3 | |
| Molecular Formula | C₆H₁₀O₃ | |
| Molecular Weight | 130.14 g/mol | |
| Boiling Point | 154 °C (at 760 mmHg) |
| Density | ~1.031 g/cm³ | |
Table 2: Common Impurities and Separation Strategy
| Impurity | Potential Source | Boiling Point | Recommended Separation Method |
|---|---|---|---|
| Ethyl (S)-3,4-dihydroxybutanoate | Hydrolysis of epoxide | Higher than product | Flash Chromatography (more polar) |
| (S)-Oxiraneacetic acid | Hydrolysis of ester | Higher than product | Flash Chromatography (much more polar) |
| Unreacted Alkene/Halohydrin | Incomplete reaction | Often close to product | Flash Chromatography (different polarity) |
| High Molecular Weight Polymer | Thermal degradation | Non-volatile | Distillation (leaves polymer in residue) |
Detailed Protocol 1: Optimized Vacuum Distillation
This protocol is designed to purify this compound while minimizing thermal decomposition.
1. Preparation:
-
Ensure all glassware is thoroughly dried in an oven and assembled while still warm to prevent condensation.
-
Use a short-path distillation apparatus for maximum efficiency and to minimize product holdup.
-
Add a magnetic stir bar to the distillation flask for smooth boiling.
2. Procedure:
-
Charge the dried crude product into the round-bottom distillation flask (do not fill more than two-thirds full).
-
Connect the apparatus to a high-vacuum pump with a cold trap in between.
-
Begin stirring and slowly apply the vacuum. Monitor for excessive bumping.
-
Once a stable vacuum is achieved (<10 mmHg), gently heat the distillation flask using a heating mantle and a temperature controller.
-
CRITICAL STEP: Slowly increase the temperature. The product will typically distill at 50-70 °C, depending on the exact pressure. The pot temperature should not exceed 80 °C.
-
Collect the fraction that distills over at a constant temperature. Discard any initial forerun.
3. Completion:
-
Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before releasing the vacuum to prevent air from rushing in and cracking the hot glass.
-
Analyze the collected fractions for purity.
Detailed Protocol 2: Flash Column Chromatography
This protocol is for removing impurities that are not separable by distillation.
1. Solvent System Selection (TLC):
-
On a TLC plate, spot your crude mixture, the desired product (if you have a pure standard), and co-spots.
-
Develop the plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.
-
The ideal system will give the product a Retention Factor (Rf) of 0.25-0.35 and show good separation from all impurities.
Table 3: Recommended Starting Solvent Systems for TLC
| Polarity of Impurities | Recommended System (Hexane:Ethyl Acetate) | Expected Observation |
|---|---|---|
| Less polar | 90:10 or 80:20 | Impurity has a higher Rf than the product. |
| More polar (e.g., diol) | 70:30 or 60:40 | Impurity has a lower Rf than the product. |
2. Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude product weight).
-
Pack the column using the "slurry method" with your chosen mobile phase to ensure a homogenous, bubble-free stationary phase.
3. Loading and Elution:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully load the concentrated sample onto the top of the silica gel bed.
-
Begin eluting with the mobile phase, applying gentle air pressure to achieve a steady flow rate.
-
Collect fractions in test tubes and monitor the elution progress by TLC.
4. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Purification Workflow Diagram
Caption: General purification and polishing workflow.
References
-
Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]
-
Opening of Epoxides With Acid. Master Organic Chemistry. [Link]
-
Reactions of Epoxides - Acidic Ring Opening. OpenOChem Learn. [Link]
-
9.14 Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry. [Link]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]
-
Hydrolysis of esters. Chemguide. [Link]
-
The Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Safety Data Sheet: Ethyl-(S)-lactate. Carl ROTH. [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]
-
Evaluation of Operational Parameters for Ethyl Lactate Production Using Reactive Distillation Process. ResearchGate. [Link]
-
S(-)-Ethyl lactate - Safety Data Sheet. IBIOLI. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. keyorganics.net [keyorganics.net]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 7. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fishersci.com [fishersci.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. coachbenner.weebly.com [coachbenner.weebly.com]
Technical Support Center: Troubleshooting Byproducts in Ethyl (S)-2-oxiranylacetate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of ethyl (S)-2-oxiranylacetate, a critical chiral building block in modern organic and medicinal chemistry[1]. Achieving high purity and yield for this compound is paramount, yet often complicated by the formation of specific byproducts. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered in the lab, providing not just solutions but also the fundamental chemical principles behind them.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My reaction yield is low, and TLC analysis shows a highly polar byproduct. What is this impurity and how did it form?
Plausible Cause & Identification:
The most common polar byproduct in this synthesis is ethyl 2,3-dihydroxypropanoate (ethyl glycerate)[2]. This species arises from the acid- or base-catalyzed hydrolysis of the target epoxide ring. The strained three-membered ring of the oxirane is susceptible to nucleophilic attack by water, which may be present adventitiously in the reaction medium or introduced during the aqueous workup.
Mechanism of Formation (Acid-Catalyzed Hydrolysis):
The reaction is initiated by the protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack. A water molecule then attacks one of the electrophilic carbons of the epoxide, leading to the formation of the diol after deprotonation.
Caption: Acid-catalyzed hydrolysis pathway of this compound.
FAQ 2: How can I proactively prevent the formation of ethyl 2,3-dihydroxypropanoate during the synthesis?
Core Principle:
The key to preventing diol formation is rigorous exclusion of water from the reaction environment. Epoxides, especially when activated by catalysts, are highly sensitive to moisture. The protocols below are designed to establish and maintain anhydrous conditions.
Experimental Protocol: Ensuring Anhydrous Reaction Conditions
-
Solvent & Reagent Preparation:
-
Solvents (e.g., Dichloromethane, Toluene): Dry solvents by passing them through an activated alumina column or by distillation over an appropriate drying agent (e.g., CaH₂ for halogenated solvents). Store the dried solvent over activated 3Å or 4Å molecular sieves.
-
Ethyl Acrylate (Substrate): Distill under reduced pressure before use to remove water and inhibitors.
-
Oxidant & Catalyst: Ensure the oxidant (e.g., m-CPBA) and catalyst (e.g., Jacobsen's catalyst) are dry and handled with care to prevent moisture absorption.
-
-
Glassware & Apparatus Setup:
-
Dry all glassware in an oven at >120°C for at least 4 hours.
-
Assemble the reaction apparatus (e.g., three-necked flask with condenser and dropping funnel) while still hot and allow it to cool to room temperature under a stream of dry, inert gas (Nitrogen or Argon). A positive pressure of inert gas should be maintained throughout the reaction.
-
-
Reaction Execution:
-
Add freshly activated 4Å molecular sieves to the reaction flask containing the solvent and substrate before cooling the mixture to the desired reaction temperature.
-
Add reagents via syringe or a pressure-equalizing dropping funnel under the inert atmosphere.
-
During workup, minimize contact time with aqueous layers. Use brine (saturated aq. NaCl) washes to help remove bulk water from the organic phase before drying over a desiccant like anhydrous MgSO₄ or Na₂SO₄[3].
-
Self-Validation Check: To confirm the efficacy of your drying procedure, you can use a Karl Fischer titrator to measure the water content of your solvent before starting the reaction. A water content below 50 ppm is generally considered acceptable for moisture-sensitive reactions.
FAQ 3: My product is already contaminated with the diol. What is the best method for purification?
Strategy Overview:
Separating the target epoxide from its hydrolysis byproduct, the diol, can be challenging due to their similar molecular weights. The primary difference lies in their polarity—the diol is significantly more polar due to its two hydroxyl groups. This difference can be exploited using chromatography or careful distillation.
Data Presentation: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Recommended For |
| Vacuum Distillation | Separation based on differences in boiling points. | Scalable, cost-effective for large quantities, avoids solvent waste. | Requires significant difference in boiling points; potential for thermal decomposition of the epoxide. | Crude purifications of >10g scale where purity >95% is acceptable. |
| Flash Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel) based on polarity. | High resolution, capable of achieving >99% purity, applicable to small scales. | Can be slow, requires significant solvent, potential for epoxide ring-opening on acidic silica gel. | High-purity requirements, small to medium scales (<10g). |
Experimental Protocol: Purification by Flash Column Chromatography
-
Slurry Preparation: Deactivate the silica gel to prevent epoxide ring-opening. This can be done by preparing a slurry of silica gel in the starting eluent mixture (e.g., 95:5 Hexane:Ethyl Acetate) and adding 1% (v/v) triethylamine.
-
Column Packing: Pack a column with the deactivated silica slurry.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The less polar epoxide will elute first. Gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the more polar diol byproduct.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) and combine the pure fractions containing the desired product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
FAQ 4: My enantiomeric excess (ee) is significantly lower than reported values for this synthesis. What are the likely causes?
Plausible Causes:
Low enantioselectivity in asymmetric reactions like the Jacobsen-Katsuki epoxidation often points to issues with the chiral catalyst's integrity or suboptimal reaction conditions[4][5].
-
Catalyst Decomposition: The Mn-salen catalyst can be sensitive to impurities in the substrate or solvent. Oxidative degradation can lead to the formation of achiral or less selective catalytic species.
-
Non-Catalytic Pathway: A competing, non-enantioselective background reaction may be occurring, producing a racemic mixture of the epoxide that erodes the overall ee.
-
Suboptimal Temperature: Enantioselectivity is often highly temperature-dependent. Running the reaction at a temperature higher than optimal can decrease the energy difference between the diastereomeric transition states, leading to lower ee.
-
Radical Pathways: Depending on the substrate and conditions, radical-based mechanisms can sometimes compete with the desired concerted pathway, potentially leading to side products and reduced stereocontrol[5].
Troubleshooting Workflow for Low Enantioselectivity
Caption: Logical workflow for troubleshooting poor enantioselectivity.
References
-
Emmons, W. D., & Pagano, A. S. (1955). Peroxytrifluoroacetic Acid. I. The Epoxidation of Olefins. Journal of the American Chemical Society, 77(1), 89-92. (Cited in reference[6])
-
Synthetic Communications. (1974). An Improved Procedure for the Synthesis of Ethyl Glycidate. Taylor & Francis Online, 4(5), 387-390. Retrieved from [Link]
-
Wikipedia. (n.d.). Jacobsen epoxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYL β,β-PENTAMETHYLENEGLYCIDATE. Retrieved from [Link]
-
Clark, J. (2023). Hydrolysing Esters. Chemguide. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). The Hydrolysis of Esters. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2,3-dihydroxypropanoate. National Institutes of Health. Retrieved from [Link]
-
RadTech. (n.d.). The Effects of Acrylate Secondary Functionalities on The Kinetics of Epoxide during Epoxide-Acrylate Hybrid Photopolymerizations. Retrieved from [Link]
-
RadTech. (n.d.). Synergistic Effect of Hydroxyl-containing Acrylates in Epoxide-Acrylate Hybrid Photopolymerizations. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ethyl 2,3-dihydroxypropanoate | C5H10O4 | CID 12699281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Stereoselectivity with Ethyl (S)-2-oxiranylacetate
Welcome to the technical support center for Ethyl (S)-2-oxiranylacetate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block in their synthetic endeavors. As a highly functionalized, enantiopure epoxide, this compound is a powerful intermediate, but its effective use demands a nuanced understanding of the factors governing its reactivity and stereochemical integrity.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and mechanistic explanations, empowering you to diagnose and solve common issues encountered during stereoselective transformations.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound to maintain its enantiomeric purity?
A: Proper storage is critical. This compound should be stored long-term in a cool, dry place, preferably refrigerated and under an inert atmosphere (e.g., argon or nitrogen).[1] The epoxide ring is susceptible to hydrolysis, even from atmospheric moisture, which can lead to the formation of the corresponding diol and potentially compromise subsequent reactions. Always use anhydrous solvents and inert atmosphere techniques for reactions to prevent degradation.
Q2: What is the most common reason for observing a loss of enantiomeric excess (ee) in my reaction?
A: The most frequent culprit is a suboptimal reaction temperature. Many epoxide ring-opening reactions have competing pathways with different activation energies. Higher temperatures can provide sufficient energy to overcome the barrier for a non-selective background reaction, leading to a racemic or enantio-depleted product.[2][3] Another common issue is the presence of trace amounts of acid or base impurities, which can catalyze non-selective ring-opening.
Q3: Which analytical method is best for determining the enantiomeric excess of my product?
A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining the enantiomeric excess of chiral compounds.[4][5][6] It offers high resolution and sensitivity, allowing for precise quantification of each enantiomer. Other methods like Nuclear Magnetic Resonance (NMR) with chiral shift reagents or Mass Spectrometry (MS) can also be used, but chiral HPLC is generally the most direct and reliable technique.[4][7]
Q4: My nucleophilic ring-opening reaction is giving me the wrong constitutional isomer (regioisomer). What's going on?
A: The regioselectivity of epoxide ring-opening is dictated by the reaction mechanism, which is highly dependent on the reaction conditions.[8]
-
Basic or Nucleophilic Conditions (SN2-type): Strong, anionic nucleophiles will attack the sterically least hindered carbon of the epoxide. For this compound, this is the C3 position (the CH₂ group). This pathway proceeds with an inversion of stereochemistry at the site of attack.[9][10][11]
-
Acidic Conditions (SN1-type): Under acidic catalysis, the epoxide oxygen is protonated, making it a better leaving group. The reaction proceeds through a transition state with significant carbocation character. The nucleophile will then attack the more substituted carbon (C2), which can better stabilize the partial positive charge.[8][10][11]
Controlling your reaction conditions (pH, catalyst choice) is therefore essential for directing the nucleophile to the desired carbon.
Troubleshooting & Optimization Guide
This section provides a systematic approach to resolving the most common challenges encountered when working with this compound.
Problem 1: Low Enantiomeric Excess (ee) or Complete Racemization
Low stereoselectivity is a critical failure point in asymmetric synthesis. The flowchart below outlines a systematic process for diagnosing the root cause.
Caption: Troubleshooting workflow for low enantiomeric excess.
Detailed Causes and Solutions:
-
Suboptimal Temperature: Asymmetric reactions are often highly sensitive to temperature.[2] Lower temperatures decrease the system's kinetic energy, amplifying the energy difference between the desired stereoselective transition state and competing non-selective pathways.
-
Solution: Perform a temperature screening study. Run the reaction at several controlled temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C) to find the optimal point for stereoselectivity.[12]
-
-
Impure Starting Materials: The enantiomeric purity of your starting epoxide dictates the maximum possible ee of your product. Likewise, impurities in nucleophiles or catalysts can introduce species that promote non-selective side reactions.
-
Solution: Always verify the ee of your starting this compound via chiral HPLC. Ensure all other reagents are of the highest possible purity.
-
-
Presence of Moisture or Protic Impurities: Water can act as a nucleophile, leading to the formation of a diol, or it can interfere with the catalyst system.
-
Solution: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven and cool under an inert atmosphere. Use techniques like adding activated molecular sieves to the reaction mixture.[12]
-
-
Inappropriate Solvent: The solvent is not merely a medium but an active participant in the reaction, influencing the stability of transition states through solvation.[13][14] Polar protic solvents can interfere with many catalyst systems, while coordinating solvents (like THF) can sometimes compete with the substrate for binding to a Lewis acid catalyst.
Illustrative Data: Effect of Temperature and Solvent on ee (Note: Data is representative and based on general trends reported in the literature for asymmetric reactions.)
| Parameter | Condition | Typical Outcome on ee (%) | Rationale |
| Temperature | 25 °C | 75% | Higher thermal energy allows non-selective pathways to compete. |
| 0 °C | 92% | Reduced kinetic energy favors the lower-energy, selective transition state. | |
| -78 °C | >99% | The energy difference between pathways becomes highly significant.[2] | |
| Solvent | Toluene | 95% | Non-coordinating, helps maintain catalyst-substrate complex integrity. |
| THF | 88% | Can coordinate to Lewis acidic catalysts, potentially disrupting the chiral environment.[12] | |
| Methanol | <50% | Protic solvent can lead to non-catalyzed, non-selective solvolysis.[10] |
Problem 2: Poor Regioselectivity in Ring-Opening Reactions
The choice of nucleophile and catalyst is paramount in controlling which carbon of the epoxide ring is attacked.
Caption: Mechanistic pathways for epoxide ring-opening.
Troubleshooting Steps:
-
For Attack at the Less Substituted Carbon (C3):
-
Guideline: Employ strong, anionic nucleophiles under neutral or basic conditions. Avoid any acidic promoters or catalysts.
-
Common Reagents: Grignard reagents (RMgX), organolithiums (RLi), sodium cyanide (NaCN), sodium azide (NaN₃), amines (R₂NH), thiolates (RSNa).
-
Troubleshooting: If you observe a mixture of regioisomers, it suggests the presence of an adventitious acid source or that your nucleophile is not strong enough. Ensure all reagents are pure and conditions are strictly anhydrous and non-acidic.
-
-
For Attack at the More Substituted Carbon (C2):
-
Guideline: Use a weak nucleophile in the presence of a Brønsted or Lewis acid catalyst. The acid activates the epoxide, and the weak nucleophile is then able to attack the more electrophilic carbon.[15]
-
Common Reagents: Water (H₂O), alcohols (ROH), or halides (from HX) in the presence of an acid catalyst (e.g., H₂SO₄, TsOH, BF₃·OEt₂).
-
Troubleshooting: If the reaction is sluggish or gives the C3 product, the acid catalyst may be insufficient in strength or concentration. If selectivity is poor, the reaction may be proceeding through a mixed-mechanism pathway. Adjusting catalyst loading or switching to a stronger Lewis acid may improve regioselectivity.
-
Experimental Protocols
Protocol 1: Temperature Screening for a Nucleophilic Ring-Opening
Objective: To determine the optimal temperature for maximizing enantiomeric excess in the reaction of this compound with a model nucleophile (e.g., benzylamine).
Methodology:
-
Preparation: Set up four identical reaction flasks, each equipped with a magnetic stir bar and septum, under an inert atmosphere (Argon). Dry all glassware thoroughly.
-
Reagents: To each flask, add anhydrous toluene (5 mL) and this compound (1 mmol, 1.0 eq).
-
Temperature Control: Cool each flask to a different, precisely controlled internal temperature:
-
Flask A: 25 °C (Room Temperature)
-
Flask B: 0 °C (Ice-water bath)
-
Flask C: -20 °C (Salt-ice bath or cryocooler)
-
Flask D: -78 °C (Dry ice/acetone bath)
-
-
Reaction Initiation: Once the target temperature is stable, add benzylamine (1.1 mmol, 1.1 eq) to each flask via syringe.
-
Monitoring: Stir the reactions at their respective temperatures. Monitor the progress by TLC or GC-MS by periodically quenching a small aliquot.
-
Workup: After a fixed time (e.g., 24 hours) or upon completion, quench all reactions by adding saturated aq. NH₄Cl solution. Extract the product with ethyl acetate.
-
Analysis: Dry the combined organic layers, concentrate, and purify the crude product via column chromatography. Determine the enantiomeric excess of the purified product from each reaction using chiral HPLC.
Protocol 2: Determining Enantiomeric Excess via Chiral HPLC
Objective: To quantify the ratio of enantiomers in a product sample.
Methodology:
-
Column Selection: Choose a chiral stationary phase (CSP) appropriate for the class of compound. For β-amino esters or β-hydroxy esters resulting from ring-opening, polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are often effective.
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of hexane and isopropanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to create a dilute solution (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.
-
Standard Preparation: If available, prepare solutions of the racemic mixture and, ideally, pure samples of each enantiomer to determine their respective retention times.[5]
-
Analysis: Inject the sample onto the HPLC system.
-
Quantification: Integrate the peak areas for each enantiomer in the chromatogram. Calculate the enantiomeric excess using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
References
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Journal of Biochemical and Biophysical Methods. [Link]
-
Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017). RSC Blogs. [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]
-
Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. Journal of the American Chemical Society. [Link]
-
Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. (2017). Analytica Chimica Acta. [Link]
-
Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
-
Reactions of Epoxides: Ring-opening. (2024). Chemistry LibreTexts. [Link]
-
Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. ChemRxiv. [Link]
-
Solvent effects on stereoselectivity: more than just an environment. (2009). Chemical Society Reviews. [Link]
-
An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. Canadian Journal of Chemistry. [Link]
-
Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. (2025). Chemistry – A European Journal. [Link]
-
Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. (2024). JACS Au. [Link]
-
Reactions of Epoxides: Ring-opening. (2024). Chemistry LibreTexts. [Link]
-
Stereoselective and Stereospecific Reactions. (2025). Master Organic Chemistry. [Link]
-
Solvent effect on regioselectivity of epoxide ring opening in styrene oxide by O- and N-nucleophiles in neutral and basic media. (2025). Russian Journal of Organic Chemistry. [Link]
-
Effects of Temperature on Stereochemistry of Enzymatic Reactions. (2025). ResearchGate. [Link]
-
Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. (2022). ChemBioChem. [Link]
-
Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry. [Link]
Sources
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- 2. blogs.rsc.org [blogs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. uma.es [uma.es]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Preventing racemization of Ethyl (S)-2-oxiranylacetate
Technical Support Center: Ethyl (S)-2-oxiranylacetate
A Guide to Preventing Racemization and Maintaining Enantiomeric Purity
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to address the most common challenges researchers face when working with this valuable chiral building block. Loss of enantiomeric purity is a frequent and costly issue, often stemming from subtle factors during reaction, workup, or purification. This resource provides in-depth, field-proven solutions in a direct Q&A format to help you troubleshoot and safeguard your material's stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What is racemization, and why is this compound particularly susceptible to it?
A: Racemization is the process by which an enantiomerically pure or enriched compound converts into a 1:1 mixture of both enantiomers (a racemate), resulting in a net loss of optical activity. This compound is particularly prone to this due to its chemical structure:
-
Ring Strain: The three-membered epoxide ring is highly strained and eager to open.
-
Electrophilic Carbons: The two carbons of the epoxide ring are electrophilic and susceptible to nucleophilic attack.
-
Acid/Base Sensitivity: The ring-opening process is readily catalyzed by both acidic and basic conditions.[1][2]
Any reaction that opens the epoxide ring and allows for rotation around the C-C bond, followed by re-closure, can invert the stereocenter. Even a transient opening can lead to racemization if the intermediate has a plane of symmetry or can re-close to form either enantiomer.
Q2: What are the primary causes of racemization for this compound in a typical lab setting?
A: In our experience, racemization of chiral epoxides most often occurs during:
-
Aqueous Workup: Exposure to non-neutral pH (either acidic or basic) can rapidly catalyze ring-opening.[3]
-
Chromatographic Purification: Standard silica gel is inherently acidic and can cause significant racemization on the column.
-
Distillation: High temperatures can promote decomposition and racemization.
-
Improper Storage: Long-term storage in protic solvents or non-inert atmospheres can lead to slow degradation and loss of enantiomeric excess (ee).
Troubleshooting Guide: Diagnosing and Solving Racemization
Problem 1: My enantiomeric excess (ee) is high in the crude reaction mixture but drops significantly after aqueous workup.
-
Likely Cause: Acid- or base-catalyzed hydrolysis/ring-opening during the workup phase. Many quenching agents (like ammonium chloride) are weakly acidic, while carbonate or bicarbonate solutions are basic. Under aqueous acidic conditions, the epoxide is protonated, making it highly susceptible to nucleophilic attack by water.[1] Under basic conditions, nucleophiles like hydroxide can directly attack the epoxide carbons, leading to ring-opening.[1][3]
-
Solution: The Non-Racemizing Workup
-
Temperature Control: Always perform the quench and subsequent extractions at low temperatures (0-5 °C) to minimize the rate of potential side reactions.
-
Neutral Quench: Quench the reaction by slowly adding it to a cold, saturated solution of sodium chloride (brine) rather than a reactive acidic or basic solution.
-
Buffered Washes: If an acid or base wash is unavoidable, use a carefully buffered system and minimize contact time. For example, use a cold, dilute phosphate buffer at pH 7.
-
Immediate Extraction: Promptly extract your product into a non-polar organic solvent (e.g., ethyl acetate or diethyl ether) to remove it from the aqueous phase.
-
Drying and Concentration: Dry the organic layer thoroughly with an anhydrous salt like Na₂SO₄, filter, and concentrate under reduced pressure using a cold water bath to avoid heating the sample.
-
Problem 2: My ee is high before column chromatography but low after purification on silica gel.
-
Likely Cause: The surface of standard silica gel is populated with acidic silanol (Si-OH) groups, creating a localized acidic environment (pKa ≈ 4-5). As your epoxide passes through the column, these acidic sites catalyze ring-opening, leading to racemization or decomposition into diols.
-
Solution: Column Passivation or Alternative Purification
-
Buffered Silica Gel: "Passivate" the silica gel by preparing your slurry in an eluent containing a small amount of a non-nucleophilic base. A common choice is 0.5-1% triethylamine (Et₃N) in your chosen solvent system (e.g., hexanes/ethyl acetate). The triethylamine neutralizes the acidic sites on the silica surface without opening the epoxide ring itself.
-
Use of Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral grade) or Florisil®. However, always run a small-scale trial first, as their reactivity can differ.
-
Avoid Chromatography: If possible, purify the compound by other means, such as bulb-to-bulb distillation under high vacuum and at the lowest possible temperature.[4]
-
Problem 3: The ee of my stored sample is decreasing over time.
-
Likely Cause: The compound is sensitive to environmental factors. Trace amounts of moisture can lead to slow hydrolysis. Exposure to acidic or basic residues on glassware or in solvents can also catalyze degradation.
-
Solution: Strict Storage Protocol
-
Solvent: Store the compound neat (if it's a liquid) or as a solution in a dry, aprotic, and non-polar solvent like toluene or hexanes. Avoid alcohols or other protic solvents.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent exposure to moisture and air.
-
Temperature: Store at low temperatures, ideally in a freezer at -20 °C.
-
Container: Use clean, dry glassware. Consider flame-drying the storage vial under vacuum before use to remove any adsorbed water.
-
Visualization of Key Processes
Mechanism of Base-Catalyzed Racemization
The diagram below illustrates how a nucleophilic base (like residual hydroxide from a workup) can cause racemization. The initial Sɴ2 attack opens the ring. Bond rotation can occur in the resulting intermediate. A subsequent intramolecular Sɴ2 attack re-forms the epoxide, but can result in the (R)-enantiomer.
Caption: Base-catalyzed racemization pathway.
Recommended Experimental Workflow
This workflow highlights critical control points for preserving enantiomeric purity from synthesis to storage.
Caption: Workflow for maintaining stereochemical integrity.
Key Experimental Protocols
Protocol 1: Purification via Passivated Silica Gel Chromatography
This protocol describes how to perform flash chromatography while minimizing the risk of racemization.
-
Prepare the Eluent: Prepare your mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate). To this solution, add triethylamine (Et₃N) to a final concentration of 1% v/v.
-
Prepare the Slurry: In a beaker, add your calculated amount of silica gel. Add the 1% Et₃N-containing eluent and stir to create a uniform slurry.
-
Pack the Column: Pour the slurry into your chromatography column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Equilibrate: Run 2-3 column volumes of the 1% Et₃N-containing eluent through the packed column to ensure the entire stationary phase is neutralized.
-
Load the Sample: Dissolve your crude this compound in a minimal amount of the eluent. For better resolution, you can pre-adsorb the sample onto a small amount of passivated silica (prepared by adding silica to a solution of your sample, then evaporating the solvent).
-
Elute and Collect: Run the chromatography as usual, collecting fractions and monitoring by TLC.
-
Analyze: Combine the pure fractions, concentrate under reduced pressure in a cold water bath, and immediately analyze a small aliquot by chiral HPLC or GC to confirm the enantiomeric excess.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Accurate determination of ee is essential for troubleshooting.[5]
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often effective. Columns like Daicel CHIRALCEL® OD-H or CHIRALPAK® AD-H are common starting points.
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (IPA). A good starting point is 95:5 Hexane:IPA.
-
Sample Preparation: Prepare a dilute solution of your sample (~1 mg/mL) in the mobile phase.
-
Instrumentation Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Temperature: 25 °C
-
-
Injection: Inject a small volume (e.g., 10 µL) of your sample.
-
Analysis: The two enantiomers should appear as two separate peaks. To confirm which peak corresponds to which enantiomer, inject an authentic sample of the racemic mixture. Calculate the enantiomeric excess using the peak areas (A) of the (S) and (R) enantiomers:
-
ee (%) = [ (A_S - A_R) / (A_S + A_R) ] × 100
-
Data Summary Table
| Parameter | Condition to AVOID | Recommended Condition | Rationale |
| pH | < 6 or > 8 | pH 6.5 - 7.5 | Minimizes both acid and base-catalyzed ring-opening.[3][6] |
| Temperature | > 40 °C (during workup/concentration) | 0 - 25 °C | Reduces the rate of decomposition and racemization reactions. |
| Solvents | Protic (e.g., Methanol, Water) | Aprotic (e.g., Toluene, Hexanes, Ethyl Acetate) | Protic solvents can act as nucleophiles or proton sources, facilitating ring-opening.[7] |
| Purification Media | Standard Silica Gel | Silica Gel + 1% Et₃N, Neutral Alumina | Neutralizes acidic sites that catalyze racemization. |
| Storage | Open to air, in clear glass vials | -20 °C, under Argon/N₂, in amber vials | Protects from moisture, air, and light to ensure long-term stability.[8] |
References
-
Single Enantiomer Epoxides by Bromomandelation of Prochiral Alkenes - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase. (2021). International Journal of Molecular Sciences. [Link]
-
Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. (1984). Journal of Chromatography A. [Link]
-
Jacobsen epoxidation - Wikipedia. (n.d.). Wikipedia. [Link]
-
pH-driven, reversible epoxy ring opening/closing in graphene oxide. (2019). ResearchGate. [Link]
- Effect of pH on the epoxidation of alkenes by the cytochrome P-450 model manganese(III) porphyrin. (1990). Recueil des Travaux Chimiques des Pays-Bas.
-
Jacobsen epoxidation - OpenOChem Learn. (n.d.). OpenOChem Learn. [Link]
-
Heterogeneous asymmetric epoxidation of unfunctionalized olefins. (2005). RWTH Aachen University. [Link]
-
Jacobsen-Katsuki Epoxidation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
The Juliá-Colonna epoxidation: Access to chiral, non-racemic epoxides. (2006). ResearchGate. [Link]
-
18.6: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. [Link]
-
Physical Separation of Enantiomeric Products by Compartmentalized Parallel Kinetic Resolution. (2023). ChemRxiv. [Link]
-
Entropic factors provide unusual reactivity and selectivity in epoxide-opening reactions promoted by water. (2011). Proceedings of the National Academy of Sciences. [Link]
-
Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. (2006). Journal of Chemical Education. [Link]
-
Reactions of Epoxides - Acidic Ring Opening. (n.d.). OpenOChem Learn. [Link]
-
Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. (2012). Journal of the American Chemical Society. [Link]
-
Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. (2021). Molecules. [Link]
-
Determination of enantiomeric excess. (n.d.). University of Bath. [Link]
Sources
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- 2. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 3. researchgate.net [researchgate.net]
- 4. Single Enantiomer Epoxides by Bromomandelation of Prochiral Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of enantiomeric excess [ch.ic.ac.uk]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Entropic factors provide unusual reactivity and selectivity in epoxide-opening reactions promoted by water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of Ethyl (S)-2-oxiranylacetate Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Ethyl (S)-2-oxiranylacetate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chiral building block in their synthetic workflows. This compound is a high-value intermediate prized for its enantiopure (S)-configured oxirane ring, which serves as a critical handle for introducing stereochemistry in complex molecules, including pharmaceutical agents like (+)-Diltiazem.[1][2][3]
The core reactivity of this molecule lies in the nucleophilic ring-opening of its strained three-membered epoxide.[2][4] However, achieving high efficiency, controlling regioselectivity, and preventing unwanted side reactions can be challenging. This document provides in-depth troubleshooting guides and FAQs to address the specific issues you may encounter, ensuring your experiments are both successful and reproducible.
Troubleshooting Guide
This section addresses common problems encountered during reactions with this compound. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Q1: My reaction yield is low or the reaction appears incomplete. What are the common causes and how can I resolve this?
Low conversion is a frequent issue stemming from several potential factors. A systematic approach is crucial for diagnosis.
Causality and Solution Framework:
The primary reasons for incomplete reactions are suboptimal reaction conditions, insufficient catalyst activity, or premature degradation of reagents.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the starting material, nucleophile, and solvents are pure and anhydrous (if required). Epoxides can be sensitive to moisture.
-
Optimize Reaction Conditions:
-
Temperature: Some reactions require heating to overcome the activation energy. Conversely, excessive heat can cause degradation. Start at room temperature and incrementally increase the heat, monitoring the reaction closely.
-
Time: Epoxide ring-openings can be slower than anticipated. Monitor the reaction progress using an appropriate analytical technique (TLC, GC, or NMR) to ensure it has reached completion before initiating work-up.[5]
-
Stoichiometry: Ensure the nucleophile is used in an appropriate molar ratio. A slight excess (1.1-1.5 equivalents) is often beneficial, but a large excess can sometimes complicate purification.
-
-
Catalyst Issues: If using a catalyst (e.g., Lewis acid, tertiary amine), ensure it is active and used at the correct loading. Some catalysts are sensitive to air or moisture.
Below is a logical workflow for troubleshooting low-yield reactions.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing poor regioselectivity in the epoxide ring-opening. How can I control where the nucleophile attacks?
The regioselectivity of the ring-opening (attack at C2 vs. C3) is critically dependent on the reaction conditions.[2][4] Understanding the underlying mechanism is key to controlling the outcome.
Mechanistic Insight:
-
Basic or Nucleophilic Conditions (SN2 Pathway): Under basic or neutral conditions, the reaction proceeds via a standard SN2 mechanism. The nucleophile will attack the less sterically hindered carbon atom, which for this compound is the C3 position.[4][6][7] This results in a clean inversion of configuration at the C3 center.
-
Acidic Conditions (SN2-like Pathway): In the presence of acid, the epoxide oxygen is first protonated, making it a better leaving group.[8] This activation allows weaker nucleophiles to react. The C-O bonds of the protonated epoxide are weakened, and the carbon atom that can better stabilize a partial positive charge becomes more electrophilic. The nucleophile then attacks this more electrophilic carbon from the backside.[8][9] For this substrate, attack may still favor C3 due to sterics, but attack at C2 becomes more plausible, potentially leading to a mixture of regioisomers.
Practical Solutions:
To ensure high regioselectivity, strictly control the pH of your reaction.
| Condition | Catalyst/Reagent | Site of Attack | Primary Product Type | Rationale |
| Basic/Neutral | NaNs, RNH₂, NaOR, Thiolates | C3 (less hindered) | Ethyl 4-substituted-3-hydroxybutanoate | Classic SN2 attack at the sterically most accessible site.[4][6] |
| Acidic | H₂O/H₂SO₄, HCl | C2 or C3 | Mixture of regioisomers | Protonation activates the epoxide; attack occurs at the most electrophilic carbon, with sterics also playing a role.[8][10] |
Recommendation: For predictable and high regioselectivity, use basic or neutral conditions whenever your desired transformation allows. This favors the SN2 attack at the less substituted C3 position.
Q3: I am losing my product due to hydrolysis of the ethyl ester group. How can I prevent this?
The ethyl ester functionality is susceptible to hydrolysis under both strongly acidic and basic conditions, particularly in the presence of water and at elevated temperatures.[5][11][12] This side reaction produces the corresponding carboxylic acid, which can complicate purification and lower the yield of the desired product.
Preventative Measures:
-
Control pH During Work-up: This is the most critical factor. After the reaction is complete, quench it carefully to maintain a neutral or slightly acidic pH (around 5-6).[5] Use a mild buffer solution (e.g., saturated ammonium chloride or a phosphate buffer) instead of strong acids or bases.[1][5]
-
Maintain Low Temperatures: Perform all work-up steps, including quenching, extractions, and washes, at low temperatures (0–5 °C) to minimize the rate of hydrolysis.[5]
-
Use Anhydrous Solvents: During the reaction, use dry solvents to prevent premature hydrolysis, especially if the reaction requires elevated temperatures.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this increases the window for potential side reactions.
Q4: My final product is contaminated with significant impurities. What are they and how do I minimize them?
Besides ester hydrolysis, other side reactions can lead to impurities.
Common Side-Products and Solutions:
-
Unreacted Starting Materials: This indicates an incomplete reaction.
-
Solution: Optimize reaction conditions (time, temperature, stoichiometry) as detailed in Q1. Always monitor the reaction to completion before work-up.[5]
-
-
Diol Formation: If water is present, it can act as a nucleophile, leading to the formation of ethyl (S)-3,4-dihydroxybutanoate, especially under acidic conditions.
-
Solution: Run the reaction under strictly anhydrous conditions if the diol is not the desired product.
-
-
Polymerization: Epoxides can polymerize, especially in the presence of strong Lewis acids or bases.
-
Solution: Maintain a controlled addition of reagents and avoid excessively high temperatures or catalyst concentrations.
-
-
Rearrangement Products: Strong Lewis acids can catalyze the rearrangement of the epoxide to a carbonyl compound.[4]
-
Solution: If rearrangement is an issue, consider using a milder catalyst or non-catalytic conditions if possible.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between acid-catalyzed and base-catalyzed ring-opening for this epoxide?
The key difference lies in the activation mechanism and resulting regioselectivity. In base-catalyzed reactions, the nucleophile directly attacks the epoxide ring in an SN2 fashion at the least hindered carbon (C3).[6][7] In acid-catalyzed reactions, the epoxide oxygen is first protonated, making the ring more reactive. The nucleophile then attacks the carbon that can best stabilize a positive charge, leading to a more complex regiochemical outcome that is a mix of electronic and steric effects.[8]
Q2: Which analytical techniques are best for monitoring the reaction progress?
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. It allows for rapid, qualitative assessment of the consumption of starting material and the appearance of the product. A typical mobile phase for these compounds is a mixture of hexanes and ethyl acetate.
-
Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the conversion of starting material and can help identify volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture allows for direct observation of signals corresponding to the starting material and product, providing a very accurate measure of conversion.
Q3: What are the key safety considerations when working with epoxides and common reagents?
Epoxides are alkylating agents and should be handled with care as they are potential mutagens. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Many nucleophiles (e.g., sodium azide) and reagents (e.g., strong acids/bases) are toxic or corrosive and require specific handling procedures. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Key Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Ring-Opening with an Amine
This protocol describes a typical reaction of this compound with a primary or secondary amine, where the nucleophile attacks the C3 position.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and a suitable solvent (e.g., ethanol or acetonitrile, approx. 0.2 M concentration).
-
Reagent Addition: Add the amine nucleophile (1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction may be gently heated (e.g., to 40-60 °C) if it is slow at room temperature.
-
Monitoring: Monitor the reaction by TLC (e.g., 2:1 Hexanes:Ethyl Acetate) until the starting epoxide spot has been completely consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with a pH 7 buffer solution, and then with brine (saturated NaCl solution) to aid in phase separation and remove water-soluble impurities.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired β-amino alcohol product.[13]
Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis to a Diol
This protocol describes the ring-opening with water under acidic catalysis to form the corresponding diol.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of an organic solvent (e.g., tetrahydrofuran) and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 0.1 M sulfuric acid) to the solution.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC. These reactions are often complete within a few hours.[7]
-
Work-up:
-
Once the reaction is complete, carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude diol can be purified by flash column chromatography if necessary.
References
- Process for the preparation of an intermediate of diltiazem. (1992).
- This compound | CAS 112083-63-3. (n.d.). Benchchem.
- Challenges in the work-up procedure for Ethyl pivaloylacet
- Magtanong, E. (n.d.). Innovative Synthesis of Diltiazem/Clentiazem Analogs. Southern Adventist University.
- Ethyl (R)-2-oxiranylacetate | 95% | CAS 112083-64-4. (n.d.). Benchchem.
- Detailing the elementary stages in the oxirane ring opening reactions with carboxylic acids catalyzed by tertiary amines. (2020).
- Synthesis and Characterization of Ethyl Nalidixate Followed by Optimization of Literature Procedure. (n.d.). University of New Hampshire.
- Ring-opening mechanism of epoxides with alcohol and tertiary amines. (n.d.). RSC Publishing.
- Hydrolysing esters. (n.d.). Chemguide.
- The Hydrolysis of Esters. (2023). Chemistry LibreTexts.
- Asymmetric syntheses of (+)-diltiazem hydrochloride. (1990).
- A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases. (2001). PubMed.
- Ring-opening of epoxides with basic nucleophiles. (2015). Master Organic Chemistry.
- 18.5 Reactions of Epoxides: Ring-Opening. (2023). Organic Chemistry | OpenStax.
- Opening of Epoxides With Acid. (2015). Master Organic Chemistry.
- Ring opening reactions of epoxides: Acid-c
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- 9. Khan Academy [khanacademy.org]
- 10. A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Ethyl (S)-2-oxiranylacetate Reactions
Welcome to the technical support resource for researchers utilizing Ethyl (S)-2-oxiranylacetate in reactions with amines. This guide is designed to provide in-depth troubleshooting for common side reactions and challenges encountered during the synthesis of chiral β-amino alcohols, critical intermediates in pharmaceutical development. Our approach is rooted in mechanistic principles to help you not only solve immediate experimental issues but also to build a robust understanding for future reaction design.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when reacting this compound with amines?
The reaction of amines with this compound is a nucleophilic ring-opening of the epoxide. While seemingly straightforward, several competing pathways can reduce the yield and purity of the desired β-amino alcohol product. The most prevalent side reactions include:
-
Loss of Regioselectivity: The amine attacks the undesired carbon of the epoxide ring, leading to a mixture of constitutional isomers.
-
Polyalkylation: The initial amine product, now a secondary amine, reacts further with another molecule of the epoxide, leading to di- and tri-alkylation products.[1][2][3]
-
Polymerization: The epoxide monomer undergoes ring-opening polymerization, often resulting in a viscous, intractable residue.
-
Ester Cleavage: The ethyl ester group is susceptible to hydrolysis or aminolysis under certain reaction conditions.
This guide will address each of these issues in detail.
Troubleshooting Guide 1: Poor Regioselectivity
Issue: My reaction is producing a mixture of two isomeric products. How can I ensure the amine selectively attacks the desired carbon atom?
Underlying Principle: The Mechanism of Epoxide Ring-Opening
The regioselectivity of the amine attack on the unsymmetrical epoxide ring is the critical factor. This compound has two electrophilic carbons: C2 (more substituted, adjacent to the ester) and C3 (less substituted).
-
Under Neutral or Basic Conditions (SN2 Pathway): The reaction typically follows an SN2 mechanism. The amine nucleophile will preferentially attack the sterically less hindered carbon, which is C3 . This is usually the desired pathway, yielding a β-amino alcohol. Steric hindrance is the dominant factor controlling the reaction's regioselectivity.[4]
-
Under Acidic Conditions (SN1-like Pathway): In the presence of a strong acid, the epoxide oxygen is protonated, making the epoxide a better electrophile. The reaction develops more SN1 character. The nucleophilic attack then occurs at the carbon that can better stabilize a partial positive charge, which is the more substituted C2 .
Caption: Control of regioselectivity in amine addition to the epoxide.
Recommended Actions & Protocols
-
Control the pH: Avoid acidic conditions unless C2 attack is specifically desired. Ensure the amine itself is not used as an acidic salt (e.g., an ammonium chloride salt) without the addition of a base to free the amine.
-
Optimize the Solvent System: The choice of solvent is a powerful tool for controlling selectivity.
-
High Selectivity Protocol: A study by Lizza and Moura-Letts demonstrated that polar mixed solvent systems, particularly DMF/H₂O, can provide excellent yields and regioselectivity for β-amino alcohols without any catalyst.[5] This approach is efficient, scalable, and minimizes purification challenges.[5]
-
General Guideline: Protic solvents can sometimes facilitate protonation of the epoxide, slightly decreasing selectivity. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often good choices.
-
| Solvent System | Typical Conditions | Expected Outcome | Reference |
| DMF / H₂O | 60 °C | >98% regioselectivity for C3 attack (β-amino alcohol) | |
| Methanol / Ethanol | Room Temp to Reflux | Good C3 selectivity, but potential for competing solvolysis. | General Knowledge |
| Acetonitrile | Room Temp to Reflux | Good C3 selectivity, generally inert. | General Knowledge |
| Acetic Acid | Neat or as catalyst | High C3 selectivity (metal- and solvent-free protocol).[6] |
-
Employ a Catalyst (with caution):
-
For C3 Selectivity: Heterogeneous catalysts like Zn(ClO₄)₂–Al₂O₃ have been shown to efficiently promote regioselective attack at the less substituted carbon at room temperature.[7] Similarly, a metal- and solvent-free protocol using acetic acid can provide high yields of the desired β-amino alcohol.[6]
-
For C2 Selectivity: Certain Lewis acids can coordinate to the epoxide oxygen and direct the amine's attack toward the more substituted carbon.[4] This is generally an undesired pathway for this substrate but is a known phenomenon.
-
Troubleshooting Guide 2: Polyalkylation Products
Issue: I'm using a primary amine, but my final product is contaminated with secondary and tertiary amines, where multiple epoxide units have added to the nitrogen.
Underlying Principle: Nucleophilicity of the Product
This is a classic problem in amine alkylation. The initial product of the reaction is a secondary amine. This secondary amine is often equally or even more nucleophilic than the starting primary amine due to the electron-donating effect of the newly added alkyl group.[8] Consequently, it can compete with the starting material and react with another molecule of the epoxide.[1][2]
Caption: Competitive reaction leading to polyalkylation.
Recommended Actions & Protocols
-
Use an Excess of the Amine: This is the most effective and common solution. By using a large excess of the starting amine (e.g., 5-10 equivalents), you statistically favor the reaction of the epoxide with the primary amine over the secondary amine product.[3] This is particularly effective when the amine is inexpensive and easily removed after the reaction.
-
Slow Addition of the Epoxide (High Dilution Principle):
-
Protocol: Prepare a solution of the amine (1 equivalent) in your chosen solvent. Using a syringe pump, add a solution of this compound (1 equivalent) dropwise over several hours.
-
Rationale: This technique maintains a very low instantaneous concentration of the epoxide. It ensures that any secondary amine product formed is unlikely to encounter another epoxide molecule before all the primary amine has reacted.
-
| Parameter | Standard Addition | Slow Addition / Excess Amine |
| Amine Equiv. | 1.0 - 1.2 | 5.0 - 10.0 |
| Epoxide Equiv. | 1.0 | 1.0 |
| Addition Time | < 5 minutes | 2 - 8 hours |
| Typical Outcome | Mixture of mono- and poly-alkylated products | Predominantly mono-alkylated product |
Troubleshooting Guide 3: Polymerization
Issue: My reaction mixture becomes very viscous or solidifies, and I can't isolate my desired product. I suspect polymerization.
Underlying Principle: Uncontrolled Ring-Opening
Epoxides can undergo cationic, anionic, or coordination polymerization. In the context of this reaction:
-
Amine-Initiated Polymerization: The amine itself can act as a nucleophilic initiator. After the first ring-opening, the resulting alcohol can be deprotonated by another amine molecule, creating an alkoxide that can then attack another epoxide molecule, propagating a chain reaction.
-
Acid/Lewis Acid Catalysis: Trace amounts of acid can protonate the epoxide, initiating cationic ring-opening polymerization, which is often very rapid.[9]
Recommended Actions & Protocols
-
Strict Temperature Control: Polymerization is often highly exothermic and its rate increases significantly with temperature.
-
Protocol: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or room temperature. If the reaction is sluggish, warm it gently and monitor carefully for any sudden increase in viscosity or temperature (an exotherm). Use an ice bath to manage the reaction temperature if necessary.
-
-
Ensure Reagent Purity: Use freshly distilled or high-purity reagents. Contamination with strong acids or bases can catalyze polymerization.
-
Control Concentrations: As with polyalkylation, high concentrations of the epoxide can favor polymerization. Running the reaction under more dilute conditions can help mitigate this side reaction.
References
-
Reddy, L. V., et al. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 56(8), 1083-1086. [Link]
-
O'Brien, P., & Bell, M. (2001). Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl- and trialkylsubstituted oxiranes. PubMed, 12(4), 467-75. [Link]
-
Kaitz, J. A., & Moore, J. S. (2015). Amine-catalyzed chain polymerization of ethyl glyoxylate from alcohol and thiol initiators. Polymer Chemistry, 6(30), 5371-5374. [Link]
-
Jasperse, C. P. (n.d.). Reactions of Amines. Concordia College Chemistry Department. [Link]
-
van der Heijden, N., et al. (2020). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. ResearchGate. [Link]
-
Mandal, T., & Panu, K. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 3(1), 13-23. [Link]
-
Maheswara, M., et al. (2008). Regioselective ring-opening of epoxides with amines using Zn(ClO4)2–Al2O3 as a heterogeneous and recyclable catalyst. Tetrahedron Letters, 49(11), 1795–1800. [Link]
-
LibreTexts. (2020). Reactions of Amines. Chemistry LibreTexts. [Link]
-
Clark, J. (2015). Amines as nucleophiles. Chemguide. [Link]
-
Clark, J. (2015). Preparation of amines. Chemguide. [Link]
-
Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. [Link]
-
Leah4sci. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. [Link]
-
Hoogenboom, R. (2021). Cationic Ring Opening Polymerization of 2-Ethyl-2-Oxazoline Monomer Using 2-Adamantyl Tosylate Initiator. ResearchGate. [Link]
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- 5. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 6. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. sci-hub.se [sci-hub.se]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions with Ethyl (S)-2-oxiranylacetate
Welcome to the technical support center for Ethyl (S)-2-oxiranylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the exothermic nature of reactions involving this versatile chiral building block. Our goal is to equip you with the knowledge to conduct your experiments safely and efficiently, ensuring both the integrity of your research and the safety of your laboratory personnel.
Understanding the Inherent Reactivity of this compound
This compound is a valuable intermediate in organic synthesis due to its chiral epoxide functionality. However, the three-membered oxirane ring is highly strained, with a ring strain of approximately 13 kcal/mol.[1] Reactions that lead to the opening of this ring are energetically favorable and, consequently, exothermic.[2][3] The heat generated can be substantial, and if not properly managed, can lead to a rapid increase in temperature, a phenomenon known as a thermal runaway. This can result in vigorous boiling of solvents, pressure buildup in the reactor, and potentially hazardous decomposition of reactants and products.
This guide will provide you with the necessary information to anticipate and control the exothermic nature of your reactions, troubleshoot common issues, and ensure the safe and successful use of this compound in your synthetic endeavors.
Troubleshooting Guide: Managing Exotherms in Real-Time
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Q1: My reaction temperature is rising much faster than expected after adding the nucleophile. What should I do?
Immediate Actions:
-
Stop the addition of the nucleophile immediately.
-
Increase the efficiency of your cooling system. If you are using an ice bath, ensure it is well-stirred and has sufficient ice. If you are using a cryostat, lower the set temperature.
-
If the temperature continues to rise uncontrollably, be prepared to quench the reaction. Have a pre-chilled quenching solution ready. A suitable quench for many nucleophilic ring-opening reactions is a cold, dilute solution of a weak acid, such as acetic acid or ammonium chloride, in a high-boiling point solvent.
Root Cause Analysis and Prevention:
-
Inadequate Cooling: The rate of heat generation is exceeding the rate of heat removal.
-
Solution: Ensure your reaction vessel has adequate surface area for heat exchange. For larger scale reactions, consider using a jacketed reactor with a circulating coolant.
-
-
Addition Rate is Too Fast: The nucleophile is being added too quickly, leading to a rapid accumulation of unreacted starting materials and a sudden release of heat.
-
Solution: Use a syringe pump or a dropping funnel for controlled, slow addition of the nucleophile. For highly exothermic reactions, the addition should be dropwise.
-
-
Incorrect Reaction Concentration: A more concentrated reaction mixture will generate more heat per unit volume.
-
Solution: Use a more dilute solution to provide a larger thermal mass to absorb the heat of reaction.
-
Q2: I observed a sudden color change and/or gas evolution from my reaction. What is happening?
A sudden color change, often to a dark brown or black, accompanied by gas evolution, is a strong indicator of product or reactant decomposition due to an uncontrolled exotherm.
Immediate Actions:
-
Follow the immediate actions for a rapid temperature rise (Q1).
-
Ensure adequate ventilation. The evolved gases may be flammable or toxic.
-
Do not attempt to seal the reaction vessel. This could lead to a dangerous pressure buildup.
Root Cause Analysis and Prevention:
-
Thermal Runaway: The reaction temperature has exceeded the decomposition temperature of one or more components in the reaction mixture.
Q3: My reaction is complete, but I have a significant amount of a byproduct that appears to be a polymer. How can I avoid this?
Polymerization of epoxides can be initiated by certain catalysts or high temperatures and is often a highly exothermic process.[6]
Root Cause Analysis and Prevention:
-
Catalyst-Induced Polymerization: Some nucleophiles or catalysts, particularly strong Lewis acids or bases, can promote the polymerization of the epoxide.
-
Solution: Carefully select your catalyst and nucleophile. If polymerization is a known side reaction, consider using a less reactive catalyst or a different synthetic route.
-
-
Thermally Induced Polymerization: High reaction temperatures can initiate polymerization.
-
Solution: Maintain strict temperature control throughout the reaction. A localized "hot spot" due to poor stirring can be enough to initiate polymerization. Ensure vigorous and efficient stirring.
-
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q: How should I store this compound?
-
Q: What personal protective equipment (PPE) should I use when handling this compound?
-
A: Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8] Work in a well-ventilated fume hood.
-
Reaction Setup and Monitoring
-
Q: What is the best way to monitor the progress of my reaction to avoid an exotherm?
-
A: Continuous monitoring of the internal reaction temperature is crucial. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. In addition to temperature, you can monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material.
-
-
Q: What are the key parameters to consider when scaling up a reaction with this compound?
-
A: When scaling up, the surface area-to-volume ratio of the reactor decreases, which reduces the efficiency of heat removal. It is critical to:
-
Re-evaluate and adjust the addition rate of reagents.
-
Ensure the cooling capacity of the larger reactor is sufficient.
-
Consider a more dilute reaction mixture.
-
Perform a thorough safety review and risk assessment before proceeding.
-
-
Experimental Protocols
Protocol 1: General Procedure for a Controlled Nucleophilic Ring-Opening Reaction
This protocol provides a general framework. Specific parameters should be optimized for your particular reaction.
-
Reactor Setup:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve this compound in an appropriate anhydrous solvent (e.g., THF, diethyl ether).
-
-
Cooling:
-
Cool the solution to the desired reaction temperature (e.g., 0 °C) using an ice-water bath.
-
-
Reagent Addition:
-
Dissolve the nucleophile in the same anhydrous solvent in the dropping funnel.
-
Add the nucleophile solution dropwise to the stirred solution of the epoxide over a period of 1-2 hours, ensuring the internal temperature does not rise by more than 2-3 °C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or GC.
-
-
Quenching:
-
Once the reaction is complete, slowly add a pre-chilled quenching solution (e.g., saturated aqueous ammonium chloride) while maintaining cooling.
-
-
Workup:
-
Proceed with the standard aqueous workup and purification procedures.
-
Protocol 2: Emergency Quenching Procedure
This protocol should only be used in the event of an uncontrolled exotherm.
-
Preparation:
-
Have a separate, large vessel containing a pre-chilled, stirred quenching solution (e.g., a 1:1 mixture of saturated aqueous ammonium chloride and ice) ready before starting your reaction.
-
-
Execution:
-
If a thermal runaway occurs, immediately stop all reagent addition and remove the heating source (if any).
-
Carefully and slowly, pour the reacting mixture into the vigorously stirred quenching solution. Be prepared for rapid boiling and gas evolution.
-
Once the reaction is quenched and the temperature has subsided, proceed with appropriate disposal of the quenched mixture.
-
Data Presentation
Table 1: Recommended Solvents and Their Properties for Exotherm Management
| Solvent | Boiling Point (°C) | Specific Heat (J/g·K) | Notes |
| Tetrahydrofuran (THF) | 66 | 1.76 | Good for many organometallic reactions, but relatively low boiling point. |
| Diethyl Ether | 34.6 | 2.29 | Very low boiling point, high vapor pressure. Use with extreme caution. |
| Toluene | 111 | 1.13 | Higher boiling point provides a wider temperature window for operation. |
| Acetonitrile | 82 | 2.23 | Polar aprotic solvent, suitable for a range of nucleophiles. |
Visualizations
Diagram 1: Decision Tree for Managing a Temperature Spike
Caption: Decision-making workflow for responding to a sudden temperature increase.
Diagram 2: Factors Influencing Exothermic Reaction Rate
Caption: Key factors influencing the rate of heat generation in epoxide ring-opening reactions.
References
-
DeMatteo, M. P., & Kass, S. R. (2004). Thermochemical Studies of Epoxides and Related Compounds. The Journal of Organic Chemistry, 69(24), 8313–8318. Retrieved from [Link]
-
DeMatteo, M. P., & Kass, S. R. (2004). Thermochemical Studies of Epoxides and Related Compounds. The Journal of Organic Chemistry, 69(24), 8313–8318. Retrieved from [Link]
-
Stark, W., & Jaun, B. (2000). Investigation of epoxide curing reactions by differential scanning calorimetry - Formal kinetic evaluation. Thermochimica Acta, 351(1-2), 145-154. Retrieved from [Link]
-
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]
-
Leveneur, S., et al. (2016). Thermal Stability of Epoxidized and Carbonated Vegetable Oils. Organic Process Research & Development, 20(2), 433-440. Retrieved from [Link]
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- 2. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Epoxides | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. chempoint.com [chempoint.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Analytical Methods for Monitoring Ethyl (S)-2-oxiranylacetate Reactions
Welcome to the technical support center for the analysis of reactions involving Ethyl (S)-2-oxiranylacetate. As a pivotal chiral building block in pharmaceutical synthesis, the precise monitoring of its transformations is paramount to ensuring reaction efficiency, product purity, and stereochemical integrity.[1] This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common analytical challenges, moving beyond simple procedural lists to explain the fundamental principles behind each recommendation.
Foundational Concepts: Why Analytical Rigor is Non-Negotiable
This compound (CAS 112083-63-3) is a versatile intermediate whose value lies in its stereochemically defined epoxide ring.[1][2] This strained three-membered ring is the site of reactivity, readily undergoing nucleophilic attack to form a variety of functionalized products.[1][3] The success of any synthesis utilizing this starting material hinges on three key analytical questions:
-
Conversion: How much of the starting material has been consumed?
-
Purity: What byproducts have formed, and at what levels?
-
Enantiomeric Excess (ee): Has the stereochemical integrity of the chiral center been maintained or altered?
Answering these questions requires a robust analytical strategy. This guide provides the expertise to build and troubleshoot that strategy.
Selecting the Right Analytical Technique: A Comparative Overview
The choice of analytical method is dictated by the specific information you need. No single technique answers all questions. The table below provides a high-level comparison of the most common methods.
| Technique | Primary Application | Strengths | Limitations |
| Gas Chromatography (GC) | Enantiomeric excess (ee) determination; Purity analysis for volatile compounds. | High resolution for volatile compounds; Excellent for chiral separations with appropriate columns.[4] | Sample must be volatile and thermally stable; Can require derivatization. |
| High-Performance Liquid Chromatography (HPLC) | Reaction conversion monitoring; Purity analysis for a wide range of compounds. | Highly versatile; Can separate non-volatile and thermally labile compounds; Direct and indirect chiral separations are possible.[5][6] | May require derivatization for detection if analyte lacks a chromophore.[7][8] |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation; In-situ reaction monitoring; Quantitative analysis (qNMR). | Provides detailed structural information; Non-destructive; Can analyze crude reaction mixtures directly.[9][10] | Lower sensitivity than chromatographic methods; ee determination requires chiral resolving agents.[11] |
| Mass Spectrometry (MS) | Compound identification (Reactants, Products, Byproducts). | High sensitivity; Provides molecular weight and fragmentation data for structural elucidation.[12] | Typically coupled with GC or HPLC for mixture analysis; Not inherently quantitative without standards. |
General Analytical Workflow
The following diagram illustrates a typical workflow from sampling a reaction to obtaining actionable data.
Caption: From reaction vessel to final report.
Gas Chromatography (GC): The Gold Standard for Enantioselectivity
GC is exceptionally well-suited for analyzing the volatile this compound and its reaction products. Its primary strength lies in resolving enantiomers with high precision when paired with a chiral stationary phase.
Frequently Asked Questions (GC)
Q1: When should I choose GC over HPLC for my analysis? A1: Opt for GC when your primary goal is to determine the enantiomeric excess (ee) of a volatile and thermally stable compound. GC often provides superior resolution for enantiomers compared to HPLC, leading to more accurate ee values. It is also excellent for baseline separation of the starting epoxide from common volatile byproducts.
Q2: Which GC column is best for separating the enantiomers of this compound? A2: A chiral column is mandatory. The most effective columns are those with a stationary phase containing derivatized cyclodextrins. For instance, columns with permethylated beta-cyclodextrin phases are commonly used for separating chiral epoxides and demonstrate excellent resolving power.[4][13] Always consult the column manufacturer's application notes for the specific cyclodextrin derivative best suited for your analyte.
Q3: What detector should I use? A3: A Flame Ionization Detector (FID) is the most common and robust choice. It is a universal detector for organic compounds and provides a response proportional to the mass of carbon, making it ideal for accurate quantification of reactant, product, and enantiomers without needing identical response factors. For identifying unknown byproducts, a Mass Spectrometer (MS) detector is indispensable.[14][15]
Q4: How should I prepare my sample for GC analysis? A4: The goal is to create a dilute, clean sample in a volatile organic solvent.
-
Quench: Stop the reaction at your desired time point.
-
Extract: Use a solvent like ethyl acetate or dichloromethane to extract the organic components.[16]
-
Dry & Evaporate: Dry the organic layer over sodium sulfate, filter, and carefully evaporate the solvent.
-
Dilute: Re-dissolve the residue in a high-purity solvent (e.g., hexane, ethyl acetate) to a concentration of ~1 mg/mL.
-
Filter: Pass the sample through a 0.45 µm syringe filter to remove particulates that could clog the injector or column.
Troubleshooting Guide (GC)
| Problem/Symptom | Probable Cause & Explanation | Recommended Solution |
| Poor resolution of enantiomers | Incorrect Temperature Program: The oven temperature ramp rate is too fast, not allowing sufficient interaction with the chiral stationary phase. | Decrease the oven ramp rate (e.g., from 10°C/min to 2°C/min). Add an isothermal hold at an optimal temperature where separation is best. |
| Carrier Gas Flow Rate is Not Optimal: The linear velocity of the carrier gas (He, H₂) is too high or too low, reducing column efficiency. | Optimize the flow rate. For most capillary columns, a linear velocity of 20-40 cm/s for Helium is a good starting point. | |
| Column Overload: Injecting too much sample saturates the stationary phase, causing peaks to broaden and merge. | Dilute your sample further or use a split injection with a higher split ratio (e.g., 50:1 or 100:1). | |
| Peak Tailing | Active Sites: Free silanol groups in the injector liner or column can interact with polar groups on the analyte (like the ester or epoxide oxygen), causing tailing. | Use a deactivated inlet liner. If the column is old, "bake it out" at the maximum allowed temperature or trim the first few cm from the inlet side. |
| Ghost Peaks | Carryover: Residue from a previous, more concentrated sample is eluting in the current run. | Run a solvent blank after a concentrated sample. Clean the injection syringe and consider replacing the inlet septum and liner. |
| Septum Bleed: Small particles from a degraded septum are being introduced into the inlet and are eluting as broad peaks. | Replace the septum. Use high-quality, low-bleed septa. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Reaction Kinetics
HPLC is an incredibly versatile tool for monitoring the disappearance of starting material and the appearance of the product, making it ideal for tracking reaction conversion and purity, especially for less volatile or thermally sensitive compounds.
Frequently Asked Questions (HPLC)
Q1: My product isn't volatile. How can HPLC help? A1: HPLC is the ideal choice for non-volatile or thermally labile compounds that cannot be analyzed by GC. It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase at or near room temperature, avoiding thermal degradation.
Q2: this compound has a weak UV chromophore. How can I detect it? A2: This is a common challenge. You have three primary options:
-
Low Wavelength UV: The ester carbonyl group has a weak n→π* transition around 210-220 nm. Detection at these low wavelengths can work but is often prone to interference from solvents and impurities.
-
Refractive Index (RI) Detector: An RI detector is a universal detector that responds to nearly every compound. However, it is less sensitive than UV-Vis and is incompatible with gradient elution.
-
Derivatization: This is often the best approach. By reacting your analyte with a "tagging" reagent that has a strong chromophore or fluorophore, you significantly enhance detection sensitivity.[7][8][17] For epoxides, derivatization can be achieved via ring-opening with a suitable nucleophile that contains the tag.[18][19]
Q3: What is the difference between direct and indirect chiral separation by HPLC? A3:
-
Direct Separation: This method uses a Chiral Stationary Phase (CSP). The enantiomers are separated directly on the column through transient, diastereomeric interactions with the chiral selector immobilized on the stationary phase.[20] Polysaccharide-based columns are very effective for this.[5]
-
Indirect Separation: This method involves derivatizing your racemic analyte with an enantiomerically pure Chiral Derivatizing Agent (CDA). This reaction creates a pair of diastereomers, which have different physical properties and can be separated on a standard, achiral column (like a C18).[6][20]
Troubleshooting Guide (HPLC)
Caption: A decision tree for diagnosing peak shape issues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Unambiguous Structural Detail
NMR spectroscopy is unparalleled for providing detailed structural information. For monitoring this compound reactions, ¹H NMR is used to track the disappearance of the characteristic epoxide protons and the appearance of new signals corresponding to the ring-opened product.
Frequently Asked Questions (NMR)
Q1: What are the key ¹H NMR signals I should monitor? A1: You should focus on the signals for the protons on the epoxide ring. These protons are diastereotopic and typically appear as a multiplet in the 2.5-3.5 ppm range. Upon nucleophilic ring-opening, these signals will disappear and be replaced by new signals, often shifted downfield, corresponding to protons on a carbon bearing a hydroxyl group or the newly introduced nucleophile.
Q2: Can I use NMR to determine the regioselectivity of the ring-opening? A2: Absolutely. This is a key strength of NMR. By analyzing the coupling patterns and chemical shifts of the protons in the product, you can determine which carbon of the original epoxide was attacked by the nucleophile. For example, attack at the less substituted carbon will result in a different set of signals and couplings than attack at the more substituted carbon.[9][10][21]
Q3: How can I determine enantiomeric excess (ee) using NMR? A3: Standard NMR will not distinguish between enantiomers. To determine ee, you must add a Chiral Shift Reagent (e.g., Eu(hfc)₃) or a Chiral Solvating Agent to your NMR tube.[11] These agents interact with the enantiomers to form transient diastereomeric complexes, which causes the signals of the two enantiomers to have slightly different chemical shifts, allowing you to integrate them and calculate the ee.
Data Table: Characteristic ¹H NMR Chemical Shifts
The following table provides approximate chemical shifts for the starting material and a generic ring-opened product (assuming nucleophilic attack at C3). Actual shifts will vary based on the solvent and the specific nucleophile (Nu).
| Compound | Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| This compound | H on C2 (oxirane) | 2.9 - 3.2 | m |
| H's on C3 (oxirane) | 2.5 - 2.8 | m | |
| -OCH₂CH₃ | 4.1 - 4.3 | q | |
| -OCH₂CH₃ | 1.2 - 1.4 | t | |
| Ring-Opened Product | H on C2 (now -CH(OH)-) | 3.8 - 4.2 | m |
| H's on C3 (now -CH₂(Nu)-) | 3.0 - 3.6 | m | |
| -OH | Broad, variable | s |
Detailed Experimental Protocols
Protocol 1: Chiral GC-FID Method for Enantiomeric Excess (ee) Determination
This protocol provides a starting point for separating the enantiomers of a chiral epoxide.
-
Instrumentation: Gas chromatograph with FID detector and a split/splitless inlet.
-
Column: Chiral GC Column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Sample Preparation: Prepare a ~1 mg/mL solution of the reaction mixture in ethyl acetate.
-
GC Conditions:
-
Inlet Temperature: 220 °C
-
Split Ratio: 50:1
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Start at 60 °C, hold for 1 min, ramp to 150 °C at 2 °C/min, hold for 5 min.
-
Detector Temperature: 250 °C
-
-
Data Analysis: Integrate the peak areas for the two enantiomers (A₁ and A₂). Calculate the enantiomeric excess using the formula: ee (%) = |(A₁ - A₂)| / (A₁ + A₂) * 100
Note: This method must be optimized for your specific analyte and instrument.
Protocol 2: RP-HPLC-UV Method for Reaction Conversion Monitoring
This protocol is designed to track the consumption of the starting material over time.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Sample Preparation: Take an aliquot from the reaction, quench it, and dilute it with the mobile phase to a final concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Create a calibration curve for the starting material. At each time point, determine the peak area of the starting material and use the calibration curve to find its concentration. Calculate the percent conversion relative to the initial concentration at t=0.
References
-
Kandlakunta, B., & Rao, M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 389(6), 1945-1952. [Link][18][19]
-
Yang, S. K., & Weems, L. B. (1984). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. Analytical Chemistry, 56(13), 2658-2662. [Link]
-
Jiang, B., et al. (2016). Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Advances, 6(90), 87383-87391. [Link][9][10]
-
Kandlakunta, B., & Rao, M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. [Link]
-
Barbakadze, V., et al. (2013). Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC. Chirality, 25(11), 839-843. [Link][5]
-
Ghanem, A., & Aboul-Enein, H. Y. (2005). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Journal of Biochemical and Biophysical Methods, 62(1), 1-11. [Link]
-
Schafer, L. L., & Bergman, R. G. (2003). Epoxide-Opening and Group-Transfer Reactions Mediated by Monomeric Zirconium Imido Complexes. Organometallics, 22(19), 3874-3885. [Link]
-
Zhang, W., et al. (2020). Flavin-enabled reductive and oxidative epoxide ring opening reactions. Nature Communications, 11(1), 3568. [Link]
-
Kumar, A., et al. (2017). Theoretical and Experimental Studies on the Regioselectivity of Epoxide Ring Opening by Nucleophiles in Nitromethane without any Catalyst: Nucleophilic-Chain Attack Mechanism. ChemistrySelect, 2(27), 8333-8340. [Link][21]
-
Christie, W. W. (2001). The Chromatographic Resolution of Chiral Lipids. The AOCS Lipid Library. [Link]
-
Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. [Link][7]
-
Sharma, A., et al. (2017). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 648-661. [Link][17]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link][4]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link][20]
-
Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link][3]
-
Restek Corporation. (n.d.). A Guide To Analy Chiral by GC. Scribd. [Link][13]
-
Nikolantonaki, M., & Darriet, P. (2011). Identification of Ethyl 2-Sulfanylacetate as an Important Off-Odor Compound in White Wines. Journal of Agricultural and Food Chemistry, 59(19), 10631-10638. [Link]
-
Yusà, V., et al. (2015). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 891, 15-31. [Link]
-
Nikolantonaki, M., & Darriet, P. (2011). Identification of ethyl 2-sulfanylacetate as an important off-odor compound in white wines. Semantic Scholar. [Link]
-
Chemistry LibreTexts. (2021). Chiral Gas Chromatography. [Link][22]
-
Muthaura, C. N., et al. (2022). GC-MS Analysis, Antibacterial and Antioxidant Potential of Ethyl Acetate Leaf Extract of Senna singueana (Delile) Grown in Kenya. Journal of Tropical Medicine. [Link][14]
-
Nnane, I. P. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link][6]
-
Yusà, V., et al. (2015). Analytical methods for human biomonitoring of pesticides. A review. PubMed. [Link]
-
Adebayo, S. A., et al. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Future Journal of Pharmaceutical Sciences, 7(1), 1-6. [Link][15]
-
Janaki, C. S., et al. (2021). The GC MS Analysis of Ethyl Acetate Extract of One Herbal Plant, 'Aervalanata'. Natural Volatiles and Essential Oils, 8(5), 4054-4059. [Link]
-
PubChem. (n.d.). Ethyl Cinnamate. [Link]
-
Wigent, R. J., et al. (2012). Ethyl Lactate as a Pharmaceutical-Grade Excipient and Development of a Sensitive Peroxide Assay. Pharmaceutical Technology, 36(10). [Link]
-
van der Vlist, J., et al. (2001). Synthesis and Evaluation of the Hydrolytical Stability of Ethyl 2‐(α‐Amino acid)Glycolates and Ethyl 2‐(α‐Amino Acid)Lactates. Journal of Heterocyclic Chemistry, 38(4), 869-875. [Link][23]
-
PubChem. (n.d.). Ethyl butyrate. [Link]
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Technical Support Center: Purification Strategies for Reactions Involving Ethyl (S)-2-oxiranylacetate
Welcome to the technical support guide for handling and purifying reaction mixtures containing Ethyl (S)-2-oxiranylacetate. This valuable chiral building block is prized for its dual functionality—a reactive epoxide and an ester moiety—making it a staple in the synthesis of complex pharmaceutical intermediates.[1] However, its reactivity can also present unique purification challenges, particularly when unreacted starting material persists.
This guide provides field-proven troubleshooting advice and detailed protocols to help you efficiently remove unreacted this compound, ensuring the high purity of your target compound.
Key Physical & Chemical Properties
A foundational understanding of the physical and chemical properties of this compound is critical for designing an effective purification strategy. The interplay between the reactive epoxide ring and the ester group dictates its stability and chromatographic behavior.
| Property | Value | Source |
| CAS Number | 112083-63-3 | [2] |
| Molecular Formula | C₆H₁₀O₃ | [3] |
| Molecular Weight | 130.14 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | ~79-81 °C at 15 mmHg | N/A |
| Solubility | Soluble in most organic solvents | [4] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of reaction mixtures containing residual this compound.
Q1: My reaction is complete, but I'm struggling to separate my product from the unreacted epoxide using standard flash column chromatography. What can I do?
A1: This is a common challenge, as the polarity of this compound can be very similar to that of many reaction products. The key is to optimize your chromatographic conditions to maximize the difference in retention factors (ΔRf) between your product and the epoxide.
Causality & Strategy:
Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent). If your product and the epoxide have similar polarities, they will travel down the column at similar rates.
Troubleshooting Steps:
-
Refine Your Solvent System: The most critical variable is the eluent.
-
Test a Range of Polarities: Use Thin Layer Chromatography (TLC) to screen various solvent systems. A standard starting point is a mixture of hexanes and ethyl acetate.[5] Aim for a system where your desired product has an Rf of 0.2-0.3, which provides a good balance between resolution and elution time.[6]
-
Employ a "Weaker" Solvent System: If the epoxide and product are co-eluting, your solvent system may be too polar. Try reducing the percentage of the polar component (e.g., ethyl acetate). This will cause all compounds to travel more slowly, often exaggerating small differences in polarity and improving separation.
-
Introduce a Different Solvent: Sometimes, simply changing one of the solvents can alter selectivity. For example, substituting ethyl acetate with diethyl ether or dichloromethane can change the interaction with the silica gel and improve separation.
-
-
Consider a Gradient Elution: If a single (isocratic) solvent system fails, a gradient elution is a powerful technique.
-
Start with a low-polarity mobile phase to allow the less polar compounds to separate at the top of the column.
-
Gradually increase the polarity of the mobile phase over the course of the purification.[7] This will first elute the unreacted epoxide (if it's less polar than your product) and then accelerate the elution of your more polar product, preventing excessive band broadening.
-
-
Optimize Column Parameters:
-
Increase Column Length/Silica Amount: For difficult separations, using a longer column or a higher ratio of silica gel to crude material (e.g., 50:1 to 100:1) increases the number of theoretical plates and enhances resolution.
-
Dry Loading: If your compound is not very soluble in the initial eluent, it can streak down the column upon loading. To prevent this, dissolve your crude mixture in a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of your column.[5]
-
Q2: Column chromatography is too slow or ineffective. Can I use a chemical method to remove the unreacted epoxide without harming my product?
A2: Yes, a selective chemical conversion (or "reactive purification") is an excellent strategy, provided your product is stable under the chosen conditions. The high ring strain of the epoxide makes it significantly more reactive than many other functional groups.[8]
Causality & Strategy:
The goal is to selectively open the epoxide ring, converting it into a much more polar compound (typically a diol or an amino alcohol). This new, highly polar derivative will have drastically different solubility and chromatographic properties, making it easy to separate via a simple aqueous extraction or by retaining it on the silica gel baseline during chromatography.
Recommended Protocol: Mild Acidic Hydrolysis
This protocol converts the epoxide into the corresponding 1,2-diol, which is highly water-soluble.
Step-by-Step Methodology:
-
Reaction Quench & Solvent Removal: Once your primary reaction is complete, perform your standard initial quench and remove the bulk of the organic solvent under reduced pressure.
-
Redissolve: Dissolve the crude reaction mixture in a water-miscible organic solvent that does not react with acids, such as acetone or tetrahydrofuran (THF).
-
Acidification: Add a dilute aqueous solution of a mild acid (e.g., 1 M citric acid or 0.5 M HCl). The amount should be sufficient to make the overall solution acidic (pH ~2-3).
-
Stir: Allow the mixture to stir at room temperature. Monitor the disappearance of the unreacted epoxide spot by TLC. This hydrolysis is often complete within 1-2 hours.
-
Extraction:
-
Add ethyl acetate or another suitable extraction solvent to the mixture.
-
Neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Final Purification: The resulting crude material should be free of the epoxide. The highly polar diol byproduct will have been removed in the aqueous washes. A final, quick filtration through a short plug of silica gel or a rapid column can remove any remaining baseline impurities.[7]
Critical Consideration: Before attempting this on a large scale, you must test the stability of your desired product to these acidic conditions on a small analytical scale.
Frequently Asked Questions (FAQs)
Q: How stable is the epoxide ring in this compound to different pH conditions during a standard aqueous workup?
A: The epoxide ring is susceptible to ring-opening under both acidic and basic conditions.[9]
-
Acidic Conditions (pH < 6): The epoxide is activated by protonation, making it highly susceptible to nucleophilic attack, even by weak nucleophiles like water.[8][10] Prolonged exposure to acidic aqueous solutions will lead to hydrolysis to the corresponding diol.
-
Neutral Conditions (pH ~7): The epoxide is relatively stable, but slow hydrolysis can occur, especially with extended exposure to water.
-
Basic Conditions (pH > 8): The epoxide can be opened by strong nucleophiles. While hydroxide (from NaOH or KOH) is a strong base, it is also a nucleophile that can open the ring, though this is generally slower than acid-catalyzed hydrolysis. The primary risk under basic conditions is often the hydrolysis of the ethyl ester functionality.
Q: Besides chromatography and chemical conversion, is distillation a viable option for removal?
A: Distillation can be a viable method, but only if there is a substantial difference in boiling points between this compound (~79-81 °C at 15 mmHg) and your product. This method is best suited for thermally stable, non-volatile products. If your product has a boiling point that is at least 25-30 °C higher than the epoxide at a given pressure, fractional distillation under reduced pressure could be effective. However, for many larger, non-volatile drug-like molecules, this is not a practical approach.
Visualization: Selecting Your Purification Strategy
The choice of purification method depends heavily on the properties of your target molecule. This decision tree provides a logical workflow for selecting the most appropriate strategy.
Caption: A decision tree for choosing a purification method.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Marco-Contelles, J., et al. (2006). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. Molecules, 11(10), 819-826. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available from: [Link]
-
Weems, H. B., Mushtaq, M., & Yang, S. K. (1985). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. Analytical Biochemistry, 148(2), 328-338. Available from: [Link]
-
Hauer, B., et al. (2021). Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase. International Journal of Molecular Sciences, 22(6), 2894. Available from: [Link]
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Sorbent Technologies, Inc. (2024). Flash Chromatography Basics. Available from: [Link]
-
LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available from: [Link]
-
MIT OpenCourseWare. Flash Column Chromatography Guide. Available from: [Link]
- Heinz, D., et al. (1983). Process for the purification of epoxides. U.S. Patent 4,369,096.
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Various Authors. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Preprints.org. Available from: [Link]
-
Chad's Prep. (2021). 13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube. Available from: [Link]
-
Chemistry Steps. Epoxides Ring-Opening Reactions. Available from: [Link]
-
PubChem. ethyl (2S)-oxirane-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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Wikipedia. Ethyl lactate. Available from: [Link]
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PubChem. Ethyl Lactate. National Center for Biotechnology Information. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Chiral Purity Analysis of Ethyl (S)-2-Oxiranylacetate by HPLC
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The enantiomeric purity of Ethyl (S)-2-oxiranylacetate, a pivotal chiral building block in the synthesis of numerous pharmaceuticals, is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for determining the chiral purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, present a validated HPLC protocol, and compare its performance against alternative techniques such as Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC). This document is intended to serve as a practical resource for scientists in research and quality control environments, offering both theoretical grounding and actionable experimental protocols.
Introduction: The Significance of Chiral Purity in Pharmaceutical Synthesis
This compound is a valuable chiral intermediate due to its reactive epoxide ring and ester functionality, making it a versatile precursor for a wide array of complex molecules. The stereochemistry of the oxirane ring is of paramount importance, as different enantiomers of a chiral drug can exhibit widely divergent pharmacological activities and toxicity profiles. Consequently, the accurate determination of enantiomeric purity is not merely an analytical task but a fundamental requirement for ensuring the quality and safety of pharmaceuticals.
High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is the most prevalent technique for the direct separation and quantification of enantiomers. This guide will delve into the nuances of developing and validating a robust chiral HPLC method for this compound, grounded in the principles outlined by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).
The Premier Approach: Chiral HPLC
The direct separation of enantiomers on a chiral stationary phase is the preferred method for its accuracy and reproducibility. The underlying principle involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention times.
Rationale for Method Development
The selection of the appropriate CSP and mobile phase is the most critical step in developing a successful chiral separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for their broad enantiorecognition capabilities for a diverse range of compounds.
For a small, polar molecule like this compound, a normal-phase HPLC method is typically more effective than a reversed-phase method. The use of non-polar mobile phases, such as hexane or heptane, with a polar modifier like isopropanol or ethanol, provides the necessary selectivity for chiral recognition on polysaccharide-based CSPs.
Validated HPLC Protocol for this compound
This protocol is designed to meet the rigorous standards of analytical method validation as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition/Value |
| Chromatographic System | HPLC with UV Detector |
| Chiral Stationary Phase | Immobilized Amylose-based CSP (e.g., Chiralpak® IA) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Analyte Concentration | 1.0 mg/mL in mobile phase |
Experimental Workflow: From Sample Preparation to Data Analysis
Caption: HPLC workflow for chiral purity analysis.
Step-by-Step Methodology
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample and Standard Preparation:
-
Racemic Standard: Prepare a solution of racemic Ethyl 2-oxiranylacetate at a concentration of 1.0 mg/mL in the mobile phase to verify the separation of the two enantiomers.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1.0 mg/mL.
-
-
Chromatographic Analysis:
-
Inject the racemic standard to confirm the retention times of the (S) and (R) enantiomers and to ensure system suitability. The resolution between the two enantiomeric peaks should be greater than 1.5.
-
Inject the sample solution in triplicate.
-
-
Data Analysis:
-
Integrate the peak areas for both the (S) and (R) enantiomers in the sample chromatogram.
-
Calculate the percentage of the undesired (R)-enantiomer using the area percent method: % (R)-enantiomer = [Area(R) / (Area(S) + Area(R))] x 100
-
Comparative Analysis: HPLC vs. Alternative Methodologies
While chiral HPLC is the gold standard, other techniques can be employed for the chiral analysis of volatile or thermally stable compounds like this compound.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. It often utilizes cyclodextrin-based chiral stationary phases.
-
Advantages: High resolution, fast analysis times, and high sensitivity, especially when coupled with a mass spectrometer (GC-MS).
-
Disadvantages: Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds, which can introduce additional steps and potential for error.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a "greener" alternative to normal-phase HPLC, utilizing supercritical CO2 as the primary mobile phase component.
-
Advantages: Faster separations and reduced organic solvent consumption compared to HPLC. The low viscosity of the mobile phase allows for higher flow rates without a significant increase in backpressure.
-
Disadvantages: The instrumentation is generally more specialized and may not be as widely available as HPLC systems. Method development can be more complex.
Performance Comparison
Table 2: Comparison of Analytical Techniques for Chiral Purity Analysis
| Parameter | Chiral HPLC (Normal Phase) | Chiral GC | Chiral SFC |
| Principle | Differential partitioning on a CSP | Differential partitioning on a CSP in a gaseous mobile phase | Differential partitioning on a CSP in a supercritical fluid mobile phase |
| Typical CSP | Polysaccharide-based (Amylose, Cellulose) | Cyclodextrin derivatives | Polysaccharide-based |
| Resolution | Excellent | Very High | Excellent |
| Analysis Time | 10-30 min | 5-20 min | 3-15 min |
| Solvent Consumption | High (Hexane, IPA) | Low (Carrier Gas) | Very Low (CO2, co-solvent) |
| Sample Volatility | Not required | Required | Not strictly required |
| Instrumentation | Widely available | Widely available | Less common |
| "Green" Chemistry | Poor | Good | Excellent |
Method Selection: A Logic-Driven Approach
The choice of the most suitable analytical technique depends on several factors, including the specific requirements of the analysis, available instrumentation, and throughput needs.
A Senior Application Scientist's Comparative Guide to Ethyl (S)-2-oxiranylacetate and Methyl (S)-2-oxiranylacetate
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In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical development, the selection of chiral building blocks is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. Among the most versatile of these synthons are the chiral epoxides, prized for their inherent reactivity and stereochemical integrity. This guide provides an in-depth, experience-driven comparison of two structurally similar yet functionally distinct chiral epoxides: Ethyl (S)-2-oxiranylacetate and Mthis compound. Our objective is to equip researchers, scientists, and drug development professionals with the nuanced understanding required to make an informed selection between these two valuable reagents.
Introduction to (S)-2-Oxiranylacetates: The Chiral Advantage
This compound and its methyl counterpart are high-value chiral epoxides that serve as versatile intermediates in the synthesis of complex organic molecules.[1] Their structure, featuring a stereochemically defined epoxide ring adjacent to an ester functionality, presents a unique combination of reactive sites. The strained three-membered oxirane ring is susceptible to nucleophilic attack, providing a reliable handle for introducing a wide array of functional groups with precise stereocontrol.[2][3] This attribute is of paramount importance in medicinal chemistry, where the biological activity of a molecule is often intrinsically linked to its three-dimensional arrangement.[1]
The synthesis of such enantiopure epoxides is a cornerstone of asymmetric synthesis.[4] Methodologies like the Sharpless Asymmetric Epoxidation and Jacobsen's Hydrolytic Kinetic Resolution (HKR) have made these chiral building blocks readily accessible from inexpensive starting materials.[5][6][7] The HKR, in particular, has proven to be a practical and highly selective method for obtaining enantioenriched terminal epoxides and their corresponding 1,2-diols.[6][8]
At a Glance: A Comparative Overview
To facilitate a direct comparison, the fundamental physicochemical properties of this compound and Mthis compound are summarized below. While their core reactive moiety, the (S)-oxirane, is identical, the subtle difference in their ester alkyl group—ethyl versus methyl—can have tangible implications for their physical properties, reactivity, and downstream applications.
| Property | This compound | Mthis compound |
| CAS Number | 112083-63-3 | 112083-62-2 |
| Molecular Formula | C₆H₁₀O₃ | C₅H₈O₃ |
| Molecular Weight | 130.14 g/mol | 116.12 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | ~75-77 °C at 10 mmHg | ~65-67 °C at 10 mmHg |
| Density | ~1.08 g/cm³ | ~1.14 g/cm³ |
| Solubility | Soluble in most organic solvents | Soluble in most organic solvents |
The "Methyl Effect" in Context: More Than Just a Carbon
In drug discovery, the seemingly minor substitution of an ethyl group for a methyl group can lead to significant changes in a molecule's pharmacodynamic and pharmacokinetic profiles—a phenomenon often referred to as the "magic methyl" effect.[9][10][11] While these oxiranylacetates are intermediates rather than final drug products, the choice between them can influence the properties of subsequent derivatives. The methyl group, being smaller and slightly more lipophilic than the ethyl group, can subtly alter solubility, crystal packing, and interactions with biological targets in the final active pharmaceutical ingredient (API).[9][12]
Reactivity and Mechanistic Considerations: A Deeper Dive
The cornerstone of the utility of these epoxides lies in their ring-opening reactions.[13] These transformations typically proceed via an SN2 mechanism, where a nucleophile attacks one of the electrophilic carbons of the epoxide, leading to inversion of stereochemistry at the point of attack.[2][3]
Nucleophilic Ring-Opening: A Generalized Workflow
The choice of nucleophile dictates the functionality introduced. Common nucleophiles include amines, azides, thiols, cyanides, and organometallic reagents.[3][13] The regioselectivity of the attack is a key consideration. Under basic or neutral conditions, the nucleophile will preferentially attack the less sterically hindered carbon of the epoxide.[14][15]
Below is a generalized workflow for the nucleophilic ring-opening of an (S)-2-oxiranylacetate:
Caption: Generalized workflow for nucleophilic ring-opening.
Experimental Protocol: A Comparative Ring-Opening with Benzylamine
To provide a practical comparison, the following protocol details the ring-opening of both this compound and Mthis compound with benzylamine. This reaction is a common transformation used to introduce a protected amino group, a crucial step in the synthesis of many pharmaceutical agents.[16]
Objective: To compare the reaction kinetics and yield of the ring-opening reaction of this compound and Mthis compound with benzylamine.
Materials:
-
This compound (≥98% purity)
-
Mthis compound (≥98% purity)
-
Benzylamine (≥99% purity)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
TLC plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars, dissolve this compound (1.30 g, 10.0 mmol) and Mthis compound (1.16 g, 10.0 mmol) in anhydrous ethanol (20 mL).
-
Addition of Nucleophile: To each flask, add benzylamine (1.07 g, 10.0 mmol) dropwise at room temperature.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. Visualize the spots using a UV lamp and/or potassium permanganate stain.
-
Work-up: Once the starting epoxide is consumed (typically within 4-6 hours), concentrate the reaction mixtures under reduced pressure to remove the ethanol.
-
Extraction: Dissolve the residues in diethyl ether (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude products.
-
Purification: Purify the crude products by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Analysis: Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the yields.
Expected Outcomes and Discussion
While both reactions are expected to proceed smoothly to yield the corresponding ring-opened products, subtle differences in reaction rates and isolated yields may be observed. The slightly smaller steric profile of the methyl ester may lead to a marginally faster reaction rate compared to the ethyl ester. However, in many practical applications, this difference is often negligible. The choice between the two may then hinge on other factors such as cost, availability, and the specific requirements of subsequent synthetic steps. For instance, if the ester is to be hydrolyzed in a later step, the methyl ester may be slightly more labile. Conversely, the ethyl ester might be preferred if a bulkier group is desired to influence the conformation of the molecule.[17]
Applications in Drug Development
Both Ethyl and Mthis compound are valuable precursors in the synthesis of a wide range of biologically active molecules. Their utility stems from the ability to introduce a hydroxyl group and another functional group in a stereodefined 1,2-relationship. This structural motif is present in numerous drugs, including beta-blockers, protease inhibitors, and antiviral agents. The choice between the ethyl and methyl ester can be a strategic one in a multi-step synthesis, potentially influencing the physical properties and ease of handling of intermediates.
Conclusion: Making the Right Choice for Your Research
-
Reactivity: For most standard nucleophilic ring-opening reactions, the difference in reactivity is minimal.
-
Physical Properties: The methyl ester has a lower boiling point and slightly higher density. These differences are generally minor but could be relevant in specific process chemistry applications.
-
Downstream Considerations: The "methyl effect" should be considered in the context of the final target molecule. The choice of ester may subtly influence the biological activity and pharmacokinetic properties of the final compound.
-
Economic Factors: Cost and availability from commercial suppliers can also be a deciding factor in large-scale applications.
Ultimately, the optimal choice will depend on the specific goals of the research program. It is recommended that researchers consider both options and, if necessary, perform small-scale comparative experiments to determine the most suitable reagent for their particular application.
References
- Synthesis of Chiral Epoxides from Aldehydes Using Sulfur Ylide Derived from Reduced Product of Bakers' Yeast Reduction. (n.d.). Google Scholar.
- A Technical Guide to the Discovery and Synthesis of Chiral Epoxides - Benchchem. (n.d.). Benchchem.
- Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC - NIH. (n.d.). NIH.
- Base-Catalyzed Epoxide Ring-Opening Mechanisms - Benchchem. (n.d.). Benchchem.
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Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed. (n.d.). PubMed. Retrieved from [Link]
-
Epoxides Ring-Opening Reactions - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Oxiranecarboxylic Acid, Methyl Ester, (2S) - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Ring-opening reactions of epoxides: Strong nucleophiles (video) - Khan Academy. (n.d.). Khan Academy. Retrieved from [Link]
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18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax. (2023, September 20). OpenStax. Retrieved from [Link]
-
Epoxide Ring Opening With Base - Master Organic Chemistry. (2015, February 10). Master Organic Chemistry. Retrieved from [Link]
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Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024, December 4). MDPI. Retrieved from [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. (2023, August 15). MDPI. Retrieved from [Link]
-
Magic Methyl Effects in Drug Design - Juniper Publishers. (2021, December 17). Juniper Publishers. Retrieved from [Link]
-
Methyl-containing pharmaceuticals: Methylation in drug design - PubMed. (2018, November 1). PubMed. Retrieved from [Link]
-
Methyl-Containing Pharmaceuticals - PMC - NIH. (2024, April 28). NIH. Retrieved from [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. (n.d.). MDPI. Retrieved from [Link]
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Validation of Ethyl (S)-2-oxiranylacetate as a Chiral Building Block
An In-Depth Technical Guide and Comparative Analysis
Prepared by a Senior Application Scientist
Executive Summary
In the landscape of pharmaceutical development, the demand for enantiomerically pure compounds is driven by stringent regulatory standards and the need for enhanced therapeutic efficacy and safety.[1] Chiral building blocks are the foundational elements that enable the efficient construction of these complex molecules.[] This guide provides a comprehensive validation of Ethyl (S)-2-oxiranylacetate, a versatile C4 chiral synthon. We will delve into its highly efficient synthesis via Hydrolytic Kinetic Resolution (HKR), present robust analytical methodologies for confirming its chiral purity, and benchmark its performance against common alternatives. Through a practical case study—the synthesis of the β-blocker (S)-Atenolol—we demonstrate its synthetic utility and underscore its value for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Chiral Synthons
Chirality is a fundamental property in medicinal chemistry, as the stereochemistry of a drug molecule dictates its interaction with chiral biological targets like enzymes and receptors.[1] Often, only one enantiomer (the eutomer) of a racemic drug is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or contribute to undesirable side effects.[3] This necessitates synthetic strategies that can produce single-enantiomer drugs. Chiral building blocks—enantiomerically pure molecules with reactive functional groups—are indispensable tools in this endeavor, providing a reliable way to introduce stereocenters into a target molecule.[]
This compound, with its strained three-membered epoxide ring and an adjacent ester moiety, is a particularly valuable building block.[4] The epoxide is susceptible to regioselective ring-opening by a wide range of nucleophiles, while the ester provides a handle for further synthetic transformations. This dual functionality makes it a powerful precursor for synthesizing a diverse range of complex chiral molecules, including alcohols, diols, and amino derivatives.[4][5]
Synthesis and Validation of Chiral Purity
The viability of a chiral building block is contingent on its accessibility in high enantiomeric purity. The Jacobsen Hydrolytic Kinetic Resolution (HKR) has emerged as a remarkably efficient and practical method for producing highly enantioenriched epoxides, including this compound.[5][6][7]
The Jacobsen Hydrolytic Kinetic Resolution (HKR)
HKR is a catalytic process that resolves a racemic mixture of a terminal epoxide. It utilizes a chiral (salen)Co(III) complex to catalyze the addition of water to one enantiomer of the epoxide at a much faster rate than the other.[5][8] The result is a mixture of the unreacted, highly enantioenriched epoxide and the corresponding 1,2-diol, which can be easily separated. The methodology is prized for its broad substrate scope, use of water as a reactant, and the low loadings of a recyclable, commercially available catalyst, making it suitable for large-scale production.[5][7]
Diagram 1: Experimental Workflow for HKR Synthesis
Caption: Workflow for the synthesis of this compound via HKR.
Experimental Protocol: Synthesis via HKR
Objective: To resolve racemic ethyl 2-oxiranylacetate to obtain the (S)-enantiomer with >99% enantiomeric excess (ee).
Materials:
-
Racemic ethyl 2-oxiranylacetate
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co(II)Salen]
-
Glacial Acetic Acid
-
Deionized Water
-
Tetrahydrofuran (THF), anhydrous
-
Diatomaceous Earth
Procedure:
-
Catalyst Activation: To a flask containing (R,R)-Co(II)Salen (0.5 mol%), add THF. Stir the mixture open to the air for 10 minutes to allow for oxidation to the Co(III) species. Add glacial acetic acid (0.5 mol%) and stir for another 10 minutes. The color should change from red/orange to a deep brown.
-
Causality: The active catalyst is the Co(III) species, generated in situ by air oxidation. Acetic acid serves as a cocatalyst to form the active Co(III)-acetate complex.[7]
-
-
Reaction Initiation: Add racemic ethyl 2-oxiranylacetate (1.0 equiv) to the activated catalyst solution. Cool the mixture to 0 °C in an ice bath.
-
Water Addition: Add deionized water (0.55 equiv) slowly via syringe pump over several hours.
-
Causality: Slow addition of water, the resolving agent, is critical to maintain a low concentration, which favors high enantioselectivity.
-
-
Monitoring: Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is complete when approximately 50-55% of the starting material has been consumed.
-
Workup: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. The filtrate now contains the desired (S)-epoxide and the (R)-diol.
-
Purification: The most convenient isolation method is direct vacuum distillation of the filtrate to separate the volatile epoxide from the non-volatile diol product.[5] Alternatively, column chromatography can be employed.
-
Catalyst Recovery: The catalyst can be recovered from the filter pad for reuse.[5]
Validation Protocol: Chiral HPLC Analysis
Objective: To determine the enantiomeric excess (ee) of the synthesized this compound.
Principle: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for enantioselective analysis.[3][9] It employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times.
Materials & Equipment:
-
HPLC system with UV detector
-
Chiral Stationary Phase Column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H)
-
Mobile Phase: Hexane/Isopropanol mixture (e.g., 95:5 v/v)
-
Sample of synthesized this compound
-
Racemic standard for comparison
Procedure:
-
System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Standard Injection: Inject a solution of the racemic standard to determine the retention times for both the (R) and (S) enantiomers.
-
Sample Injection: Inject a solution of the synthesized product.
-
Data Analysis: Integrate the peak areas for the two enantiomers in the chromatogram. Calculate the enantiomeric excess using the following formula:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Self-Validation: The method is validated by the clear separation of enantiomers in the racemic standard, allowing for unambiguous peak assignment and accurate quantification in the sample.[10]
-
Diagram 2: Workflow for Chiral HPLC Validation
Caption: Process for determining enantiomeric excess using Chiral HPLC.
Performance Comparison with Alternatives
This compound is not the only C3/C4 chiral synthon available. Its performance must be judged against common alternatives used for similar synthetic transformations, such as the synthesis of β-amino alcohols found in β-blockers.[11]
| Feature | This compound | (R)-Epichlorohydrin | (S)-Glycidyl Tosylate | Enzymatically Resolved Chlorohydrins |
| Source of Chirality | Catalytic Kinetic Resolution (HKR) | Asymmetric Synthesis / Chiral Pool | Chiral Pool (from glycidol) | Enzymatic Kinetic Resolution (Lipase) |
| Typical ee | >99%[5][7] | Often >98% | >98% | >96-99%[12][13] |
| Key Reactive Site | Epoxide Ring | Epoxide Ring | Epoxide Ring (with better leaving group) | Secondary Alcohol / Halide |
| Versatility | High. Epoxide opening and ester modification are possible.[5] | High. Versatile for many nucleophiles. | Very high. Tosylate is an excellent leaving group, enhancing reactivity. | Primarily used for amine addition after resolution.[12] |
| Advantages | Highly efficient, scalable HKR synthesis. Recyclable catalyst.[5] | Commercially available in high purity. | Increased reactivity can be beneficial for less reactive nucleophiles. | "Green" biocatalytic approach. High selectivity.[14] |
| Disadvantages | HKR is a resolution, theoretical max yield is 50%. | Can be more expensive than racemic starting materials for resolution. | Can be less stable and more expensive than corresponding halides. | Resolution is limited to 50% yield. Requires screening for optimal lipase.[14] |
Application Case Study: Enantioselective Synthesis of (S)-Atenolol
(S)-Atenolol is a selective β1 receptor antagonist, with its biological activity residing almost exclusively in the (S)-enantiomer.[9][12] Its synthesis is a classic example demonstrating the utility of C3 chiral building blocks. An efficient synthesis has been reported using an intermediate derived from the ring-opening of a terminal epoxide.[15]
Synthetic Pathway
The synthesis involves the reaction of 4-hydroxyphenylacetamide with a suitable chiral epoxide, followed by the ring-opening of the resulting intermediate with isopropylamine. Using this compound requires an additional reduction step compared to a glycidyl ether, but it showcases the versatility of the building block. A more direct route involves the use of (S)-1-[4[(Methoxycarbonyl) methyl] phenoxy]-2,3-epoxy propane, which can be prepared via HKR.[15]
Diagram 3: Synthetic Route to (S)-Atenolol
Caption: Key steps in the asymmetric synthesis of (S)-Atenolol via an HKR-derived epoxide.
Experimental Protocol: Synthesis of (S)-Atenolol
Objective: To synthesize (S)-Atenolol from the enantiopure (S)-epoxide intermediate.
Materials:
-
(S)-1-[4-(Acetamidomethyl)phenoxy]-2,3-epoxypropane (or similar enantiopure epoxide)
-
Isopropylamine
-
Methanol or Water as solvent
Procedure:
-
Reaction Setup: In a pressure-rated flask, dissolve the (S)-epoxide intermediate (1.0 equiv) in methanol.
-
Amine Addition: Add an excess of isopropylamine (e.g., 5-8 equivalents).[16]
-
Reaction: Seal the flask and stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.[16]
-
Causality: The reaction is an SN2 nucleophilic ring-opening of the epoxide. The amine preferentially attacks the less sterically hindered terminal carbon of the epoxide, leading to the desired β-amino alcohol regiochemistry.
-
-
Monitoring: Monitor the consumption of the epoxide by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess isopropylamine.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure (S)-Atenolol.[16]
-
Validation: The final product's identity and purity can be confirmed by NMR, mass spectrometry, and its enantiomeric purity re-validated by chiral HPLC, which should be >99% ee.[12][16]
Conclusion
This compound stands as a highly valuable and validated chiral building block for modern asymmetric synthesis. Its accessibility through the robust and scalable Jacobsen Hydrolytic Kinetic Resolution ensures a reliable supply of material with exceptional enantiomeric purity (>99% ee). While alternatives like (R)-epichlorohydrin and (S)-glycidyl tosylate are potent synthons, the HKR methodology offers significant practical advantages, including catalyst recyclability and the use of inexpensive reagents.
The successful application of related synthons in the synthesis of pharmaceutically important molecules, such as (S)-Atenolol, confirms the utility of this structural motif. For research, process development, and drug discovery professionals, this compound represents a dependable and efficient choice for introducing the key hydroxylethylamine side-chain common to many bioactive molecules, particularly β-blockers. Its combination of high chiral purity, synthetic versatility, and accessibility makes it a cornerstone in the library of essential chiral building blocks.
References
- Title: Hydrolytic Kinetic Resolution as an Emerging Tool in the Synthesis of Bioactive Molecules Source: Google Cloud URL
- Title: NEW JACOBSEN'S CATALYST Source: Sigma-Aldrich URL
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- Title: Ethyl (S)
-
Title: Oxiranecarboxylic Acid, Methyl Ester, (2S) Source: Organic Syntheses Procedure URL: [Link]
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Title: Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols Source: ResearchGate URL: [Link]
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Title: Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate Source: PMC - NIH URL: [Link]
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Title: Scheme 7. Synthesis of (S)-atenolol (S-6) Source: ResearchGate URL: [Link]
- Title: Method for preparing (S)
-
Title: Organocatalytic enantioselective synthesis of β-blockers: (S)-propranolol and (S)-naftopidil Source: ResearchGate URL: [Link]
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Title: An efficient asymmetric synthesis of (S)-atenolol: Using hydrolytic kinetic resolution Source: ResearchGate URL: [Link]
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Title: A Comprehensive Review on Beta Blockers Synthesis Methods Source: Journal of Medicinal and Medical Chemistry URL: [Link]
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Title: Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone Source: MDPI URL: [Link]
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Title: Progress in the Enantioseparation of β-Blockers by Chromatographic Methods Source: PMC - NIH URL: [Link]
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Title: Biocatalytic synthesis of (S)-Practolol, a selective β-blocker Source: ResearchGate URL: [Link]
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Title: Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals and Corresponding Building Blocks by Chiral High-Performance Liquid Chromatography and Supercritical Fluid Chromatography Source: PubMed Central URL: [Link]
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A Comparative Guide to Enantiomeric Excess Determination of Ethyl (S)-2-Oxiranylacetate Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and application of chiral molecules, the accurate determination of enantiomeric excess (ee) is a cornerstone of quality control and stereoselective synthesis. Ethyl (S)-2-oxiranylacetate, a valuable chiral building block, and its derivatives are no exception. The biological activity of pharmaceuticals derived from such intermediates can be highly dependent on their stereochemistry, necessitating robust and reliable analytical methodologies to quantify enantiomeric purity.
This guide provides an in-depth, objective comparison of the three primary analytical techniques for determining the enantiomeric excess of this compound derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer a quantitative comparison to empower you in selecting the most appropriate technique for your research and development needs.
The Critical Role of Chiral Purity
Enantiomers of a chiral compound possess identical physical properties in an achiral environment, making their separation and quantification a significant analytical challenge. However, in a chiral environment, such as the human body, they can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies demand stringent control over the enantiomeric purity of chiral drugs and intermediates.[1]
This compound is a key intermediate in the synthesis of various pharmaceuticals. Its epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of diverse functionalities in a stereocontrolled manner. The enantiomeric purity of this starting material directly dictates the stereochemical integrity of the final active pharmaceutical ingredient (API).
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for ee determination is a critical decision influenced by factors such as the nature of the analyte, required accuracy and precision, sample throughput, and available instrumentation.[2] The following sections provide a detailed examination of each method's application to this compound derivatives.
Quantitative Performance Comparison
The table below summarizes the key quantitative performance metrics for the most common analytical methods for determining the enantiomeric excess of small, chiral molecules like this compound derivatives.
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Resolution (Rs) | Excellent (>1.5 is achievable) | Excellent (>1.5 is achievable) | Variable, dependent on agent and analyte |
| Sensitivity (LOD/LOQ) | High (ng/mL to pg/mL) | Very High (pg/mL to fg/mL) | Moderate (µg/mL to mg/mL) |
| Analysis Time per Sample | 10-30 minutes | 5-20 minutes | 5-15 minutes (post-derivatization/setup) |
| Sample Throughput | Moderate | High | High |
| Derivatization | Not usually required | Often required for volatility/stability | Required (CDA) or additive (CSA) |
| Solvent Consumption | High | Low (carrier gas) | Low |
| Instrumentation Cost | Moderate to High | Moderate to High | High |
| Method Development | Can be time-consuming | Can be time-consuming | Relatively fast |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[3] The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[2] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including epoxides.[4]
Causality in Experimental Choices
The selection of the CSP is the most critical factor in chiral HPLC method development. For this compound, a small, polar molecule, polysaccharide-based phases like Chiralpak® IC are often successful. These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that can effectively differentiate between the enantiomers. The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, is optimized to achieve a balance between retention and resolution. A lower percentage of the alcohol modifier generally increases retention and can improve resolution, but also extends the analysis time.
Experimental Protocol: Chiral HPLC
This protocol is based on a method developed for the separation of similar glycidyl esters.[5]
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: Chiralpak® IC (amylose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol (99.5:0.5, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.
-
System Suitability: Inject a solution of the racemic compound to confirm the separation of the two enantiomers and determine the resolution (Rs). A resolution of >1.5 is generally considered acceptable.
-
Analysis: Inject the sample solution and integrate the peak areas for the (R)- and (S)-enantiomers.
-
Calculation of Enantiomeric Excess (% ee): % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique for the separation of volatile enantiomers.[6] The separation mechanism is similar to chiral HPLC, relying on the differential interaction of enantiomers with a chiral stationary phase, which in GC is typically a cyclodextrin derivative coated on the inside of a capillary column.[7] For non-volatile or highly polar analytes, derivatization is often necessary to increase volatility and improve peak shape.[1]
Causality in Experimental Choices
For this compound, which is relatively volatile, direct analysis may be possible. However, derivatization of the epoxide ring could potentially enhance separation and detection sensitivity. The choice of a cyclodextrin-based chiral column, such as one with a diethyl tertbutylsilyl beta-cyclodextrin phase, is based on the ability of the cyclodextrin cavity to form inclusion complexes with the analyte, leading to chiral recognition.[8] The temperature program is optimized to ensure good separation while minimizing analysis time and preventing thermal degradation of the analyte.
Experimental Protocol: Chiral GC
This protocol is adapted from a method for the chiral separation of glycidol.[8]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Chromatographic Conditions:
-
Column: HI-DEX DET Beta (diethyl tertbutylsilyl beta-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Hydrogen or Helium, constant pressure
-
Oven Program: 50 °C, ramp at 2 °C/min to 150 °C
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C (FID)
-
Injection: Split mode
Procedure:
-
Sample Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
System Suitability: Inject a solution of the racemic compound to verify the separation of the enantiomers.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation of Enantiomeric Excess (% ee): Integrate the peak areas for the two enantiomers and calculate the % ee as described for HPLC.
Caption: Workflow for ee determination by Chiral GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a fundamentally different approach to ee determination.[9] Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary must be added to the NMR sample. This can be a chiral solvating agent (CSA), which forms transient diastereomeric complexes with the enantiomers, or a chiral derivatizing agent (CDA), which reacts covalently to form stable diastereomers.[10] These diastereomers have different chemical environments and will exhibit distinct signals in the NMR spectrum, allowing for their quantification.
Causality in Experimental Choices
For this compound, which contains a Lewis basic oxygen atom in the epoxide ring, a chiral lanthanide shift reagent such as Eu(hfc)₃ can be an effective CSA. The europium ion coordinates to the epoxide oxygen, and the chiral camphor-derived ligands create a chiral magnetic environment that induces different chemical shifts (the lanthanide-induced shift, LIS) for the protons of the two enantiomers.[11] The protons closest to the epoxide ring will experience the largest shift differences, providing a clear window for integration and ee calculation. The use of a dry, aprotic solvent like CDCl₃ is crucial to prevent water from competing with the analyte for coordination to the lanthanide.
Experimental Protocol: NMR with a Chiral Shift Reagent
This is a general protocol for the use of a chiral lanthanide shift reagent.[12]
Instrumentation and Reagents:
-
NMR spectrometer (400 MHz or higher recommended)
-
Dry NMR tubes
-
Dry deuterated solvent (e.g., CDCl₃)
-
Chiral Lanthanide Shift Reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III))
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound derivative in ~0.6 mL of dry CDCl₃ in an NMR tube.
-
Acquire Reference Spectrum: Obtain a standard ¹H NMR spectrum of the sample.
-
Addition of Shift Reagent: Add a small, known amount of Eu(hfc)₃ to the NMR tube.
-
Acquire Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum. Observe the splitting of one or more signals into two distinct sets of peaks corresponding to the two diastereomeric complexes.
-
Optimization (if necessary): If the signal separation is insufficient, add small increments of the shift reagent and re-acquire the spectrum until baseline separation of a pair of signals is achieved.
-
Calculation of Enantiomeric Excess (% ee): Integrate the areas of the two separated signals. % ee = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100
Caption: Workflow for ee determination by NMR Spectroscopy.
Conclusion and Recommendations
The determination of the enantiomeric excess of this compound derivatives can be successfully achieved using chiral HPLC, chiral GC, and NMR spectroscopy. Each technique offers a unique set of advantages and disadvantages.
-
Chiral HPLC is a robust and versatile method that often does not require derivatization. It provides excellent resolution and sensitivity, making it a gold standard for accurate quantitative analysis. However, method development can be time-consuming and it consumes larger volumes of solvent.
-
Chiral GC offers high resolution, speed, and excellent sensitivity, particularly when coupled with a mass spectrometer. It is well-suited for volatile compounds and consumes less solvent than HPLC. The primary drawback is the potential need for derivatization to enhance volatility and thermal stability.
-
NMR Spectroscopy with chiral auxiliaries is a rapid method for ee determination that does not require physical separation of the enantiomers. It is particularly useful for high-throughput screening and reaction monitoring. The main limitations are its lower sensitivity compared to chromatographic methods and the potential for peak overlap in complex spectra.
For routine quality control where high accuracy and sensitivity are paramount, chiral HPLC is often the preferred method. For the analysis of volatile derivatives or when high throughput is required, chiral GC is an excellent choice. NMR spectroscopy serves as a powerful tool for rapid screening and for samples where derivatization for chromatography is problematic. Ultimately, the choice of method will depend on the specific analytical needs, available resources, and the stage of the research or development process. For comprehensive validation, employing two of these orthogonal techniques can provide the highest level of confidence in the enantiomeric purity of your this compound derivatives.
References
- Aboul-Enein, H. Y., & Ali, I. (2017).
- Kuhn, R., & Itagaki, Y. (2012). Chiral separation of glycerolipids by high-performance liquid chromatography. Journal of Lipid Nutrition, 21(1), 27-35.
- Wenzel, T. J., & Wilcox, J. D. (2016). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 28(11), 696-721.
- Lin, C. E., & Lin, C. H. (2011). Enantioseparation of chiral epoxides with polysaccharide-based chiral columns in HPLC.
-
Daicel Corporation. (2024). Application Note: Separation of Methyclothiazide Using CHIRALPAK IG. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Chiral Separation of Glycidol Enantiomers using the Avantor® Hichrom HI-DEX DET Beta Phase. Retrieved from [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
- Gheorghiu, M. D. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. MIT OpenCourseWare.
- Morrill, T. C. (Ed.). (1986). Lanthanide Shift Reagents in Stereochemical Analysis. VCH Publishers.
- Wenzel, T. J. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
- Sanchez, J., & Barren, E. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 3(1), 1-6.
- Rodriguez, F. A., Banquells, M., Pons, V., Drobnic, F., & Galilea, P. A. (1992). A comparative study of blood lactate analytic methods. International journal of sports medicine, 13(6), 462–466.
- Kalíková, K., Šlechtová, T., Tesařová, E., & Sýkora, D. (2012). Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC.
- Schurig, V. (2001). Separation of enantiomers by gas chromatography.
-
Chromtech. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Restek Corporation. (n.d.). Chiral GC Capillary Column, Rt-βDEXcst 30 m, 0.25 mm ID, 0.25 µm. Retrieved from [Link]
- Wenzel, T. J. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270.
- Pescitelli, G., & Di Bari, L. (2014). Chiral analysis by NMR spectroscopy: Chiral solvating agents.
- Raval, H. B., & Bedekar, A. V. (2020). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. In Chirality in Drug Design and Development. IntechOpen.
Sources
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A Comparative Guide to Catalytic Strategies for the Synthesis of Ethyl (S)-2-oxiranylacetate
Introduction
Ethyl (S)-2-oxiranylacetate, also known as ethyl (S)-glycidate, is a high-value chiral building block in the pharmaceutical industry. Its stereochemically defined epoxide ring is a versatile synthon for the synthesis of a wide array of biologically active molecules, including cardiovascular drugs like diltiazem and various antiviral agents. The precise control of the stereochemistry at the C2 position is paramount, as the biological activity of the final product is often exclusive to a single enantiomer. Consequently, the development of efficient, selective, and scalable methods for its synthesis is a critical objective for process chemists and synthetic organic chemists.
This guide provides an in-depth comparative analysis of three principal catalytic methodologies for synthesizing this compound: Enzymatic Kinetic Resolution, Metal-Complex Catalyzed Asymmetric Epoxidation, and Organocatalytic Asymmetric Epoxidation. We will delve into the mechanistic underpinnings, practical execution, and performance of each approach, providing field-proven insights to guide researchers in selecting the optimal strategy for their specific needs.
Enzymatic Kinetic Resolution: The Biocatalytic Approach
Enzymatic catalysis offers a highly selective and environmentally benign route to enantiopure compounds. For this compound, the most common strategy is the kinetic resolution of a racemic mixture of ethyl 2-oxiranylacetate.
Principle & Mechanism
Kinetic resolution relies on the differential reaction rate of two enantiomers with a chiral catalyst. In this case, a lipase enzyme selectively catalyzes the hydrolysis of one enantiomer—typically the (R)-enantiomer—of the racemic ester to its corresponding carboxylic acid, leaving the desired, unreacted (S)-ester in high enantiomeric excess.
The mechanism of lipase catalysis involves a catalytic triad of amino acid residues (commonly Serine, Histidine, and Aspartate/Glutamate) in the enzyme's active site.[1][2] The serine hydroxyl group, activated by the other residues, acts as a nucleophile, attacking the carbonyl carbon of the ester substrate to form a tetrahedral intermediate.[1] This intermediate then collapses to form an acyl-enzyme complex, releasing the alcohol. Subsequently, a nucleophile (in this case, water) attacks the acyl-enzyme intermediate, regenerating the enzyme and releasing the carboxylic acid product.[1] The enantioselectivity arises from the steric and electronic complementarity between the chiral active site and only one of the substrate enantiomers.
Catalyst Profile: Candida antarctica Lipase B (CALB)
Candida antarctica Lipase B (CALB) is the workhorse for this transformation.[3][4][5][6] It is renowned for its broad substrate scope, high stability in organic solvents, and excellent enantioselectivity.[4][6] For industrial applications, CALB is almost exclusively used in an immobilized form, with Novozym® 435 (CALB immobilized on a macroporous acrylic resin) being the most common commercial product. Immobilization enhances stability, simplifies catalyst recovery and reuse, and allows for continuous flow processes.[4]
Experimental Data: Lipase-Catalyzed Kinetic Resolution
The performance of lipase-catalyzed resolution is highly dependent on the reaction medium, acyl acceptor/donor, and temperature.
| Lipase Source | Reaction Medium | Acyl Acceptor/Donor | Conversion (%) | ee (%) of (S)-ester | Reference |
| Candida antarctica Lipase B (CALB) | Toluene | Water (Hydrolysis) | ~50 | >99 | [7] |
| Pseudomonas cepacia Lipase | Hexane | Butanol (Transesterification) | ~48 | 95 | [8] |
| Candida rugosa Lipase | Phosphate Buffer | - (Hydrolysis) | ~52 | 92 | [9] |
Note: The major drawback of kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer.
Detailed Protocol: Hydrolytic Kinetic Resolution with Novozym® 435
-
Reaction Setup: To a solution of racemic ethyl 2-oxiranylacetate (1.0 equiv) in a buffered organic solvent (e.g., toluene saturated with phosphate buffer, pH 7) is added immobilized Candida antarctica lipase B (Novozym® 435) (typically 10-20% by weight of the substrate).
-
Reaction Conditions: The suspension is agitated (e.g., orbital shaking at 200 rpm) at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: The reaction is monitored by chiral HPLC or GC by taking aliquots at regular intervals. The goal is to stop the reaction as close to 50% conversion as possible to maximize both the yield and the enantiomeric excess of the remaining (S)-ester.
-
Work-up: Upon reaching ~50% conversion, the immobilized enzyme is removed by simple filtration. The filtrate is washed with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove the (R)-glycidic acid byproduct.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation if necessary.
Workflow Visualization
Metal-Complex Catalyzed Asymmetric Epoxidation: The Direct Approach
This strategy involves the direct, enantioselective epoxidation of a prochiral alkene precursor, ethyl acrylate, using a chiral transition metal complex. This approach is highly atom-economical, with a theoretical yield of 100%. The Jacobsen-Katsuki epoxidation is a cornerstone of this field.[10][11][12]
Principle & Mechanism
The Jacobsen-Katsuki epoxidation utilizes a chiral manganese(III)-salen complex to catalyze the transfer of an oxygen atom from a terminal oxidant (e.g., sodium hypochlorite, NaOCl) to an alkene.[10][13] The mechanism, while not fully elucidated, is widely believed to involve the oxidation of the Mn(III) catalyst to a high-valent manganese(V)-oxo species.[10][13] The alkene then approaches this active oxidant. The C₂-symmetric chiral salen ligand creates a sterically defined environment, directing the alkene to approach from a specific face, thus controlling the stereochemistry of the resulting epoxide.[13][14] Several pathways for oxygen transfer have been proposed, including concerted, radical, or metallaoxetane intermediates, with the operative pathway likely depending on the substrate.[13][14]
Catalyst Profile: (Salen)Mn(III) Complexes
The Jacobsen catalyst is typically derived from the condensation of a chiral 1,2-diamine (often (1R,2R)-(-)-1,2-diaminocyclohexane) and a substituted salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde).[15] The bulky tert-butyl groups are crucial for shielding one side of the catalyst and enhancing enantioselectivity. The choice of terminal oxidant is also critical; buffered aqueous sodium hypochlorite is common, and additives like 4-phenylpyridine N-oxide (PPNO) can improve reaction rates and catalyst stability.[14][16]
Experimental Data: (Salen)Mn-Catalyzed Epoxidation
While data for ethyl acrylate itself is sparse in readily available literature, performance with analogous α,β-unsaturated esters demonstrates the capability of this catalytic system.
| Catalyst | Substrate | Oxidant | Yield (%) | ee (%) | Reference |
| (R,R)-Mn(salen) | cis-β-Methylstyrene | m-CPBA + NMO | 84 | 92 (cis) | [17] |
| (R,R)-Mn(salen) | Indene | NaOCl + PPNO | 90 | 88 | [16] |
| Yttrium-Biphenyldiol | Ethyl Cinnamate | CMHP | 97 | 99 | [18] |
Note: The Yttrium-based system is a different class but illustrates the high selectivity achievable with metal catalysts for this substrate class.
Detailed Protocol: Jacobsen-Katsuki Epoxidation of Ethyl Acrylate
-
Catalyst Activation: In a round-bottom flask, the (R,R)-Jacobsen catalyst (e.g., 2-5 mol%) is dissolved in a suitable solvent like dichloromethane (CH₂Cl₂). An axial ligand, such as 4-phenylpyridine N-oxide (PPNO, ~0.25 equiv relative to catalyst), is added.
-
Reaction Setup: The solution is cooled to 0 °C. Ethyl acrylate (1.0 equiv) is added.
-
Oxidant Addition: A buffered solution of commercial bleach (NaOCl, ~1.5 equiv) is added slowly over several hours via a syringe pump to the vigorously stirred biphasic mixture. Maintaining a slow addition rate and efficient stirring is crucial to control the reaction and prevent catalyst decomposition.
-
Monitoring: The reaction progress is monitored by TLC or GC analysis of the organic phase.
-
Work-up: Once the starting material is consumed, the layers are separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield this compound.
Catalytic Cycle Visualization
Organocatalytic Asymmetric Epoxidation: The Metal-Free Alternative
Organocatalysis has emerged as a powerful third pillar in asymmetric synthesis, avoiding the use of potentially toxic and expensive heavy metals. For epoxidation, chiral ketone catalysts, particularly those developed by Yian Shi, are highly effective for α,β-unsaturated esters.[19][20]
Principle & Mechanism
The Shi epoxidation employs a chiral ketone derived from D-fructose as the catalyst.[19][20][21] The catalytic cycle begins with the oxidation of the ketone catalyst by a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone), to generate a highly reactive chiral dioxirane intermediate in situ.[20][22] This dioxirane is the active oxygen-transfer agent. The alkene substrate attacks one of the dioxirane's electrophilic oxygen atoms. The stereochemistry is controlled by the rigid, chiral scaffold of the catalyst, which forces the alkene to approach the dioxirane from the less sterically hindered face, leading to a highly enantioselective epoxidation.[19][23] The ketone is regenerated after oxygen transfer, completing the catalytic cycle.[22]
Catalyst Profile: Fructose-Derived Ketone (Shi Catalyst)
The Shi catalyst is readily synthesized in two steps from inexpensive D-fructose.[20][24] Its rigid bicyclic structure, featuring stereocenters close to the reactive ketone group, ensures efficient stereochemical communication.[20] The reaction is typically run in a biphasic solvent system with a buffer to maintain an optimal pH (around 10.5), which is critical for efficient dioxirane formation while minimizing decomposition of the catalyst and oxidant.[20][23]
Experimental Data: Shi Asymmetric Epoxidation
The Shi epoxidation is well-documented for its high enantioselectivity with a broad range of trans-disubstituted and trisubstituted olefins, including those with ester functionalities.[21][25]
| Catalyst | Substrate | Oxidant | Yield (%) | ee (%) | Reference |
| Shi Ketone | trans-Chalcone | Oxone | 95 | 94 | [21] |
| Shi Ketone | Ethyl trans-Cinnamate | Oxone | >98 | 95 | [21] |
| Shi Ketone | trans-β-Methylstyrene | Oxone | 86 | 97 | [21] |
Detailed Protocol: Shi Epoxidation of Ethyl Acrylate Precursor
(Note: The Shi epoxidation is most effective for trans- or trisubstituted alkenes. For a monosubstituted alkene like ethyl acrylate, selectivity may be lower. The protocol is based on a general procedure for α,β-unsaturated esters).
-
Reaction Setup: A round-bottom flask is charged with the α,β-unsaturated ester (e.g., ethyl crotonate, 1.0 equiv), the Shi catalyst (0.2-0.3 equiv), and a solvent mixture (e.g., CH₃CN/DMM/H₂O). Tetrabutylammonium sulfate can be added as a phase-transfer catalyst.
-
Buffering: A buffer solution (e.g., K₂CO₃) is added to bring the aqueous phase pH to ~10.5. The mixture is cooled to 0 °C.
-
Oxidant Addition: A solution of Oxone (KHSO₅, ~1.5 equiv) in an EDTA-containing aqueous solution is added dropwise to the vigorously stirred mixture over 1-2 hours.
-
Monitoring & Quenching: The reaction is monitored by TLC. Upon completion, the reaction is quenched by adding sodium thiosulfate.
-
Work-up: The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, and filtered.
-
Purification: The solvent is evaporated, and the residue is purified by flash chromatography to afford the chiral epoxide.
Catalytic Cycle Visualization
Comparative Analysis & Outlook
The choice of catalytic system for synthesizing this compound is a trade-off between yield, selectivity, cost, and operational complexity.
Performance Summary
| Metric | Enzymatic Kinetic Resolution (CALB) | Metal-Complex Epoxidation (Jacobsen) | Organocatalytic Epoxidation (Shi) |
| Substrate | Racemic Ethyl 2-oxiranylacetate | Ethyl Acrylate | Ethyl Acrylate (or substituted analog) |
| Max. Yield | 50% (theoretical) | 100% (theoretical) | 100% (theoretical) |
| Enantioselectivity | Excellent (>99% e.e. often achievable) | Good to Excellent (85-97% e.e.) | Good to Excellent (90-97% e.e.) |
| Atom Economy | Low (produces 50% byproduct) | High | High |
| Catalyst | Immobilized enzyme (biocatalyst) | Mn(III)-salen complex | Fructose-derived ketone |
| Pros | Extremely high e.e., mild conditions, easy catalyst removal/reuse, "green" | High atom economy, direct route, well-established | Metal-free, avoids toxic catalysts, readily available catalyst |
| Cons | 50% yield cap, requires synthesis of racemate | Potential metal contamination, costly ligands, sensitive to oxidant | Can require high catalyst loading, less effective for simple terminal alkenes, pH control is critical |
Concluding Remarks
For applications where enantiopurity is the absolute priority and the 50% yield limitation is acceptable, Enzymatic Kinetic Resolution with CALB is an outstanding choice. Its operational simplicity, mild conditions, and the exceptional enantiomeric excess (>99% e.e.) it delivers make it a highly reliable and robust method, particularly at an industrial scale.
For maximizing throughput and atom economy, direct Asymmetric Epoxidation is superior. The Jacobsen-Katsuki epoxidation provides a powerful, direct route from the inexpensive feedstock ethyl acrylate. While it may require more optimization to manage potential metal contamination and catalyst stability, it avoids the inherent waste of a resolution process.
Organocatalytic Shi epoxidation represents an excellent metal-free alternative. It combines high atom economy with the benefits of avoiding transition metals, which is a significant advantage in pharmaceutical synthesis. While its effectiveness can be lower for monosubstituted alkenes like ethyl acrylate, for slightly more substituted precursors, it offers a compelling balance of efficiency, selectivity, and environmental compatibility.
The future of this compound synthesis will likely involve the continued refinement of these direct epoxidation methods, focusing on developing more active and robust catalysts—both metal-based and organocatalytic—that operate under milder conditions with lower catalyst loadings, further enhancing the sustainability and efficiency of this critical transformation.
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Shi, Y. (1996). The Shi epoxidation is a chemical reaction, as the asymmetric epoxidation of alkenes with oxone (potassium peroxymonosulfate) and a fructose-derived catalyst (1). Wikipedia. [Link]
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Organic Chemistry Portal. Shi Epoxidation. Organic Chemistry Portal. [Link]
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Catalysis Science & Technology. Kinetic modeling of lipase-catalysed hydrolysis of triacylglycerol in a reverse micelle system for the determination of integral stereoselectivity. RSC Publishing. [Link]
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Chemistry Stack Exchange. (2023). Enzymatic mechanism of Lipase. Chemistry Stack Exchange. [Link]
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Grokipedia. Shi epoxidation. Grokipedia. [Link]
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Lidsen. Kinetic Model for the Hydrolysis of Olive Oil by Lipase in Absence of Emulsifier. Lidsen Publishing Inc.. [Link]
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ACS Publications. (2010). Lipase-Catalyzed Oligomerization and Hydrolysis of Alkyl Lactates: Direct Evidence in the Catalysis Mechanism That Enantioselection Is Governed by a Deacylation Step. Biomacromolecules. [Link]
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ResearchGate. The catalytic mechanism of lipase (Jaeger et al., 1999). ResearchGate. [Link]
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Wikipedia. Jacobsen epoxidation. Wikipedia. [Link]
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Semantic Scholar. (2013). Directed evolution of Candida antarctica lipase B for kinetic resolution of profen esters. Semantic Scholar. [Link]
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TU Delft Repository. RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL). TU Delft Repository. [Link]
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Organic Chemistry Portal. (2005). Catalytic Asymmetric Epoxidation of α,β-Unsaturated Esters Using an Yttrium-Biphenyldiol Complex. Organic Chemistry Portal. [Link]
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A Guide to the Spectroscopic Differentiation of Ethyl (S)-2-oxiranylacetate and its (R)-Enantiomer
In the realm of synthetic chemistry and pharmacology, the stereochemistry of a molecule is paramount. For chiral molecules such as ethyl 2-oxiranylacetate, the spatial arrangement of atoms can dictate biological activity, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful. Consequently, the ability to distinguish between and characterize the enantiomers of this versatile building block is of critical importance. This guide provides an in-depth comparison of key spectroscopic techniques for the analysis of ethyl (S)-2-oxiranylacetate and its mirror image, the (R)-enantiomer, supported by established principles and experimental insights.
The Principle of Chiral Recognition by Spectroscopy
Enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. Their differentiation, therefore, requires interaction with a chiral entity. In spectroscopy, this is achieved by employing a chiral probe, which can be circularly polarized light or a chiral molecule, to create a diastereomeric interaction that results in distinct spectral responses for each enantiomer. This guide will focus on three powerful techniques for this purpose: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.
Vibrational Circular Dichroism (VCD): A Window into Molecular Chirality
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] This technique is particularly powerful for the unambiguous determination of the absolute configuration of small molecules in solution.[2]
The VCD Signature of Enantiomers
The VCD spectrum of a chiral molecule is exquisitely sensitive to its three-dimensional structure. For a pair of enantiomers, the VCD spectra are expected to be perfect mirror images of each other, with bands of equal magnitude but opposite sign. This is a direct consequence of their non-superimposable mirror-image relationship. For this compound, we would anticipate a VCD spectrum with a specific pattern of positive and negative bands corresponding to its various vibrational modes. Its enantiomer, ethyl (R)-2-oxiranylacetate, will exhibit a spectrum with the same pattern, but with all the signs inverted.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Chiral Molecule\n(e.g., this compound)"]; B [label="IR Radiation"]; C [label="Photoelastic\nModulator (PEM)"]; D [label="Left & Right Circularly\nPolarized Light"]; E [label="Sample"]; F [label="Detector"]; G [label="VCD Spectrum\n(ΔA = A_L - A_R)"];
} caption { label = "Workflow for VCD Spectroscopy."; fontsize = 10; } /dot
Predicted VCD Spectral Comparison
| Feature | This compound | Ethyl (R)-2-oxiranylacetate |
| Spectral Appearance | A unique pattern of positive and negative bands | A mirror-image spectrum with inverted signs |
| Key Vibrational Modes | C-H stretching, C=O stretching, C-O-C stretching | C-H stretching, C=O stretching, C-O-C stretching |
| Sign of Cotton Effects | Specific to the (S)-configuration | Opposite to the (S)-configuration |
Experimental Protocol for VCD Analysis
-
Sample Preparation: Prepare a solution of the ethyl 2-oxiranylacetate enantiomer in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M. The use of a deuterated solvent is crucial to avoid interference from solvent absorption in the mid-IR region.
-
Instrumentation: Utilize a VCD spectrometer equipped with a photoelastic modulator (PEM) for generating circularly polarized light.
-
Data Acquisition: Record the VCD spectrum over the desired spectral range (e.g., 4000-800 cm⁻¹). A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: The final VCD spectrum is obtained by subtracting the absorption of right circularly polarized light from that of left circularly polarized light (ΔA = A_L - A_R).
Electronic Circular Dichroism (ECD): Probing Chiral Chromophores
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule containing a chromophore.[3] The ester group in ethyl 2-oxiranylacetate serves as a chromophore, making ECD a viable technique for its analysis.
The ECD Signature of Enantiomers
Similar to VCD, the ECD spectra of enantiomers are mirror images of each other.[4] The ECD spectrum is characterized by Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the chromophore within the chiral environment of the molecule. The sign of the Cotton effect is directly related to the absolute configuration of the stereocenter.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Chiral Molecule with Chromophore\n(e.g., this compound)"]; B [label="UV-Vis Light Source"]; C [label="Polarizer & Photoelastic\nModulator (PEM)"]; D [label="Left & Right Circularly\nPolarized Light"]; E [label="Sample in Cuvette"]; F [label="Photomultiplier Tube\n(Detector)"]; G [label="ECD Spectrum\n(ΔA = A_L - A_R)"];
} caption { label = "Workflow for ECD Spectroscopy."; fontsize = 10; } /dot
Predicted ECD Spectral Comparison
| Feature | This compound | Ethyl (R)-2-oxiranylacetate |
| Spectral Appearance | A characteristic Cotton effect (positive or negative) | A mirror-image Cotton effect with the opposite sign |
| Chromophore | Ethyl ester group (n → π* transition) | Ethyl ester group (n → π* transition) |
| Wavelength of λmax | Expected in the UV region (around 210-240 nm) | Expected in the UV region (around 210-240 nm) |
Experimental Protocol for ECD Analysis
-
Sample Preparation: Prepare a dilute solution of the ethyl 2-oxiranylacetate enantiomer in a UV-transparent solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[5]
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition: Record the ECD spectrum over the appropriate UV range (e.g., 190-400 nm).
-
Data Processing: The ECD spectrum is typically plotted as the difference in molar absorptivity (Δε) versus wavelength.
NMR Spectroscopy with Chiral Shift Reagents: Resolving Enantiomeric Signals
Nuclear Magnetic Resonance (NMR) spectroscopy in an achiral environment does not differentiate between enantiomers. However, the addition of a chiral shift reagent (CSR) can induce chemical shift non-equivalence for the protons (and carbons) of the two enantiomers.[6] Lanthanide-based CSRs, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxylmethylene)-(+)-camphorato]europium(III)), are commonly used for this purpose.[7]
The Mechanism of Chiral Recognition by CSRs
The chiral shift reagent, being enantiomerically pure, forms diastereomeric complexes with the (S) and (R) enantiomers of the analyte.[7] These diastereomeric complexes have different geometries and, consequently, experience different magnetic environments induced by the paramagnetic lanthanide ion. This results in the separation of previously overlapping NMR signals for the two enantiomers.[8] The oxygen atoms of the ester and epoxide groups in ethyl 2-oxiranylacetate can act as Lewis basic sites for coordination with the lanthanide metal of the CSR.[9]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Racemic Mixture\n(S)- and (R)-Enantiomers"]; B [label="Chiral Shift Reagent (CSR)\n(e.g., Eu(hfc)₃)"]; C [label="Formation of Diastereomeric\nComplexes in NMR Tube"]; D [label="NMR Spectrometer"]; E [label="Separated Signals for\n(S) and (R) Enantiomers"];
} caption { label = "Principle of Enantiomeric Resolution by NMR with a Chiral Shift Reagent."; fontsize = 10; } /dot
Predicted ¹H NMR Spectral Comparison with a Chiral Shift Reagent
| Proton | Without CSR (Expected δ, ppm) | With CSR (Expected Observation) |
| Oxirane CH | ~3.1 | Two distinct signals for (S) and (R) enantiomers |
| Oxirane CH₂ | ~2.7, ~2.9 | Two sets of distinct signals for (S) and (R) enantiomers |
| Ester CH₂ | ~4.2 | Two distinct quartets for (S) and (R) enantiomers |
| Ester CH₃ | ~1.3 | Two distinct triplets for (S) and (R) enantiomers |
Experimental Protocol for NMR Analysis with a Chiral Shift Reagent
-
Sample Preparation: Dissolve a known amount of the ethyl 2-oxiranylacetate sample (racemic or enantiomerically enriched) in a dry, deuterated, aprotic solvent (e.g., CDCl₃) in an NMR tube.[10]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample before adding the CSR.
-
Titration with CSR: Add small, incremental amounts of the chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube. After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.[10]
-
Data Analysis: Monitor the chemical shifts of the protons. The signals corresponding to the two enantiomers will separate. The ratio of the integrals of the separated signals can be used to determine the enantiomeric excess (ee) of the sample.
Conclusion
The spectroscopic comparison of this compound and its (R)-enantiomer is a critical aspect of their use in research and development. Vibrational Circular Dichroism and Electronic Circular Dichroism provide elegant and definitive methods for determining the absolute configuration of these enantiomers, based on their mirror-image spectral properties. NMR spectroscopy with chiral shift reagents offers a practical and quantitative approach to determine the enantiomeric purity of a sample. The choice of technique will depend on the specific analytical question, available instrumentation, and the nature of the sample. By understanding the principles and experimental protocols outlined in this guide, researchers can confidently characterize the stereochemistry of ethyl 2-oxiranylacetate and other chiral molecules.
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A Comparative Analysis of the Biological Activity of Compounds Synthesized from Ethyl (S)-2-Oxiranylacetate
An In-Depth Technical Guide
Introduction: The Versatility of a Chiral Building Block
In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the successful synthesis of potent and selective therapeutic agents. Ethyl (S)-2-oxiranylacetate, a high-value chiral epoxide derivative, stands out as a versatile and crucial synthetic intermediate.[1] Its value lies in the stereochemically defined (S)-configured oxirane ring, a strained three-membered heterocycle highly susceptible to nucleophilic ring-opening reactions. This reactivity, combined with the presence of an ethyl ester functionality, allows for the diastereoselective and enantioselective construction of complex molecular architectures.[1] The inherent chirality of this building block is of critical importance, as the biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects.[2]
This guide provides a comparative analysis of the biological activities of two distinct classes of compounds synthesized from this compound: β-adrenergic receptor antagonists (beta-blockers) and antiviral agents. We will explore the synthetic strategies, compare their performance using experimental data, and provide detailed protocols for the key biological assays used in their evaluation.
Part 1: Synthesis of Bioactive Compounds from a Common Chiral Precursor
The journey from this compound to a biologically active molecule involves a series of strategic chemical transformations. The key step is the regioselective ring-opening of the epoxide by a suitable nucleophile. The choice of this nucleophile dictates the class of compound that will be produced.
Synthesis of (S)-Aryloxypropanolamine Beta-Blockers
Beta-blockers are a cornerstone in the management of cardiovascular disorders, functioning by antagonizing β-adrenergic receptors to modulate the effects of catecholamines like adrenaline.[3] The pharmacophore of most beta-blockers consists of an aryloxypropanolamine moiety. The synthesis typically involves the reaction of a substituted phenol with an epoxide intermediate, followed by the introduction of an amine.
A common synthetic route begins with the conversion of this compound to a more reactive intermediate like (S)-glycidyl tosylate or epichlorohydrin. This intermediate then undergoes a nucleophilic substitution reaction with a phenol to form a glycidyl ether. Subsequent ring-opening of this new epoxide with an appropriate amine, such as isopropylamine, yields the final (S)-aryloxypropanolamine beta-blocker.[4][5] The stereochemistry of the starting material ensures the formation of the desired (S)-enantiomer, which is typically the more active form.
Caption: General synthetic workflow for (S)-Propranolol.
For instance, the synthesis of Propranolol, a non-selective beta-blocker, involves the reaction of 1-naphthol with an epichlorohydrin equivalent, followed by reaction with isopropylamine.[3] The synthesis of cardioselective beta-blockers like Atenolol or Metoprolol follows a similar principle, utilizing different substituted phenols as starting materials.[6]
Synthesis of Antiviral Acyclic Nucleoside Analogues
The oxirane ring is a critical pharmacophore in the design of various bioactive molecules, including antiviral agents.[1] The ring-opening of this compound or its derivatives with the nitrogen atom of a nucleobase (e.g., uracil, thymine, cytosine) can generate acyclic nucleoside analogues. These compounds mimic natural nucleosides and can interfere with viral replication by inhibiting viral polymerases or acting as chain terminators.[7]
The synthesis of the carbocyclic analogue of 5-ethyl-2'-deoxyuridine (EDU), for example, demonstrates potent activity against herpes simplex viruses (HSV-1 and HSV-2).[8] The synthesis involves creating a carbocyclic framework and then coupling it with the appropriate pyrimidine base. While not a direct ring-opening of the starting oxirane with a nucleobase, the chiral center derived from such a precursor is essential for the final compound's activity. Other strategies involve direct alkylation of thiouracils with derivatives of this compound to produce novel 2,3-dihydroxypropyl nucleosides, which have shown moderate inhibitory activity against Hepatitis B virus (HBV).[9]
Part 2: Comparative Analysis of Biological Activity
The biological efficacy of the synthesized compounds is quantified through various in vitro assays. For beta-blockers, the key parameters are binding affinity (Ki) to β1 and β2 adrenergic receptors and the resulting selectivity. For antiviral agents, the critical metrics are the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀), which together determine the selectivity index (SI).
Performance Data: Beta-Blockers vs. Antivirals
The following table summarizes representative data for compounds derived from synthetic pathways utilizing chiral epoxide precursors.
| Compound | Class | Target | Activity Metric | Value | Reference |
| (S)-Propranolol | Beta-Blocker | β1/β2-Adrenergic Receptor | Ki (β1) | 1.1 nM | [10] |
| Ki (β2) | 0.8 nM | [10] | |||
| Selectivity (β2/β1) | ~0.7 (Non-selective) | [10] | |||
| (S)-Atenolol | Beta-Blocker | β1-Adrenergic Receptor | Ki (β1) | 130 nM | [10] |
| Ki (β2) | 4500 nM | [10] | |||
| Selectivity (β2/β1) | ~35 (Cardioselective) | [10] | |||
| Carbocyclic EDU | Antiviral | Herpes Simplex Virus 1 | EC₅₀ | 0.5 µg/mL | [8] |
| Herpes Simplex Virus 2 | EC₅₀ | 5.0 µg/mL | [8] | ||
| Thiouracil Derivative | Antiviral | Hepatitis B Virus | EC₅₀ | 5.2 µM | [9] |
| CC₅₀ | >100 µM | [9] | |||
| Selectivity Index (SI) | >19.2 | [9] |
Note: Data is compiled from various sources and is intended for comparative purposes. Exact values may vary based on specific assay conditions.
Analysis of Data: The data clearly illustrates the divergent biological activities achieved from a common chiral starting point.
-
Beta-Blockers : The choice of the aromatic phenol precursor dramatically influences the selectivity profile. Propranolol, derived from naphthol, shows nearly equal high affinity for both β1 and β2 receptors, making it non-selective. In contrast, Atenolol, with its substituted phenyl group, demonstrates a 35-fold preference for β1 receptors, which is clinically significant for reducing side effects related to β2 blockade (e.g., bronchoconstriction).[10]
-
Antiviral Agents : The antiviral compounds show potent activity against their respective viral targets. The carbocyclic analogue of EDU is highly effective against HSV-1.[8] The thiouracil derivative shows moderate but selective activity against HBV, with a high selectivity index indicating a favorable window between therapeutic efficacy and cellular toxicity.[9]
Part 3: Experimental Protocols
The trustworthiness of the comparative data hinges on robust and well-validated experimental protocols. Here, we detail the methodologies for key assays.
Protocol 1: In Vitro Beta-Adrenoceptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for β1- and β2-adrenergic receptors.
Objective: To quantify the binding affinity of synthesized beta-blockers.
Materials:
-
Membrane preparations from cells expressing human β1- or β2-adrenergic receptors.
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or similar.
-
Test compounds (synthesized beta-blockers).
-
Reference compounds (Propranolol, Atenolol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters and cell harvester.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of test compounds and reference compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (at a final concentration near its Kd), 50 µL of test compound dilution, and 50 µL of the receptor membrane preparation.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Antiviral Activity & Cytotoxicity Screening Cascade
This protocol outlines a workflow to determine the antiviral efficacy (EC₅₀) and cytotoxicity (CC₅₀) of synthesized compounds, culminating in the calculation of the Selectivity Index (SI).
Caption: Workflow for antiviral compound evaluation.
A. Antiviral Assay (Plaque Reduction Assay for HSV) [11]
Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (EC₅₀).
Procedure:
-
Cell Seeding: Seed confluent monolayers of host cells (e.g., Vero cells) in 6-well plates and incubate overnight.
-
Virus Infection: Remove the culture medium and infect the cell monolayers with a known titer of virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.
-
Compound Treatment: Remove the virus inoculum. Overlay the cells with a medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator until viral plaques are visible.
-
Plaque Visualization: Fix the cells with a formalin solution and stain with a crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Plot the percentage of inhibition against the log of the compound concentration and determine the EC₅₀ value using non-linear regression.
B. Cytotoxicity Assay (MTT Assay) [12]
Objective: To determine the concentration of a compound that reduces cell viability by 50% (CC₅₀).
Procedure:
-
Cell Seeding: Seed host cells (e.g., Vero cells) in a 96-well plate and incubate overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound (in the absence of any virus).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 2-3 days).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at ~570 nm using a plate reader. Calculate the percentage of cell viability relative to the cell control (no compound). Plot viability against the log of the compound concentration to determine the CC₅₀ value.
Conclusion
This compound is a powerful chiral precursor that enables the synthesis of a diverse array of biologically active compounds. The strategic choice of nucleophile for the epoxide ring-opening reaction fundamentally dictates the therapeutic class and target of the final molecule. As demonstrated, pathways originating from this single chiral building block can lead to potent cardiovascular drugs like beta-blockers or to selective antiviral agents. The comparative analysis underscores the importance of molecular design; subtle changes in the structure, such as the aromatic substitution in beta-blockers, can dramatically alter biological selectivity and therapeutic profiles. The rigorous application of validated in vitro assays, as detailed in this guide, is essential for quantifying these differences and identifying promising lead candidates for further drug development.
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Kaufmann, B., et al. (2018). Development and Validation of a Phenotypic High-Content Imaging Assay for Assessing the Antiviral Activity of Small-Molecule Inhibitors Targeting Zika Virus. Antimicrobial Agents and Chemotherapy, 62(7). Available at: [Link]
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Wang, J. Y., et al. (2022). Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates against Coxsackievirus A16. Journal of Visualized Experiments, (186). Available at: [Link]
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Kramarič, I., & Stevaert, A. (2021). In vitro methods for testing antiviral drugs. Virus Research, 300, 198441. Available at: [Link]
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Saddique, F. A., et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 39, 198-221. Available at: [Link]
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O'Donnell, J. P., et al. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-8. Available at: [Link]
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ResearchGate. (2015). Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). Retrieved from [Link]
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Revuelta-López, E., et al. (2021). Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología (English Edition), 74(10), 876-887. Available at: [Link]
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MDPI. (2022). Biological Activity of Natural and Synthetic Compounds. Retrieved from [Link]
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Shealy, Y. F., et al. (1986). Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine. Journal of Medicinal Chemistry, 29(1), 79-84. Available at: [Link]
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Abdel-Rahman, A. A-H., et al. (2008). Synthesis and antiviral evaluation of novel 2,3-dihydroxypropyl nucleosides from 2- and 4-thiouracils. Nucleosides, Nucleotides & Nucleic Acids, 27(12), 1257-71. Available at: [Link]
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A Senior Application Scientist’s Guide to Chiral Synthesis: A Cost-Benefit Analysis of Ethyl (S)-2-oxiranylacetate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Value of a Chiral Synthon
In the landscape of pharmaceutical development and fine chemical synthesis, the economic and scientific viability of a synthetic route is paramount. The choice of starting materials dictates not only the efficiency and yield but also the cost and scalability of the entire process. Chiral epoxides are cornerstone intermediates, serving as versatile precursors for a multitude of enantiomerically pure molecules, particularly in the synthesis of beta-blockers and other pharmacologically active agents.[1][2][3]
This guide provides an in-depth cost-benefit analysis of utilizing Ethyl (S)-2-oxiranylacetate , a high-value, enantiopure building block.[3] We will objectively compare a direct synthetic approach using this synthon against two powerful, alternative strategies: de novo asymmetric synthesis via Sharpless Epoxidation and the resolution of a racemic mixture using Jacobsen Hydrolytic Kinetic Resolution (HKR). Our analysis moves beyond simple material costs to evaluate process efficiency, yield, stereochemical purity, and scalability, offering field-proven insights to guide your strategic decisions in synthesis design.
The Core Proposition: Why Start with an Enantiopure Epoxide?
This compound is more than just a reagent; it is a strategic asset. Its primary value lies in providing a pre-formed, stereochemically defined center. This "head start" can dramatically shorten synthetic pathways, reducing the number of steps required to reach a complex chiral target.
The molecule's utility stems from two key features:
-
The Strained Oxirane Ring: This three-membered ring is highly susceptible to regioselective nucleophilic attack, allowing for the precise installation of various functional groups to form critical chiral diol and amino alcohol moieties.[3]
-
The Ethyl Ester Group: This functionality offers an additional handle for chemical modification, such as hydrolysis, amidation, or reduction.
By embedding the desired chirality from the outset, chemists can often circumvent complex purification steps and avoid the generation of difficult-to-separate diastereomeric mixtures, leading to a more predictable and robust synthetic process.
Comparative Analysis: Three Roads to a Chiral Aryloxypropanolamine
To provide a tangible comparison, we will analyze the synthesis of a key (S)-aryloxypropanolamine intermediate, a common structural motif in beta-blockers.[2][4]
Strategy A: The Direct Approach with this compound
This strategy leverages the pre-defined chirality of the starting material for a concise and direct route.
Workflow Rationale: The synthesis proceeds via a regioselective epoxide ring-opening with a phenoxide nucleophile. The high reactivity of the epoxide allows this reaction to proceed efficiently. The resulting ester is then converted to the final amine, preserving the stereocenter established by the starting material.
Generalized Experimental Protocol: Synthesis via Direct Approach
-
Phenoxide Formation: Dissolve the desired phenol (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF). Add a base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C and stir for 30 minutes to form the sodium phenoxide.
-
Epoxide Opening: Add this compound (1.05 eq) to the phenoxide solution and allow the reaction to warm to room temperature, stirring overnight.
-
Work-up & Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude ester is purified by flash column chromatography.
-
Amine Formation: The purified intermediate is then subjected to standard hydrolysis and amidation or reduction/amination protocols to yield the target aryloxypropanolamine.
Strategy B: De Novo Synthesis via Sharpless Asymmetric Epoxidation
This approach builds the chiral center from an inexpensive, achiral precursor. The Sharpless epoxidation is a Nobel Prize-winning reaction renowned for its ability to create 2,3-epoxyalcohols with high enantioselectivity from allylic alcohols.[5][6][7]
Workflow Rationale: This route begins with an achiral allylic alcohol. The key step is the asymmetric epoxidation, which establishes the chiral center with a predictable stereochemical outcome based on the choice of diethyl tartrate (DET) enantiomer.[8][9] While this adds steps, it avoids the premium cost of a chiral starting material.
Generalized Experimental Protocol: Sharpless Asymmetric Epoxidation
-
Catalyst Preparation: Add activated 3Å molecular sieves to a flask containing anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere and cool to -20 °C. Add titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 0.1 eq) followed by (+)-Diethyl L-tartrate ((+)-DET, 0.12 eq). Stir for 30 minutes.
-
Epoxidation: Add the allylic alcohol (1.0 eq) to the catalyst mixture. Add tert-butyl hydroperoxide (TBHP, 2.0 eq in decane) dropwise, maintaining the temperature at -20 °C.
-
Monitoring & Quench: Monitor the reaction by TLC. Upon completion (typically 2-4 hours), quench the reaction by adding water.
-
Work-up & Purification: Warm the mixture to room temperature and stir for 1 hour. Filter the mixture through Celite®, washing with CH₂Cl₂. The filtrate is then treated with a cold, saturated solution of ferrous sulfate (FeSO₄) to remove residual peroxide, extracted, dried, and purified via column chromatography to yield the enantioenriched epoxide.
Strategy C: Kinetic Resolution of a Racemic Epoxide
This strategy starts with a cheaper racemic epoxide and uses a chiral catalyst to selectively react with one enantiomer, leaving the desired enantiomer unreacted and thus enantioenriched. The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a powerful and practical example of this approach.[10][11]
Workflow Rationale: The HKR employs a chiral (salen)Co catalyst to hydrolyze one enantiomer of the epoxide to its corresponding diol, while leaving the other enantiomer largely untouched.[11][12] This method can produce epoxides with exceptional enantiomeric excess (>99% ee) but is fundamentally limited to a maximum theoretical yield of 50% for the desired epoxide.[12][13] The efficiency of this process hinges on the significant cost difference between the racemic and enantiopure starting materials.
Generalized Experimental Protocol: Jacobsen Hydrolytic Kinetic Resolution
-
Catalyst Activation: To a flask containing the racemic epoxide (1.0 eq), add the chiral (S,S)-(salen)Co(II) catalyst (0.005-0.01 eq). Stir the mixture for 15 minutes.
-
Resolution: Cool the mixture to 0 °C. Add water (H₂O, 0.55 eq) dropwise over 1-2 hours.
-
Monitoring & Isolation: Allow the reaction to stir at room temperature, monitoring the conversion by GC or ¹H NMR.
-
Purification: Upon reaching ~55% conversion, the reaction is complete. The remaining enantioenriched epoxide and the formed diol byproduct are separated by distillation or flash column chromatography. The catalyst can often be recovered and reused.[12]
Data-Driven Cost-Benefit Analysis
The optimal strategy is not universal; it is dictated by the specific constraints and goals of the project. The table below summarizes the key performance indicators for each approach.
| Metric | Strategy A: Direct Approach | Strategy B: Sharpless Epoxidation | Strategy C: Jacobsen HKR |
| Starting Material Cost | High (Enantiopure Epoxide) | Low (Achiral Allyl Alcohol) | Medium (Racemic Epoxide) |
| Theoretical Yield | High (>90%) | High (>80%) | Low (Max 50%) |
| Typical Enantiomeric Excess | >99% (from starting material) | >90-98% | >99% |
| Key Reagents | This compound | Ti(Oi-Pr)₄, Diethyl Tartrate, TBHP | (salen)Co Catalyst, Water |
| Relative # of Steps | Lowest | Highest | Medium |
| Process Scalability | Excellent, simple process | Good, requires careful control | Excellent, low catalyst loading[11] |
| Waste Generation | Low | High (Ti salts, peroxide waste) | Medium (50% as diol byproduct) |
| Primary Advantage | Speed, simplicity, predictability | Low starting material cost | Exceptional enantiopurity from racemate |
| Primary Disadvantage | High initial reagent cost | Added complexity and steps | 50% theoretical yield limit |
Visualizing the Synthetic Decision Framework
The choice of synthetic route is a multi-faceted decision. The following diagrams illustrate the logical flow and comparative workflows.
Caption: Decision tree for selecting a chiral synthesis strategy.
Caption: Comparative workflows for synthesizing a chiral target.
Conclusion and Authoritative Recommendations
The decision to use a premium chiral building block like this compound is a strategic one, balancing upfront cost against process efficiency and predictability. Our analysis leads to the following field-proven recommendations:
-
Strategy A (Direct Approach): This is the premier choice for rapid development, medicinal chemistry, and small-to-medium scale synthesis where the cost of the starting material is secondary to the speed and reliability of obtaining the target molecule with exceptionally high enantiopurity. The simplicity of the process minimizes development time and associated labor costs.
-
Strategy B (Sharpless Epoxidation): This method is highly advantageous for large-scale manufacturing where the cost of raw materials is a critical economic driver. By starting with inexpensive achiral materials, the higher initial process development and capital costs can be amortized, leading to a lower cost-per-kilogram at scale.
-
Strategy C (Jacobsen HKR): This is an economically powerful option for large-scale production when the racemic epoxide is significantly cheaper than the enantiopure version. Its primary drawback is the 50% yield limit. However, its economic viability skyrockets if a synthetic route can be designed to utilize the 1,2-diol byproduct, effectively turning a waste stream into a second valuable product stream.[10][13]
Ultimately, the "best" method is context-dependent. By understanding the trade-offs between material cost, process complexity, yield, and stereochemical purity, researchers and drug development professionals can make informed, data-driven decisions that align with the scientific and commercial goals of their projects.
References
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- Klunder, J. M., Ko, S. Y., & Sharpless, K. B. (1986). Asymmetric epoxidation of allyl alcohol: efficient routes to homochiral. beta. -adrenergic blocking agents. The Journal of Organic Chemistry, 51(19), 3710–3712. [https://pubs.acs.org/doi/abs/10.1021/jo00369a052]
- Reddy, L. M., Reddy, P. A., & Bhaskar, B. (2009). Application of Kinetic Resolution Using HCS as Chiral Auxiliary: Novel Synthesis of Beta-Blockers (S)-betaxolol and (S)-metoprolol. Chirality, 21(8), 745-750. [https://pubmed.ncbi.nlm.nih.gov/19031449/]
- Sigma-Aldrich. (n.d.). NEW JACOBSEN'S CATALYST. Aldrichimica Acta. [https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/aldrich/acta/al_acta_v30_n4.pdf]
- Journal of Medicinal and Medical Chemistry. (2024). A Comprehensive Review on Beta Blockers Synthesis Methods. [https://www.hilarispublisher.com/open-access/a-comprehensive-review-on-beta-blockers-synthesis-methods-111161.html]
- Organic Chemistry Explained. (2022, September 12). Jacobsen HKR - The best reaction in organic chemistry? [Video]. YouTube. [https://www.youtube.
- Semantic Scholar. (n.d.). Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. Retrieved from [https://www.semanticscholar.org/paper/9.7-Industrial-Applications-of-the-Jacobsen-Larrow-Hemberger/244303358045330337c73b064c51480f4f9f7431]
- BenchChem. (n.d.). This compound | CAS 112083-63-3. [https://www.benchchem.com/product/bcp211593]
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- BenchChem. (n.d.). A Comparative Guide to Chiral Building Blocks: Alternatives to (S)-2-(4-Fluorophenyl)propan-1-ol in Organic Synthesis. [https://www.benchchem.com/application-notes/a-comparative-guide-to-chiral-building-blocks-alternatives-to-s-2-4-fluorophenyl-propan-1-ol-in-organic-synthesis]
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A Senior Application Scientist's Guide to Chiral Epoxides: A Comparative Analysis of Alternatives to Ethyl (S)-2-oxiranylacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral building blocks, ethyl (S)-2-oxiranylacetate holds a significant position as a versatile synthon in the synthesis of complex, enantiomerically pure molecules. Its inherent reactivity, stemming from the strained oxirane ring, coupled with the chirality at the C2 position, makes it a valuable precursor in the pharmaceutical and fine chemical industries. However, the pursuit of optimal synthetic routes, improved reactivity, and diverse molecular scaffolds necessitates a thorough understanding of the available alternatives. This guide provides a comprehensive comparison of prominent chiral epoxides that serve as viable alternatives to this compound, offering field-proven insights and supporting experimental data to inform your synthetic strategies.
This guide will delve into the synthetic utility of three key alternatives: (S)-Styrene Oxide , (R)-(+)-Propylene Oxide , and (S)-Glycidyl Butyrate . We will explore their comparative performance in crucial ring-opening reactions, providing a framework for selecting the most appropriate chiral epoxide for your specific research and development needs.
The Benchmark: Understanding the Reactivity of this compound
This compound is a functionalized epoxide where the ester group can influence the regioselectivity of nucleophilic attack. Generally, in the absence of strong Lewis acids, nucleophilic attack is favored at the less sterically hindered C3 position (the terminal carbon of the epoxide). This reactivity profile is a key consideration when comparing it with other chiral epoxides.
Alternative Chiral Epoxides: A Comparative Overview
The selection of a chiral epoxide is a critical decision in synthetic planning, impacting not only the stereochemical outcome but also the overall efficiency and scalability of the process. The following sections provide a detailed comparison of the alternatives, supported by experimental data.
(S)-Styrene Oxide: The Aromatic Workhorse
(S)-Styrene oxide is a valuable chiral intermediate, particularly in the synthesis of pharmaceuticals where a phenyl-ethanolamine scaffold is a common structural motif.[1] Its aromatic nature significantly influences its reactivity.
Comparative Performance in Ring-Opening Reactions:
The ring-opening of (S)-styrene oxide with amines is a fundamental transformation for creating chiral β-amino alcohols, which are key components of many drugs, including β-blockers.[2] The regioselectivity of this reaction is highly dependent on the reaction conditions. Under acidic conditions or with Lewis acid catalysis, nucleophilic attack is generally favored at the benzylic carbon (C2), which can better stabilize a partial positive charge in the transition state. In contrast, under basic or neutral conditions, attack at the less hindered terminal carbon (C1) is often preferred.[3]
Table 1: Comparative Ring-Opening of (S)-Styrene Oxide with Aniline
| Catalyst | Solvent | Temp. (°C) | Time (h) | Major Product | Yield (%) | Reference |
| None | Neat | RT | 24 | 2-Phenyl-2-(phenylamino)ethanol | Trace | [4] |
| Graphite Oxide (10 mg) | Neat | RT | 0.25 | 2-Phenyl-2-(phenylamino)ethanol | 86 | [4] |
| Zinc(II) Perchlorate Hexahydrate | Neat | RT | - | 2-Phenyl-2-(phenylamino)ethanol | High | [5] |
Experimental Protocol: Synthesis of 2-Phenyl-2-(phenylamino)ethanol
-
Materials: (S)-Styrene oxide, aniline, graphite oxide.
-
Procedure: In a round-bottom flask, (S)-styrene oxide (1 mmol) and aniline (1 mmol) are mixed. To this mixture, graphite oxide (10 mg) is added. The reaction mixture is stirred at room temperature for 15 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated and purified.[4]
Causality Behind Experimental Choices: The use of a solid acid catalyst like graphite oxide provides a heterogeneous and recyclable system, facilitating an efficient reaction under solvent-free conditions at room temperature, which is environmentally benign.[4] The high regioselectivity for attack at the benzylic carbon is attributed to the electronic stabilization provided by the phenyl ring.
Application in API Synthesis: (S)-Styrene oxide is a key precursor in the synthesis of the antidepressant (S)-Fluoxetine and analogues of the β-blocker (S)-Propranolol.[1]
Caption: Application of (R)-(+)-Propylene Oxide in Linezolid synthesis.
(S)-Glycidyl Butyrate: The Functionalized Alternative
(S)-Glycidyl butyrate is a close structural analog to this compound, featuring a butyrate ester instead of an acetate. This seemingly minor change can influence its physical properties and reactivity.
Comparative Performance in Ring-Opening Reactions:
The ring-opening of glycidyl esters with nucleophiles is a common strategy for introducing a glycerol-derived backbone into a molecule. The ester group can be retained or subsequently hydrolyzed to reveal a primary alcohol.
Table 3: Kinetic Resolution of Racemic Glycidyl Butyrate
| Catalyst | Co-catalyst | Time (h) | Yield of (S)-Glycidyl Butyrate (%) | ee (%) | Reference |
| (R,R)-(salen)Co(II) | Acetic Acid | - | 44 | >99 | [6] |
Experimental Protocol: Hydrolytic Kinetic Resolution of Glycidyl Butyrate
-
Materials: Racemic glycidyl butyrate, (R,R)-(salen)Co(II) catalyst, acetic acid, water, THF.
-
Procedure: To a mixture of racemic glycidyl butyrate (30.0 mmol) and THF (0.3 mL), the (R,R)-(salen)Co(II) precatalyst (0.15 mmol), acetic acid (0.6 mmol), and water (16.5 mmol) are added. The reaction is stirred until approximately 50% conversion is reached. The unreacted (S)-glycidyl butyrate is then isolated by vacuum distillation. [6] Causality Behind Experimental Choices: The hydrolytic kinetic resolution using a chiral salen-cobalt complex is an efficient method to obtain enantiomerically pure glycidyl esters. The catalyst selectively hydrolyzes one enantiomer, leaving the other enriched. The butyrate group can offer different solubility profiles compared to the acetate in this compound, which can be advantageous in certain solvent systems.
Application in API Synthesis: Glycidyl esters are valuable intermediates in the synthesis of various pharmaceuticals. For example, (R)-glycidyl butyrate is a key starting material for the synthesis of Linezolid. [7]
Caption: Application of (R)-Glycidyl Butyrate in API synthesis.
Summary and Outlook
The choice of a chiral epoxide is a nuanced decision that depends on the specific synthetic target and desired reaction pathway.
-
This compound remains a valuable and cost-effective building block, particularly when the acetate functionality is desired or can be easily transformed.
-
(S)-Styrene Oxide is the preferred choice for synthesizing molecules with a phenyl-ethanolamine core, offering tunable regioselectivity based on reaction conditions.
-
(R)-(+)-Propylene Oxide is a versatile and industrially important C3 synthon, ideal for constructing chiral aliphatic chains.
-
(S)-Glycidyl Butyrate serves as a close alternative to this compound, with potential advantages in terms of physical properties and as a precursor for glycerol-derived structures.
The following workflow illustrates the decision-making process for selecting an appropriate chiral epoxide:
Caption: Decision workflow for chiral epoxide selection.
As the demand for enantiomerically pure pharmaceuticals continues to grow, a deep understanding of the available chiral building blocks is essential. This guide provides a starting point for researchers and drug development professionals to make informed decisions when selecting alternatives to this compound, ultimately leading to more efficient and innovative synthetic strategies.
References
-
Chirality. (2009). Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol. PubMed. [Link]
-
PMC. (n.d.). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. [Link]
-
ResearchGate. (2025). A convenient synthesis of the enantiomerically pure β-blocker ( S)-betaxolol using hydrolytic kinetic resolution. [Link]
-
Der Pharma Chemica. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. [Link]
- Google Patents. (n.d.).
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MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]
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p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods. (2025). [Link]
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PubMed. (2019). Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. [Link]
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TÜBİTAK Academic Journals. (2016). Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. [Link]
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Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). [Link]
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Digital Commons @ EMU. (2015). Microwave-assisted synthesis of ß-amino alcohols. [Link]
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ResearchGate. (n.d.). Epoxides: methods of synthesis, reactivity, practical significance. [Link]
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INTERNATIONAL STANDARD ISO 6885. (2016). [Link]
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ResearchGate. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Link]
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Open Access Journals. (n.d.). EXTENDED ABSTRACT. [Link]
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INTERNATIONAL STANDARD ISO/FDIS 6885. (n.d.). [Link]
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ResearchGate. (n.d.). Experimental and theoretical study on the kinetics and mechanism of the amine‑catalyzed reaction of oxiranes with carboxylic acids. [Link]
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PubMed. (n.d.). Fast and selective ring-opening polymerizations by alkoxides and thioureas. [Link]
-
PubMed. (2007). Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils. [Link]
-
ResearchGate. (n.d.). Detailing the elementary stages in the oxirane ring opening reactions with carboxylic acids catalyzed by tertiary amines. [Link]
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ResearchGate. (2022). Does anybody have the AOAC protocol for p-anisidine value?. [Link]
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Semantic Scholar. (n.d.). Are amines basic or nucleophilic catalysts for oxirane ring opening by proton-donating.... [Link]
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ResearchGate. (2025). Concentration effects in the cationic ring‐opening polymerization of 2‐ethyl‐2‐oxazoline in N,N‐dimethylacetamide. [Link]
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Organic Chemistry Frontiers (RSC Publishing). (n.d.). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. [Link]
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EW Nutrition. (n.d.). Rancidity in fats and oils: Considerations for analytical testing. [Link]
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Journal of Chemistry and Technologies. (2023). QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE. [Link]
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Safety Operating Guide
Proper Disposal of Ethyl (S)-2-oxiranylacetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. Ethyl (S)-2-oxiranylacetate, a valuable chiral building block, requires meticulous handling not only during its use but also through to its final disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazards: A Proactive Approach to Safety
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation. The primary concern with this compound, as with other epoxides, is its inherent reactivity. The strained three-membered oxirane ring is susceptible to ring-opening reactions, which can be exothermic and potentially vigorous if not controlled. Therefore, understanding these properties is paramount to its safe handling and disposal.
Before undertaking any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific product in use. While this guide provides general and neutralization procedures, the SDS will offer the most current and detailed safety information from the manufacturer.
Core Disposal Directive: Prioritizing Professional Waste Management
The most robust and recommended method for the disposal of this compound is to engage a licensed hazardous waste disposal company.[1][2] These facilities are equipped to handle and incinerate reactive organic chemicals in a controlled and environmentally sound manner.
For bulk quantities or routine disposal, this is the only acceptable method.
Spill Management: Immediate and Controlled Response
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Small Spills (manageable by trained personnel):
-
Restrict Access: Immediately alert personnel in the vicinity and restrict access to the affected area.
-
Ensure Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves (nitrile gloves may have poor compatibility and should be changed frequently upon contact), safety goggles, and a lab coat.[3] For larger spills or in poorly ventilated areas, respiratory protection may be necessary.
-
Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collect and Contain: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials should also be treated as hazardous waste.
Large Spills:
In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
On-Site Neutralization for Small-Scale Laboratory Waste
For very small quantities (typically less than 10 grams) of residual this compound, on-site chemical neutralization can be considered as an alternative to disposal via a waste management company, provided it is performed by trained personnel and in accordance with institutional and local regulations. The principle behind this procedure is the controlled ring-opening of the epoxide to form a less reactive diol.
This procedure should only be performed in a chemical fume hood with appropriate PPE.
Decision-Making Workflow for Disposal
Caption: Decision workflow for the proper disposal of this compound.
Protocol: Acid-Catalyzed Hydrolysis of this compound
This protocol is based on the principle of acid-catalyzed ring-opening of epoxides to form a diol.[4][5]
Materials:
-
Waste this compound
-
1 M Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Stir plate and stir bar
-
Ice bath
-
pH paper or pH meter
-
Appropriate glassware (beaker, Erlenmeyer flask)
-
Labeled hazardous waste container for the final neutralized solution
Procedure:
-
Preparation: In a chemical fume hood, place a beaker containing the waste this compound on a stir plate within an ice bath. Begin stirring.
-
Dilution: Slowly and carefully add an equal volume of water to the epoxide with continuous stirring. This helps to dissipate heat during the subsequent neutralization step.
-
Acidification: While maintaining cooling and stirring, slowly add 1 M sulfuric acid dropwise. The reaction is exothermic; maintain the temperature below 30°C. Continue adding acid until the pH of the solution is between 2 and 3.
-
Reaction: Allow the mixture to stir at room temperature for at least one hour to ensure the complete hydrolysis of the epoxide.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the reaction mixture to neutralize the excess acid. Be cautious as this will generate carbon dioxide gas. Continue adding bicarbonate until the pH is between 6 and 8.
-
Disposal of Neutralized Solution: The resulting aqueous solution containing the diol and salts should be transferred to a properly labeled hazardous waste container for aqueous waste and disposed of according to your institution's guidelines. Do not pour down the drain unless explicitly permitted by your EHS department.
| Parameter | Specification | Rationale |
| Scale | < 10 grams | To ensure the reaction remains controllable and heat can be effectively dissipated. |
| Acid | 1 M Sulfuric Acid | A common laboratory acid that effectively catalyzes the hydrolysis of epoxides. |
| Neutralizing Agent | Saturated Sodium Bicarbonate | A weak base that safely neutralizes the excess acid without causing a strong exothermic reaction. |
| Temperature Control | Ice bath initially, then room temp. | To manage the initial exotherm of the ring-opening reaction. |
| Reaction Time | Minimum 1 hour | To ensure the complete conversion of the reactive epoxide to the more stable diol. |
Conclusion: A Culture of Safety
The responsible disposal of chemical waste is a cornerstone of professional laboratory practice. For this compound, the primary directive is to utilize professional hazardous waste management services. The on-site neutralization protocol provided here is intended only for small, infrequent quantities and must be performed with a thorough understanding of the associated risks and in strict adherence to safety protocols. By prioritizing safety and environmental stewardship, we uphold the integrity of our scientific endeavors.
References
- Sigma-Aldrich. Safety Data Sheet: Ethyl (S)-(-)
-
Reddit. Sensitivity of epoxides. (2023). [Link]
- National Research Council.
- Virginia Tech Chemistry Department. Quenching Reactive Substances. (2006).
- University of California, Berkeley.
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- Organic Syntheses. Working with Hazardous Chemicals.
- ResearchGate.
- Richmond Sarpong Group.
- Hamilton College. Chemical Waste Disposal Guidelines.
- University of Otago. Laboratory chemical waste disposal guidelines.
- Biffa.
- Google Patents.
- Carl Roth. Safety Data Sheet: Ethyl-(S)
- Reddit.
- Arotec. S(-)
- State of Michigan.
- ChemicalBook.
- Chemtalk.
- Royal Society of Chemistry.
- Center for Forensic Science Research & Education.
Sources
Navigating the Synthesis Landscape: A Guide to the Safe Handling of Ethyl (S)-2-oxiranylacetate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development and complex organic synthesis, the mastery of handling reactive intermediates is paramount. Ethyl (S)-2-oxiranylacetate, a valuable chiral building block, presents a unique set of handling challenges due to its strained epoxide ring. This guide, moving beyond a simple checklist, provides a deep, scientifically-grounded framework for its safe manipulation, ensuring both personnel safety and experimental integrity.
Understanding the Inherent Risks: The Chemistry of an Epoxide
This compound's reactivity stems from its three-membered oxirane ring. This strained ether is susceptible to nucleophilic attack, a characteristic that makes it a versatile synthetic tool but also a potential hazard. Low molecular weight epoxides are recognized as strong irritants and potential carcinogens.[1] They are also highly flammable and can undergo violent polymerization in the presence of catalysts, strong acids, or bases.[1][2]
Key Hazards Associated with this compound and Similar Epoxides:
-
Flammability: As a flammable liquid and vapor, it poses a significant fire risk.[1][3][4]
-
Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation, and potentially severe eye damage.[1][2][4]
-
Respiratory Irritation: Inhalation of vapors may lead to respiratory irritation.[2]
-
Allergic Skin Reaction: Some individuals may develop an allergic skin reaction upon exposure.[1]
-
Reactivity: The epoxide ring can react exothermically with a range of nucleophiles.
The First Line of Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate gear is not merely a procedural step but a direct response to the chemical's specific hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Provides a robust barrier against skin contact. Natural rubber (latex) gloves are not recommended due to their lower chemical resistance.[5] |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Goggles provide a primary seal against splashes, while a face shield offers an additional layer of protection for the entire face, especially during transfers or when working with larger quantities.[1][3][4] |
| Body Protection | Flame-Retardant Laboratory Coat and Chemical-Resistant Apron | A flame-retardant lab coat is essential due to the flammability of the compound. A chemical-resistant apron provides an additional barrier against spills and splashes. |
| Respiratory Protection | NIOSH-approved Respirator with Organic Vapor Cartridge | Necessary when working in poorly ventilated areas, or when the potential for vapor inhalation is high. A written respiratory protection program, including fit-testing, is required by OSHA.[3] |
Operational Blueprint: From Receipt to Disposal
A meticulously planned workflow is the cornerstone of safe chemical handling. This procedural guide outlines the critical steps for managing this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspect upon Arrival: Visually inspect the container for any signs of damage or leakage.
-
Segregated Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[4] Keep away from heat, sparks, and open flames.[1][3][4]
-
Incompatible Materials: Store separately from strong acids, bases, and oxidizing agents to prevent reactive decomposition.[4]
-
Inert Atmosphere: For long-term storage, consider storage under an inert atmosphere to prevent peroxide formation.
Handling and Use: A Step-by-Step Protocol
-
Work Area Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Remove all potential ignition sources from the immediate vicinity.
-
Have appropriate spill cleanup materials on hand (e.g., absorbent pads, vermiculite).
-
-
Donning PPE: Follow the proper sequence for donning PPE to ensure complete protection.
-
Chemical Transfer:
-
Post-Handling:
-
Thoroughly wash hands and any potentially exposed skin with soap and water.
-
Properly doff and dispose of single-use PPE.
-
Clean the work area meticulously.
-
Waste Disposal: A Commitment to Safety and Compliance
-
Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Avoid Mixing: Do not mix with incompatible waste streams.
-
Professional Disposal: Dispose of chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagram illustrates the key decision points and actions in the safe handling of this compound.
Caption: A flowchart outlining the essential steps for the safe handling of this compound.
By internalizing the principles and procedures outlined in this guide, researchers can confidently and safely utilize this compound, fostering a laboratory environment where scientific advancement and unwavering safety coexist.
References
-
California Water Boards. Material Safety Data Sheet - Ethyl Lactate. 2012. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
